molecular formula C6H7NO B030103 (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 79200-56-9

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Número de catálogo: B030103
Número CAS: 79200-56-9
Peso molecular: 109.13 g/mol
Clave InChI: DDUFYKNOXPZZIW-UHNVWZDZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one is a highly valuable, enantiopure bicyclic lactam that serves as a versatile and privileged chiral scaffold in organic synthesis and medicinal chemistry research. Its rigid, conformationally restricted [2.2.1] bicyclic framework, incorporating an endocyclic double bond and a lactam functionality, makes it an ideal precursor for the synthesis of complex, pharmacologically active molecules. The defined stereochemistry at the 1 and 4 positions provides a chiral template that allows researchers to construct target compounds with high stereocontrol.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFYKNOXPZZIW-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369337
Record name (-)-Vince lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79200-56-9, 130931-83-8
Record name (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79200-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S)-2-Azabicyclo(2.2.1)hept-5-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079200569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Vince lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S)-(+)-2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one , commonly known in the scientific community as (-)-Vince Lactam , is a chiral bicyclic γ-lactam that has emerged as a cornerstone in the stereoselective synthesis of carbocyclic nucleoside analogues.[1][2][3] Its rigid, conformationally constrained framework provides a versatile scaffold for introducing chemical diversity, making it an invaluable intermediate in the development of potent antiviral and therapeutic agents.[4][5] This technical guide offers a comprehensive overview of its chemical properties, experimental protocols, and critical applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The distinct stereochemistry of this compound dictates its utility as a chiral building block. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound[6][7][8]
Synonyms (-)-Vince Lactam, (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one[4][9]
CAS Number 79200-56-9[4][8][10]
Molecular Formula C₆H₇NO[6][8][10]
Molecular Weight 109.13 g/mol [4][6]
Canonical SMILES C1[C@H]2C=C[C@@H]1NC2=O[1][6][7]
InChI InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m1/s1[6][8][10][11]
InChI Key DDUFYKNOXPZZIW-UHNVWZDZSA-N[1][6][10][11]
Table 2: Physicochemical Properties
PropertyValueSource(s)
Physical State Solid, White to tan/beige crystalline powder[4][10][12]
Melting Point 94 - 97 °C[4][10][11]
Boiling Point 319.3 °C (Predicted)[9]
Density ~1.2 g/cm³[9][10]
Optical Rotation [α]²⁰/D approx. -565° (c=1 in CHCl₃)[4][11]
pKa 15.48 (Predicted)[9][12]
Stability Stable under recommended storage conditions (cool, dry place)[13][14]
Solubility Soluble in methanol. Water solubility >1000 g/L at 23 °C.[12]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of (-)-Vince Lactam.

Table 3: Spectroscopic Data Summary
TechniqueData Highlights
¹H NMR Spectra available for the racemic compound, key for structural confirmation.[1]
¹³C NMR Data available for structural elucidation.[15]
Infrared (IR) Spectrum available, useful for identifying functional groups (e.g., C=O, N-H).[15]
Mass Spectrometry (MS) Data available for molecular weight confirmation.[15]
Chiral HPLC The primary method for determining enantiomeric excess (ee).[6][10][11]

Synthesis, Resolution, and Analysis

The synthesis of enantiomerically pure this compound is a critical process, most efficiently achieved through the kinetic resolution of the racemic mixture.

Experimental Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol details the lipase-catalyzed hydrolysis of racemic (±)-Vince Lactam. The enzyme selectively hydrolyzes the (+)-(1S,4R)-enantiomer, leaving the desired, unreacted (-)-(1R,4S)-enantiomer, which can then be isolated with high enantiomeric purity.[4]

Materials:

  • Racemic (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Lipolase (or a suitable lipase, e.g., from Pseudomonas cepacia)

  • Diisopropyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Brine

Procedure:

  • To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).[4]

  • Add Lipolase (1.5 g) to the reaction mixture.[4]

  • Stir the mixture vigorously at 60°C. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved (typically 4-6 hours).[4]

  • Once 50% conversion is reached, cool the mixture to room temperature.[4]

  • Filter off the enzyme and wash it with ethyl acetate.[4]

  • Combine the filtrates and separate the aqueous and organic layers. The organic layer contains the unreacted (-)-(1R,4S)-Vince lactam.[4]

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (-)-(1R,4S)-Vince lactam.[4]

  • Confirm the enantiomeric excess (>99%) using the chiral HPLC method described below.[4]

G Workflow for Enzymatic Kinetic Resolution racemate Racemic (±)-Vince Lactam in Diisopropyl Ether lipase Add Lipolase & Water Stir at 60°C racemate->lipase reaction Selective Hydrolysis of (+)-enantiomer lipase->reaction hplc Monitor by Chiral HPLC (Target: ~50% conversion) reaction->hplc Monitoring filtration Cool & Filter to Remove Enzyme reaction->filtration hplc->reaction separation Separate Organic & Aqueous Layers filtration->separation organic Organic Layer: (-)-(1R,4S)-Vince Lactam separation->organic aqueous Aqueous Layer: Hydrolized (+)-Amino Acid separation->aqueous workup Wash, Dry (MgSO₄) & Concentrate organic->workup product Pure (-)-(1R,4S)-Vince Lactam (ee > 99%) workup->product

Workflow for the Enzymatic Kinetic Resolution of (±)-Vince Lactam.
Experimental Protocol 2: Chiral HPLC Analysis

This protocol provides a validated method for determining the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one.[6][10]

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV and optical rotation detectors.

  • Column: Chiralcel OD-H, 250 x 4.6 mm.[6][10]

  • Mobile Phase: n-hexane:isopropanol (80:20, v/v).[6][10]

  • Flow Rate: 1.0 mL/min.[6][10]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.[10]

  • Run Time: < 10 minutes.[6][10]

Validation Parameters:

  • Limit of Detection (LOD): ~1.3 µg/mL for the (-)-enantiomer.[6][10]

  • Limit of Quantification (LOQ): ~4.4 µg/mL for the (-)-enantiomer.[6][10]

  • Accuracy/Recovery: 99.1% to 102.2%.[6][10]

G Workflow for Chiral HPLC Analysis sample Prepare Sample Solution of Vince Lactam hplc HPLC System sample->hplc column Inject onto Chiralcel OD-H Column hplc->column elution Elute with n-Hexane/IPA (80:20) Flow Rate: 1.0 mL/min column->elution detection Detect at UV 254 nm elution->detection chromatogram Generate Chromatogram detection->chromatogram analysis Integrate Peaks & Calculate Enantiomeric Excess (ee) chromatogram->analysis

General workflow for the chiral HPLC analysis of Vince Lactam.

Applications in Drug Development

(-)-Vince Lactam is not an active pharmaceutical ingredient itself but rather a crucial chiral precursor for several blockbuster antiviral drugs.[2][3] Its rigid bicyclic structure allows for the precise installation of functional groups, leading to the synthesis of complex carbocyclic nucleosides that mimic natural substrates but resist metabolic degradation.[16]

Key therapeutic agents synthesized from this compound include:

  • Abacavir: A potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[2][13][17]

  • Carbovir: Another NRTI that serves as a key predecessor in HIV research and the synthesis of Abacavir.[2][18]

  • Peramivir: A neuraminidase inhibitor used to treat influenza infections.[13]

The compound is also utilized as a precursor for synthesizing potential inactivators of GABA aminotransferase (GABA-AT), indicating its broader utility in neuroscience research.[13]

G Role of (-)-Vince Lactam in Drug Synthesis cluster_pathways Synthetic Pathways cluster_drugs Final Therapeutic Agents vince_lactam This compound [(-)-Vince Lactam] intermediate1 Key Chiral Amino Alcohol vince_lactam->intermediate1 Reduction intermediate2 Functionalized Cyclopentene Derivatives vince_lactam->intermediate2 Ring Opening & Functionalization intermediate3 Other Carbocyclic Intermediates vince_lactam->intermediate3 abacavir Abacavir (Anti-HIV) intermediate1->abacavir Coupling carbovir Carbovir (Anti-HIV) intermediate1->carbovir Coupling peramivir Peramivir (Anti-Influenza) intermediate2->peramivir gaba GABA-AT Inactivators (Neuroscience) intermediate3->gaba

Logical relationship of (-)-Vince Lactam as a precursor to key drugs.

References

In-Depth Structural Analysis of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one: A Key Chiral Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the comprehensive structural elucidation of the pivotal bicyclic lactam, (-)-Vince Lactam. This document details the core chemical properties, advanced spectroscopic data, and crystallographic parameters, providing a foundational understanding for its application in the synthesis of therapeutic agents.

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (-)-Vince Lactam, is a vital chiral building block in medicinal chemistry. Its rigid bicyclic framework and stereochemistry are instrumental in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. Notably, it is a key precursor to the anti-HIV drugs Abacavir and Carbovir. This technical guide provides a thorough structural analysis of this important intermediate, compiling quantitative data from crystallographic and spectroscopic studies to serve as a comprehensive resource for its application in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white crystalline solid with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol .[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
CAS Number 79200-56-9
Melting Point 94-97 °C
Boiling Point 102-106 °C at 0.25 mmHg
Appearance White crystalline solid
Optical Activity [α]20/D -565° (c = 1 in chloroform)

Crystallographic Analysis

The precise three-dimensional structure of this compound has been determined by X-ray crystallography. The data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129441.[1] The crystal structure confirms the cis-fusion of the five- and six-membered rings, a key feature for its utility in stereoselective synthesis. The bicyclic system adopts a strained conformation, which influences its reactivity. Below are key bond lengths and angles derived from the crystallographic data.

Selected Bond Lengths
BondLength (Å)
N(2)-C(3)1.35
C(3)-O(1)1.24
C(1)-C(6)1.54
C(4)-C(5)1.53
C(5)=C(6)1.32
C(1)-C(7)1.54
C(4)-C(7)1.55
Selected Bond Angles
AngleDegree (°)
C(1)-N(2)-C(3)115.2
N(2)-C(3)-O(1)125.8
N(2)-C(3)-C(4)110.3
C(1)-C(6)=C(5)107.8
C(4)-C(5)=C(6)107.9
C(1)-C(7)-C(4)94.1

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.72dd5.3, 2.1H-6
6.50mH-5
4.78br sH-1
3.19br sH-4
2.20mH-7a
1.98mH-7b

¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
175.8C=O (C-3)
139.7C-6
137.8C-5
62.1C-1
54.5C-4
54.0C-7
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3210Strong, BroadN-H Stretch
1685StrongC=O Stretch (Amide I)
1640MediumC=C Stretch
1350MediumC-N Stretch
720Strong=C-H Bend (cis)
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of the molecule shows a molecular ion peak [M]⁺ at m/z = 109. The fragmentation pattern is consistent with the bicyclic lactam structure, with key fragments arising from the loss of CO and subsequent retro-Diels-Alder reaction.

m/zProposed Fragment
109[C₆H₇NO]⁺ (Molecular Ion)
81[M - CO]⁺
66[C₅H₆]⁺ (Cyclopentadiene)
43[C₂H₃O]⁺

Experimental Protocols

Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

A common and efficient method for the synthesis of the racemic mixture of 2-azabicyclo[2.2.1]hept-5-en-3-one is through a Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis.[2]

Materials:

  • Freshly cracked cyclopentadiene

  • Methanesulfonyl cyanide

  • Dichloromethane (anhydrous)

  • Acetic acid

  • Water

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of methanesulfonyl cyanide (1.0 eq) in anhydrous dichloromethane at 0 °C is added freshly cracked cyclopentadiene (1.5 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the crude Diels-Alder adduct, 3-methanesulfonyl-2-aza-bicyclo-[2.2.1]hepta-2,5-diene.

  • The crude adduct is dissolved in a mixture of acetic acid and water (e.g., 3:1 v/v).

  • The solution is heated at reflux for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (±)-2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.

Note: The enantiomerically pure this compound is typically obtained through enzymatic resolution of the racemate.

Logical Relationship Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one.

Synthesis_Workflow Reactants Cyclopentadiene + Methanesulfonyl Cyanide DielsAlder Diels-Alder Reaction (in Dichloromethane) Reactants->DielsAlder Adduct Crude Adduct: 3-Methanesulfonyl-2-aza- bicyclo[2.2.1]hepta-2,5-diene DielsAlder->Adduct Hydrolysis Hydrolysis (Acetic Acid/Water, Reflux) Adduct->Hydrolysis Workup Neutralization & Extraction Hydrolysis->Workup Purification Column Chromatography Workup->Purification Product (±)-2-Azabicyclo[2.2.1]hept- 5-en-3-one Purification->Product

Caption: Synthesis workflow for racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one.

Mechanism of Action of Derived Antivirals

This compound is a precursor to nucleoside reverse transcriptase inhibitors (NRTIs) like Abacavir. The following diagram shows the mechanism of action of NRTIs in inhibiting HIV replication.

HIV_Inhibition_Pathway cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Chain_Termination Chain Termination RT->Chain_Termination Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NRTI NRTI Prodrug (e.g., Abacavir) Active_NRTI Active NRTI-Triphosphate NRTI->Active_NRTI Cellular Kinases Active_NRTI->RT Competitive Inhibition with dNTPs

Caption: Inhibition of HIV reverse transcription by Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

This comprehensive structural analysis provides a valuable resource for chemists and pharmacologists working with this compound, facilitating its effective use in the development of novel therapeutics. The detailed data on its structure and properties are crucial for understanding its reactivity and for the design of efficient and stereoselective synthetic routes.

References

The Vince Lactam: A Cornerstone in Carbocyclic Nucleoside Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Introduction

The Vince Lactam, chemically known as (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a pivotal chiral building block in medicinal chemistry, most notably for the synthesis of a class of potent antiviral drugs known as carbocyclic nucleosides.[1][2] Its rigid bicyclic structure provides a versatile scaffold for the stereocontrolled synthesis of these complex molecules. This technical guide delves into the history of the Vince Lactam's discovery, provides detailed experimental protocols for its synthesis and resolution, presents key quantitative data, and explores its critical role in the development of antiretroviral therapies through the mechanism of action of its most prominent derivative, Abacavir.[3]

Discovery and History

The development of the Vince Lactam is intrinsically linked to the pioneering work of Dr. Robert Vince at the University of Minnesota.[4] In his pursuit of novel carbocyclic nucleoside analogues as potential antiviral and anticancer agents, Dr. Vince recognized the need for a versatile chiral precursor that could mimic the ribose sugar of natural nucleosides but with a more stable carbocyclic core.[5] This led to the innovative use of 2-azabicyclo[2.2.1]hept-5-en-3-one as a key synthetic intermediate. The successful application of this lactam in the synthesis of Carbovir, a potent inhibitor of HIV reverse transcriptase, and subsequently Abacavir (marketed as Ziagen), a cornerstone of HIV therapy, solidified its importance in medicinal chemistry.[4][6] In recognition of his contributions, the chemical community informally named the lactam after him.[4]

Synthesis and Enantiomeric Resolution

The synthesis of the Vince Lactam is a multi-step process that begins with the formation of the racemic bicyclic structure, followed by a crucial enzymatic resolution to isolate the desired enantiomer for pharmaceutical applications.

Synthesis of Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The most common and efficient method for the synthesis of the racemic Vince Lactam is through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as chlorosulfonyl isocyanate, followed by a reduction or hydrolysis step.[7]

Experimental Protocol:

  • Diels-Alder Cycloaddition: Freshly cracked cyclopentadiene is reacted with chlorosulfonyl isocyanate in a suitable aprotic solvent, such as diethyl ether or dichloromethane, at low temperatures (typically -78 °C to 0 °C). The [4+2] cycloaddition proceeds to form the N-chlorosulfonyl-β-lactam adduct.

  • Reductive Removal of the Chlorosulfonyl Group: The resulting adduct is then treated with a reducing agent, such as aqueous sodium sulfite or sodium bisulfite, to cleave the N-SO2Cl bond. This step is typically performed at room temperature.

  • Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the racemic Vince Lactam as a white solid.

Enantiomeric Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

For the synthesis of biologically active carbocyclic nucleosides like Abacavir, the (-)-enantiomer of the Vince Lactam is required. The most effective method for resolving the racemic mixture is through enzymatic kinetic resolution. This process utilizes enzymes, such as γ-lactamases or lipases, that selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted, desired enantiomer.[8][9]

Experimental Protocol: Enzymatic Kinetic Resolution using a (+)-γ-Lactamase

  • Enzyme Preparation: A recombinant (+)-γ-lactamase from a microbial source (e.g., Microbacterium hydrocarbonoxydans) is expressed and purified.[1]

  • Hydrolysis Reaction: The racemic Vince Lactam is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). The purified (+)-γ-lactamase is added to the solution. The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion.

  • Reaction Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee) of the remaining (-)-Vince Lactam and the hydrolyzed (+)-amino acid product.

  • Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, the reaction is stopped, often by adjusting the pH or by adding a water-immiscible organic solvent. The unreacted (-)-Vince Lactam is extracted into the organic phase (e.g., with ethyl acetate or dichloromethane). The aqueous phase contains the hydrolyzed (+)-amino acid.

  • Purification: The organic extracts containing the (-)-Vince Lactam are combined, dried, and the solvent is evaporated. The resulting solid is further purified by recrystallization or chromatography to yield the enantiomerically pure (-)-Vince Lactam.

Quantitative Data on Enzymatic Resolution:

The efficiency of the enzymatic resolution is a critical factor in the overall synthesis. The following table summarizes representative quantitative data from various studies on the enzymatic resolution of Vince Lactam.

Enzyme SourceSubstrate ConcentrationReaction Time (h)Conversion (%)Enantiomeric Excess (ee) of (-)-Vince Lactam (%)Reference
Microbacterium hydrocarbonoxydans (+)-γ-lactamase (engineered)Not specifiedNot specified>4599.2[1]
Microbacterium hydrocarbonoxydans (+)-γ-lactamase (engineered)Not specifiedNot specified>4599.5[1]
LipaseNot specified450>99[3]

Application in the Synthesis of Abacavir

The enantiomerically pure (-)-Vince Lactam is a key starting material for the multi-step synthesis of Abacavir. The synthesis involves the opening of the lactam ring, manipulation of the functional groups on the cyclopentene ring, and the introduction of the purine nucleobase.

G Simplified Synthetic Pathway from (-)-Vince Lactam to Abacavir VinceLactam (-)-Vince Lactam Intermediate1 Ring Opening and Protection VinceLactam->Intermediate1 1. Base-catalyzed hydrolysis Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 2. Series of reactions Intermediate3 Introduction of Purine Base Intermediate2->Intermediate3 3. Coupling reaction Abacavir Abacavir Intermediate3->Abacavir 4. Deprotection

Caption: Simplified workflow for the synthesis of Abacavir from (-)-Vince Lactam.

Mechanism of Action of Abacavir: A Signaling Pathway Perspective

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that must be activated within the host cell to exert its antiviral effect against the Human Immunodeficiency Virus (HIV).

G Mechanism of Action of Abacavir cluster_cell Host Cell (CD4+ T-cell) cluster_hiv HIV Replication Cycle Abacavir_in Abacavir Abacavir_MP Abacavir Monophosphate Abacavir_in->Abacavir_MP Adenosine phosphotransferase Abacavir_DP Abacavir Diphosphate Abacavir_MP->Abacavir_DP Cellular kinases Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Form) Abacavir_DP->Carbovir_TP Cellular kinases Reverse_Transcriptase HIV Reverse Transcriptase Carbovir_TP->Reverse_Transcriptase Competitive Inhibition (with dGTP) Viral_DNA Viral DNA Synthesis Carbovir_TP->Viral_DNA Incorporation into growing DNA chain Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Reverse_Transcriptase->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation of Abacavir and its inhibitory effect on HIV reverse transcriptase.

The mechanism unfolds as follows:

  • Cellular Uptake and Phosphorylation: Abacavir is transported into host cells, such as CD4+ T-lymphocytes, where it undergoes a series of phosphorylations by cellular kinases. This enzymatic cascade converts abacavir into its active metabolite, carbovir triphosphate (CBV-TP).

  • Competitive Inhibition of Reverse Transcriptase: CBV-TP is a structural analog of the natural deoxyguanosine triphosphate (dGTP). It competes with dGTP for the active site of HIV's reverse transcriptase, a critical enzyme for converting the viral RNA genome into DNA.

  • Chain Termination: When CBV-TP is incorporated into the growing viral DNA chain, it acts as a chain terminator. Because CBV-TP lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, prematurely halting DNA synthesis.

  • Inhibition of Viral Replication: The termination of viral DNA synthesis effectively prevents the HIV from replicating, thereby reducing the viral load in the body.

Conclusion

The discovery and development of the Vince Lactam represent a landmark achievement in medicinal chemistry. Its elegant and efficient use as a chiral synthon has enabled the production of life-saving antiretroviral drugs. The journey from its initial synthesis to its application in complex drug manufacturing highlights the power of organic synthesis and biocatalysis in addressing critical global health challenges. The continued exploration of the Vince Lactam and its derivatives promises to yield new therapeutic agents for a variety of diseases.

References

Vince Lactam: A Chiral Cornerstone for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial chiral building block in the synthesis of a variety of carbocyclic nucleoside analogues.[1][2][3] Its rigid bicyclic structure and versatile functional groups make it an ideal starting material for the stereocontrolled synthesis of complex molecules, most notably antiviral drugs.[1][2] The therapeutic efficacy of these drugs is often dependent on a specific enantiomer, highlighting the importance of obtaining enantiomerically pure Vince Lactam.[4] This technical guide provides a comprehensive overview of the synthesis of racemic Vince Lactam, its enzymatic kinetic resolution to yield the desired (-)-enantiomer, and its subsequent conversion to the potent anti-HIV drugs, Carbovir and Abacavir.[4][5]

Synthesis and Resolution of Vince Lactam

The industrial production of enantiomerically pure (-)-Vince Lactam typically involves a two-stage process: the synthesis of the racemic mixture followed by enzymatic kinetic resolution.

Synthesis of Racemic (±)-Vince Lactam

The synthesis of racemic Vince Lactam is achieved through a Diels-Alder reaction between cyclopentadiene and an isocyanate equivalent. A common laboratory-scale procedure utilizes chlorosulfonyl isocyanate.

Experimental Protocol: Synthesis of Racemic (±)-Vince Lactam

  • Materials: Cyclopentadiene, Chlorosulfonyl isocyanate, Acetone, Water, Sodium sulfite, Diethyl ether, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • A solution of chlorosulfonyl isocyanate in an appropriate solvent is cooled to -78 °C.

    • Freshly cracked cyclopentadiene is added dropwise to the cooled solution.

    • The reaction mixture is stirred at low temperature for several hours.

    • The reaction is quenched by the addition of a biphasic mixture of acetone and water.

    • The aqueous layer is treated with sodium sulfite to reduce any remaining oxidant.

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield racemic (±)-Vince Lactam.

Enzymatic Kinetic Resolution of (±)-Vince Lactam

Enzymatic kinetic resolution is a highly efficient method for obtaining the enantiomerically pure (-)-(1R,4S)-Vince Lactam. This process utilizes lipases that selectively hydrolyze the (+)-(1S,4R)-enantiomer, leaving the desired (-)-enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Vince Lactam [1]

  • Materials: Racemic (±)-Vince lactam, Diisopropyl ether, Water, Lipolase (or other suitable lipase), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.[1]

  • Procedure:

    • A suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) is heated to 60°C.[1]

    • Water (82.4 µL, 4.58 mmol) and Lipolase (1.5 g) are added to the mixture.[1]

    • The reaction is stirred at 60°C and monitored by chiral HPLC until approximately 50% conversion is reached (typically 4-6 hours).[1]

    • The reaction mixture is cooled to room temperature, and the enzyme is removed by filtration, washing with ethyl acetate.[1]

    • The filtrate, containing the unreacted (-)-(1R,4S)-Vince lactam, is separated from the aqueous phase which contains the hydrolyzed (+)-(1S,4R)-amino acid.[1]

    • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.[1]

    • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (-)-(1R,4S)-Vince lactam with an enantiomeric excess (e.e.) of >99%.[1]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and resolution of Vince Lactam, as well as its conversion to Carbovir.

Step Product Typical Yield (%) Enantiomeric Excess (e.e.) (%)
Enzymatic Kinetic Resolution(-)-(1R,4S)-Vince Lactam45-50>99
Reduction to Amino Alcohol(-)-Cyclopentenyl Aminoalcohol85-95>99
Coupling Reaction(-)-2-Amino-6-chloropurine Carbocyclic Analog60-70>99
Hydrolysis to Carbovir(-)-Carbovir80-90>99

Table 1: Typical yields and enantiomeric excess for the key steps in the enantioselective synthesis of (-)-Carbovir.[1]

Lipase Source Acyl Donor Conversion (%) Enantiomeric Excess of Product (e.e.p) (%) Enantiomeric Excess of Substrate (e.e.s) (%)
Burkholderia ambifaria YCJ01Vinyl acetate50.19999
Mucor mieheiVinyl valerate~60->99

Table 2: Comparative data for lipase-catalyzed resolution of N-hydroxymethyl Vince Lactam.[6][7]

Synthesis of Carbovir and Abacavir from (-)-Vince Lactam

The enantiomerically pure (-)-(1R,4S)-Vince Lactam is the starting point for the synthesis of the antiviral drugs Carbovir and its successor, Abacavir.

Multi-Step Synthesis of (-)-Carbovir

The synthesis of (-)-Carbovir from (-)-Vince Lactam involves a multi-step sequence including lactam ring opening, reduction, and coupling with a purine base.

Experimental Protocol: Synthesis of (-)-Carbovir [1]

  • Lactam Ring Opening and Esterification:

    • (-)-(1R,4S)-Vince Lactam is subjected to acidic methanolysis to open the lactam ring and form the corresponding amino ester.

  • Reduction to Amino Alcohol:

    • The crude amino ester is dissolved in anhydrous THF and reduced with a suspension of LiAlH₄ in THF at 0°C, followed by warming to room temperature.[1]

    • The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.[1]

    • The resulting precipitate is filtered, and the filtrate is dried and concentrated to give the crude (-)-cyclopentenyl aminoalcohol.[1]

  • Coupling with 2-amino-6-chloropurine:

    • The (-)-cyclopentenyl aminoalcohol, 2-amino-6-chloropurine, and triphenylphosphine (PPh₃) are dissolved in anhydrous DMF.[1]

    • The solution is cooled to 0°C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added slowly.[1]

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the (-)-2-amino-6-chloropurine carbocyclic analog.[1]

  • Hydrolysis to (-)-Carbovir:

    • The purine analog is hydrolyzed, for example, with formic acid, to yield (-)-Carbovir.[1]

Conversion of (-)-Carbovir Intermediate to (-)-Abacavir

Abacavir is synthesized from a key intermediate in the Carbovir synthesis.

Experimental Protocol: Synthesis of (-)-Abacavir [5][8]

  • Reaction with Cyclopropylamine:

    • The (-)-2-amino-6-chloropurine carbocyclic analog is reacted with cyclopropylamine in refluxing ethanol. This step displaces the chlorine atom at the 6-position of the purine ring with the cyclopropylamino group to yield (-)-Abacavir.[8]

Visualizations

Logical Workflow: From Racemic Vince Lactam to Chiral Drug

Drug_Development_Workflow cluster_0 Synthesis & Resolution cluster_1 Drug Synthesis cluster_2 Quality Control A Racemic (±)-Vince Lactam Synthesis B Enzymatic Kinetic Resolution A->B C (+)-(1S,4R)-Vince Lactam (hydrolyzed) B->C undesired D (-)-(1R,4S)-Vince Lactam (desired enantiomer) B->D desired E Multi-step Synthesis D->E F Antiviral Drug (e.g., Carbovir, Abacavir) E->F G Purification & Analysis (e.g., HPLC, NMR) F->G Synthetic_Pathway RacemicLactam Racemic (±)-Vince Lactam Resolution Enzymatic Kinetic Resolution (Lipase) RacemicLactam->Resolution NegativeLactam (-)-(1R,4S)-Vince Lactam Resolution->NegativeLactam RingOpening Acidic Methanolysis NegativeLactam->RingOpening AminoEster Intermediate Amino Ester RingOpening->AminoEster Reduction Reduction (LiAlH4) AminoEster->Reduction AminoAlcohol (-)-Cyclopentenyl Aminoalcohol Reduction->AminoAlcohol Coupling Coupling with 2-amino-6-chloropurine (Mitsunobu Reaction) AminoAlcohol->Coupling PurineAnalog (-)-2-Amino-6-chloropurine Carbocyclic Analog Coupling->PurineAnalog Hydrolysis Hydrolysis (Formic Acid) PurineAnalog->Hydrolysis Carbovir (-)-Carbovir Hydrolysis->Carbovir Abacavir_Synthesis CarbovirIntermediate (-)-2-Amino-6-chloropurine Carbocyclic Analog Reaction Cyclopropylamine, refluxing ethanol CarbovirIntermediate->Reaction Abacavir (-)-Abacavir Reaction->Abacavir

References

Molecular weight and formula of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key chiral building block in pharmaceutical development. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical Properties and Identifiers

This compound, commonly known as (-)-Vince Lactam, is a bicyclic lactam that serves as a crucial intermediate in the stereoselective synthesis of various carbocyclic nucleoside analogues.[1][2][3][4][5] Its rigid, stereochemically defined structure makes it an invaluable precursor for drugs with antiviral and other therapeutic properties, including Carbovir and Abacavir.[5][6]

Table 1: Physicochemical Properties and Identifiers

PropertyValueReferences
Molecular Formula C₆H₇NO[2][3][7][8][9][10]
Molecular Weight 109.13 g/mol [1][2][3][8][10]
CAS Number 79200-56-9[1][3][7][9][10]
IUPAC Name This compound[9][10]
Appearance White crystalline solid[2][7][9][11]
Melting Point 94-97 °C[3][9]
Density 1.29 g/cm³[9]
Purity ≥97% - 99%[2][8][9]
Synonyms (-)-Vince Lactam, (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one[1][3]

Experimental Protocols

The synthesis of the enantiomerically pure this compound typically involves the initial synthesis of the racemic mixture, followed by chiral resolution.

Synthesis of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one

A common method for synthesizing the racemic compound is through a Diels-Alder reaction.[12]

Protocol:

  • Diels-Alder Reaction: 1,3-cyclopentadiene is reacted with methanesulfonyl cyanide. This cycloaddition reaction forms 3-methanesulfonyl-2-aza-bicyclo-[2.2.1]hepta-2,5-diene.[12]

  • Hydrolysis: The resulting intermediate is then hydrolyzed to yield 2-azabicyclo-[2.2.1]hept-5-en-3-one. This hydrolysis is typically carried out in the presence of an acid, such as acetic acid.[12]

  • Workup and Purification: The reaction mixture is worked up by phase separation (e.g., with dichloromethane and water) and extraction. The combined organic phases are dried and the solvent is evaporated. The resulting solid residue is then dried to yield the racemic product.[12]

Chiral Resolution

To obtain the desired (1R,4S) enantiomer, the racemic mixture must be resolved. Enzymatic resolution is a highly effective method.[5]

Protocol: Biotechnological Resolution using Hydrolase

  • Enzymatic Reaction: The racemic lactam is treated with a hydrolase enzyme in the presence of a nucleophile and a base, maintaining a constant pH.[5]

  • Enantioselective Hydrolysis: The hydrolase selectively catalyzes the hydrolysis of one enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity.[5][13]

  • Separation: The unreacted lactam enantiomer is then separated from the hydrolyzed product to yield the enantiomerically pure compound.[5]

Alternative resolution methods include inclusion complexation with brucine and preparative chiral chromatography using a Crown ether-based stationary phase.[13][14]

Applications in Synthesis

(-)-Vince Lactam is a cornerstone for synthesizing carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring.

Role as a Pharmaceutical Intermediate

The compound's primary application is in the pharmaceutical industry as a precursor for antiviral drugs.[2][15] It is a key intermediate for synthesizing compounds such as Carbovir, Abacavir, and the neuraminidase inhibitor Amino-peramivir.[6]

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis Racemic_Lactam Racemic (±)-Vince Lactam Synthesis (e.g., Diels-Alder) Resolution Chiral Resolution (e.g., Enzymatic Hydrolysis) Racemic_Lactam->Resolution S_Lactam (1S,4R)-(+)-Vince Lactam ( undesired enantiomer) Resolution->S_Lactam R_Lactam (1R,4S)-(-)-Vince Lactam (desired enantiomer) Resolution->R_Lactam Key_Intermediate (1R,4S)-(-)-Vince Lactam Multi_Step Multi-step Chemical Transformations Key_Intermediate->Multi_Step API Active Pharmaceutical Ingredients (e.g., Carbovir, Abacavir) Multi_Step->API

Caption: Synthetic pathway from racemic Vince Lactam to the desired (1R,4S) enantiomer and its subsequent use.

Example Workflow: Synthesis of a Bredinin Analog

This compound serves as the starting material for synthesizing novel carbocyclic analogs of the antibiotic Bredinin, which exhibits antiviral activity.[4]

G A This compound B Intermediate Amine Precursor ((3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine) A->B Multiple Steps C Side-chain Functional Group Transformations B->C D Protected Precursor C->D E Intramolecular Cyclization (Triethylorthoformate, Acetic Acid) D->E F Protected Bredinin Analog E->F G Deprotection F->G H Final Product: Carbocyclic Analog of Bredinin G->H

Caption: Workflow for the synthesis of a carbocyclic analog of Bredinin starting from (-)-Vince Lactam.

References

A Technical Guide to the Enantiomers of Vince Lactam: IUPAC Nomenclature, Resolution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a pivotal chiral building block in the synthesis of numerous carbocyclic nucleoside analogues, which are prominent in antiviral drug development.[1] Notably, the stereochemistry of Vince Lactam is critical for the biological activity of the final therapeutic agent. This technical guide provides an in-depth overview of the IUPAC nomenclature of Vince Lactam enantiomers, detailed experimental protocols for their enzymatic resolution, and a summary of key quantitative data to aid researchers in the synthesis and analysis of these important chiral intermediates.

IUPAC Nomenclature

The two enantiomers of Vince Lactam are distinguished by the Cahn-Ingold-Prelog (CIP) priority rules, assigning R/S configurations to the stereogenic centers.

Trivial NameIUPAC Name
(-)-Vince Lactam(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
(+)-Vince Lactam(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective and widely employed method for separating the enantiomers of racemic Vince Lactam. This process utilizes enantioselective enzymes, primarily γ-lactamases, which preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Experimental Protocol: Enzymatic Hydrolysis using Whole-Cell Biocatalyst

This protocol is a general procedure adapted from established methods for the enantioselective hydrolysis of racemic Vince Lactam.[2]

Materials:

  • Racemic (±)-Vince Lactam

  • Whole-cell biocatalyst (e.g., Rhodococcus equi or other suitable microorganism with γ-lactamase activity)[3]

  • 0.2 M Phosphate Buffer (pH 7.4)

  • Acetone

  • Dichloromethane (DCM)

  • Celite

  • Standard laboratory glassware and equipment (flask, stirrer, centrifuge, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup:

    • In a 1-liter flask, suspend 10.0 g of racemic (±)-Vince Lactam in a mixture of 475 mL of 0.2 M phosphate buffer (pH 7.4) and 25 mL of acetone.[2]

    • Initiate stirring at room temperature (28 ± 1 °C).[2]

  • Biocatalyst Addition:

    • Add approximately 5 g of wet cell biomass of the chosen biocatalyst to the reaction mixture.[2]

  • Reaction Monitoring:

    • Maintain stirring and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically complete when approximately 50% conversion is reached.

  • Work-up and Extraction:

    • Upon completion, remove the cell mass by centrifugation or filtration through a pad of Celite.[2]

    • Transfer the supernatant to a separatory funnel and extract the aqueous phase continuously with dichloromethane.[2]

    • Combine the organic extracts.

  • Isolation of Unreacted Enantiomer:

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the unreacted Vince Lactam enantiomer.

  • Isolation of Hydrolyzed Product:

    • The hydrolyzed product remains in the aqueous phase and can be isolated by appropriate methods such as acidification and extraction, depending on the specific amino acid formed.

Preparation of 0.2 M Phosphate Buffer (pH 7.4):

To prepare 1 liter of 0.2 M Phosphate Buffer (pH 7.4), you will need:

  • 0.2 M Monosodium Phosphate (NaH₂PO₄) solution

  • 0.2 M Disodium Phosphate (Na₂HPO₄) solution

Combine 19 mL of the 0.2 M NaH₂PO₄ solution with 81 mL of the 0.2 M Na₂HPO₄ solution and dilute with distilled water to a final volume of 100 mL for a 0.2M buffer. Scale the volumes as needed for a 1L preparation.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the enantiomers of Vince Lactam, including specific rotation and enantiomeric excess (e.e.) achieved through various enzymatic resolution methods.

EnantiomerIUPAC NameSpecific Rotation [α]Enzymatic Resolution MethodEnantiomeric Excess (e.e.)Reference
(-)-Vince LactamThis compound-122° (c 1, CHCl₃)Lipase-catalyzed hydrolysis>99%[5]
(+)-Vince Lactam(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-oneNot explicitly found, but expected to be equal and opposite to the (-) enantiomer.(-)-γ-lactamase from Bradyrhizobium japonicum>99%[6]
(-)-Vince LactamThis compound(+)-γ-lactamase from Microbacterium hydrocarbonoxydans (engineered mutants)99.2% - 99.5%[7]
(+)-Vince Lactam(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-oneLipolase in water>99%[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the enzymatic resolution of Vince Lactam.

Enzymatic_Kinetic_Resolution racemate Racemic (±)-Vince Lactam enzyme (+)-γ-Lactamase racemate->enzyme Enantioselective hydrolysis unreacted (-)-(1R,4S)-Vince Lactam (Desired Enantiomer) enzyme->unreacted Remains hydrolyzed (+)-(1S,4R)-Amino Acid (Hydrolyzed Product) enzyme->hydrolyzed Is formed separation Separation unreacted->separation hydrolyzed->separation Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Racemic Vince Lactam Racemic Vince Lactam Reaction Mixture\n(Buffer + Acetone) Reaction Mixture (Buffer + Acetone) Racemic Vince Lactam->Reaction Mixture\n(Buffer + Acetone) Stirring at 28°C Stirring at 28°C Reaction Mixture\n(Buffer + Acetone)->Stirring at 28°C Wet Cell Biomass Wet Cell Biomass Wet Cell Biomass->Reaction Mixture\n(Buffer + Acetone) Monitor by Chiral HPLC Monitor by Chiral HPLC Stirring at 28°C->Monitor by Chiral HPLC Centrifugation / Filtration Centrifugation / Filtration Monitor by Chiral HPLC->Centrifugation / Filtration Separation of Supernatant and Biomass Separation of Supernatant and Biomass Centrifugation / Filtration->Separation of Supernatant and Biomass DCM Extraction DCM Extraction Separation of Supernatant and Biomass->DCM Extraction Organic Phase (Unreacted Enantiomer) Organic Phase (Unreacted Enantiomer) DCM Extraction->Organic Phase (Unreacted Enantiomer) Aqueous Phase (Hydrolyzed Product) Aqueous Phase (Hydrolyzed Product) DCM Extraction->Aqueous Phase (Hydrolyzed Product) Drying and Concentration Drying and Concentration Organic Phase (Unreacted Enantiomer)->Drying and Concentration Isolated (-)-Vince Lactam Isolated (-)-Vince Lactam Drying and Concentration->Isolated (-)-Vince Lactam

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Vince Lactam using γ-Lactamase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a critical step in the synthesis of numerous carbocyclic nucleoside analogues, which are potent antiviral agents. Notably, the enantiomerically pure (-)-Vince Lactam is an indispensable building block for the production of FDA-approved drugs such as Abacavir and Peramivir.[1][2] Enzymatic kinetic resolution using γ-lactamases presents an efficient and environmentally friendly alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions.[3][4]

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic Vince Lactam utilizing γ-lactamase. It is intended to guide researchers, scientists, and drug development professionals in the successful implementation of this biocatalytic method.

Principle of the Method

The enzymatic kinetic resolution of racemic Vince Lactam relies on the stereoselective hydrolysis of one of the enantiomers by a γ-lactamase. Typically, a (+)-γ-lactamase is employed to selectively hydrolyze the (+)-enantiomer of Vince Lactam into its corresponding amino acid. This leaves the desired (-)-enantiomer unreacted and in high enantiomeric purity. The reaction can be monitored for conversion and enantiomeric excess (e.e.) of the remaining substrate.

Data Presentation

The following tables summarize the quantitative data from various studies on the enzymatic kinetic resolution of Vince Lactam using different γ-lactamases.

Table 1: Performance of Wild-Type and Engineered (+)-γ-Lactamases from Microbacterium hydrocarbonoxydans

Enzyme VariantEnantiomeric Excess (e.e.) of (-)-Vince LactamEnantiomeric Ratio (E)Notes
Wild-TypeVariable (can hydrolyze both enantiomers)LowExhibits high initial activity but poor enantioselectivity.[3]
Val54Ser Mutant99.2%> 200Engineered for improved enantioselectivity.[3][5]
Val54Leu Mutant99.5%> 200Engineered for improved enantioselectivity.[3][5]

Table 2: Performance of a (+)-γ-Lactamase (MiteL) from Microbacterium testaceum

Enzyme VariantEnantiomeric Excess (e.e.) of (-)-Vince LactamEnantiomeric Ratio (E)Notes
Wild-Type (MiteL)Low6.3 ± 0.2High activity but poor enantioselectivity, not suitable for industrial applications without engineering.[6][7]
F14D/Q114R/M117L MutantHigh> 200Semi-rational engineering led to significantly improved enantioselectivity.[6][7]

Table 3: High-Substrate Concentration Resolution using (-)-γ-Lactamase (SvGL) from Streptomyces viridochromogenes

Substrate ConcentrationProductEnantiomeric Excess (e.e.) of (+)-Vince LactamConversionTimeNotes
4.0 M (436.5 g/L)(+)-Vince Lactam99.4%~50%11 hoursDemonstrates excellent substrate tolerance and efficiency in a buffer-free aqueous system.[8][9][10]

Experimental Protocols

The following are generalized protocols derived from common practices in the literature. Optimization of specific parameters may be required depending on the enzyme source and desired scale.

Protocol 1: General Screening of γ-Lactamase Activity and Enantioselectivity

1. Materials:

  • Racemic Vince Lactam
  • γ-Lactamase (as whole cells, cell-free extract, or purified enzyme)
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0-8.0)
  • Reaction vessel (e.g., microcentrifuge tubes, scintillation vials, or a stirred-tank reactor)
  • Incubator/shaker or temperature-controlled water bath
  • Quenching solution (e.g., acetonitrile, or adjustment of pH)
  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column.

2. Procedure:

  • Substrate Preparation: Prepare a stock solution of racemic Vince Lactam in the reaction buffer.
  • Enzyme Preparation: Prepare the γ-lactamase solution. If using a cell-free extract, this can be obtained by cell lysis followed by centrifugation.
  • Reaction Setup:
  • In a reaction vessel, combine the reaction buffer and the racemic Vince Lactam solution to the desired final concentration (e.g., 10-50 mM for initial screening).
  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).
  • Initiate the reaction by adding a specific amount of the γ-lactamase preparation.
  • Reaction Monitoring:
  • At regular intervals, withdraw aliquots from the reaction mixture.
  • Quench the reaction immediately (e.g., by adding an equal volume of acetonitrile or by acidifying/basifying the solution to inactivate the enzyme).
  • Centrifuge the quenched sample to remove any precipitate.
  • Analysis:
  • Analyze the supernatant by chiral HPLC to determine the concentrations of both Vince Lactam enantiomers.
  • Calculate the conversion and the enantiomeric excess (e.e.) of the remaining substrate.

Protocol 2: Preparative Scale Resolution of Racemic Vince Lactam

1. Materials:

  • Racemic Vince Lactam
  • Immobilized or lyophilized γ-Lactamase
  • Reaction buffer (or deionized water for tolerant enzymes like SvGL)
  • Stirred-tank bioreactor with pH and temperature control
  • Base solution for pH control (e.g., 1 M NaOH)
  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
  • Drying agent (e.g., anhydrous sodium sulfate)
  • Rotary evaporator

2. Procedure:

  • Reaction Setup:
  • Charge the bioreactor with the reaction buffer (or deionized water) and racemic Vince Lactam to the desired concentration.
  • Adjust the temperature to the enzyme's optimum.
  • Calibrate and insert the pH probe. Set the pH controller to maintain the optimal pH for the reaction by the automated addition of a base solution (the hydrolysis of the lactam will release an amino acid, causing a drop in pH).
  • Reaction Initiation: Add the immobilized or lyophilized γ-lactamase to the reactor to start the reaction.
  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them via chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess of the unreacted enantiomer.
  • Work-up:
  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme or by adjusting the pH to inactivate a soluble enzyme.
  • Extract the remaining (-)-Vince Lactam from the aqueous phase using an appropriate organic solvent.
  • Combine the organic layers, dry over an anhydrous drying agent, and filter.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (-)-Vince Lactam.
  • Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the key aspects of the enzymatic kinetic resolution of Vince Lactam.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemic_vl Racemic Vince Lactam ((±)-Vince Lactam) enzyme_addition Add γ-Lactamase (e.g., (+)-selective) racemic_vl->enzyme_addition reaction Enzymatic Reaction (Controlled pH and Temperature) enzyme_addition->reaction hydrolysis (+)-Vince Lactam is selectively hydrolyzed reaction->hydrolysis separation Reaction Work-up (e.g., Extraction) hydrolysis->separation product Enantiopure (-)-Vince Lactam separation->product byproduct Hydrolyzed (+)-Amino Acid separation->byproduct

Caption: Experimental workflow for the enzymatic kinetic resolution of Vince Lactam.

G cluster_1 Reaction Pathway racemic Racemic Vince Lactam ((+)- and (-)-enantiomers) plus_vl (+)-Vince Lactam racemic->plus_vl minus_vl (-)-Vince Lactam racemic->minus_vl enzyme + (+)-γ-Lactamase hydrolyzed Hydrolyzed Product ((+)-Amino Acid) plus_vl->hydrolyzed H₂O no_reaction No Reaction

Caption: Selective hydrolysis pathway in the kinetic resolution of Vince Lactam.

References

Synthesis of Carbocyclic Nucleosides from Vince Lactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of carbocyclic nucleosides, utilizing the versatile chiral building block, (-)-Vince Lactam ((-)-2-azabicyclo[2.2.1]hept-5-en-3-one). The protocols focus on the synthesis of antiviral agents, such as Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.

Introduction

Carbocyclic nucleosides are a class of nucleoside analogs where the furanose or pyranose ring is replaced by a carbocyclic moiety. This structural modification imparts greater stability against enzymatic degradation by phosphorylases, which cleave the glycosidic bond in natural nucleosides. Vince Lactam has emerged as a critical precursor for the enantioselective synthesis of a wide array of carbocyclic nucleosides due to its rigid bicyclic structure, which allows for excellent stereochemical control during synthetic transformations. The synthesis of antiviral drugs like Carbovir and Abacavir heavily relies on the availability of enantiomerically pure Vince Lactam.[1][2]

Overall Synthetic Strategy

The synthesis of carbocyclic nucleosides from racemic Vince Lactam generally follows a convergent approach. The key steps involve:

  • Enzymatic Kinetic Resolution: Separation of the desired (-)-enantiomer of Vince Lactam from the racemic mixture.

  • Protection of the Amine: The secondary amine of the lactam is protected to prevent unwanted side reactions in subsequent steps.

  • Reductive Ring Opening: The lactam ring is opened to reveal a key cyclopentenylamine intermediate.

  • Coupling with a Nucleobase: The carbocyclic sugar mimic is coupled with a suitably functionalized purine or pyrimidine base.

  • Final Modifications and Deprotection: Installation of the final functional groups and removal of protecting groups to yield the target carbocyclic nucleoside.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Abacavir from racemic Vince Lactam.

Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol describes the enantioselective hydrolysis of the (+)-enantiomer of Vince Lactam, allowing for the isolation of the desired (-)-enantiomer.

Materials:

  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one ((±)-Vince Lactam)

  • Phosphate buffer (0.2 M, pH 7.4)

  • Wet biomass of a culture with γ-lactamase activity (e.g., Pseudomonas solanacearum ATCC No. 21285)[3]

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Suspend (±)-Vince Lactam (e.g., 0.2 g, 1.83 mmol) in phosphate buffer (10 parts).[3]

  • Add the wet cell mass of the γ-lactamase-producing microorganism (e.g., 0.1 g) to the suspension.[3]

  • Stir the mixture vigorously at room temperature for 24-72 hours.[3] Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining (-)-Vince Lactam.

  • Once the desired ee is reached (typically >98%), filter the reaction mixture through a pad of Celite to remove the cell mass.[3]

  • Extract the filtrate with dichloromethane (5 x 10 parts).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford optically active (-)-Vince Lactam.

Quantitative Data:

ParameterValueReference
Starting Material(±)-Vince Lactam[3]
Enzyme SourcePseudomonas solanacearum[3]
Reaction Time24-72 h[3]
Chemical Yield of (-)-Vince Lactam~32%[3]
Enantiomeric Excess (ee)>98%[4]
Protocol 2: N-Boc Protection of (-)-Vince Lactam

This protocol describes the protection of the secondary amine of (-)-Vince Lactam with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • (-)-Vince Lactam

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve (-)-Vince Lactam (1 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1 eq) to the reaction mixture and stir at room temperature overnight.[5]

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 2% EtOAc in hexane) to yield N-Boc-(-)-Vince Lactam.[5]

Quantitative Data:

ParameterValueReference
Starting Material(-)-Vince Lactam[5]
Reagents(Boc)₂O, NEt₃[5]
SolventTHF[5]
YieldQuantitative[5]
Protocol 3: Reduction of N-Boc-(-)-Vince Lactam to the Amino Alcohol

This protocol details the reductive opening of the lactam to form the key intermediate, tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.

Materials:

  • N-Boc-(-)-Vince Lactam

  • L-Selectride (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve N-Boc-(-)-Vince Lactam (1 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add L-Selectride (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.[6]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the protected amino alcohol.

Quantitative Data:

ParameterValueReference
Starting MaterialN-Boc-(-)-Vince Lactam
Reducing AgentL-Selectride[6][7]
Temperature-78 °C to room temperature[6]
YieldHigh[7]
Protocol 4: Deprotection to (1S,4R)-4-Amino-2-cyclopentene-1-methanol

This protocol describes the removal of the Boc protecting group to yield the free amino alcohol.

Materials:

  • tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate

  • Methanolic HCl (3.0 N)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amino alcohol (1 eq) in 3.0 N methanolic HCl solution at -5 °C.[8]

  • Stir the reaction mixture at reflux temperature for 24 hours.[8]

  • Remove the solvent by rotary evaporation.

  • Wash the residue with a mixture of ethanol and diethyl ether (1:50 v/v) to yield (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride.[8]

Quantitative Data:

ParameterValueReference
Starting MaterialBoc-protected amino alcohol[8]
Reagent3.0 N Methanolic HCl[8]
YieldHigh[8]
Protocol 5: Synthesis of Abacavir

This multi-step protocol describes the construction of the purine ring and final conversion to Abacavir.

Materials:

  • (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride

  • 2,5-Diamino-4,6-dichloropyrimidine (DADCP)

  • Sodium bicarbonate (NaHCO₃)

  • n-Butanol

  • Triethylorthoformate

  • Sulfuric acid (catalytic amount)

  • Cyclopropylamine

  • Isopropanol

  • 10% Sodium hydroxide (NaOH) solution

  • Acetone or Ethyl acetate

Procedure:

Step 5a: Condensation and Ring Closure

  • Heat a mixture of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride (1.0 eq), 2,5-diamino-4,6-dichloropyrimidine (1.0 eq), and sodium bicarbonate (3.5 eq) in n-butanol at 95-100 °C for 8 hours.[9]

  • Cool the mixture, filter to remove inorganics, and wash the cake with n-butanol.[9]

  • Concentrate the combined filtrate, then add triethylorthoformate (1.2 eq) and a catalytic amount of sulfuric acid.[9]

  • Heat the mixture at 65-70 °C for 6 hours to effect ring closure, yielding (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol.[9]

Step 5b: Amination with Cyclopropylamine

  • To the crude product from the previous step, add sodium bicarbonate and cyclopropylamine.[10]

  • Reflux the mixture for 1 hour.[10]

  • Filter off the salts and evaporate the solvent. The resulting intermediate is N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (if an N-acylated starting purine was used).

Step 5c: Final Deprotection to Abacavir

  • Reflux a mixture of the N-acylated intermediate (10 g, 28 mmol) in isopropanol (100 ml) and 10% NaOH solution (16.8 ml, 42 mmol) for 1 hour.[11]

  • Cool the solution to 20-25 °C and neutralize to pH 7.0-7.5 with hydrochloric acid.[11]

  • Concentrate the solution to dryness under vacuum.

  • Crystallize the residue from acetone or ethyl acetate to afford Abacavir.[11]

Quantitative Data:

StepProductYieldReference
5a(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol-[9]
5bN-acylated Abacavir precursor73%[10]
5cAbacavir88-90%[11]

Visualizations

Experimental Workflow

G cluster_0 Vince Lactam Preparation & Resolution cluster_1 Carbocyclic Core Synthesis cluster_2 Nucleoside Assembly Racemic Vince Lactam Racemic Vince Lactam Enzymatic Resolution Enzymatic Resolution Racemic Vince Lactam->Enzymatic Resolution (-)-Vince Lactam (-)-Vince Lactam Enzymatic Resolution->(-)-Vince Lactam N-Boc Protection N-Boc Protection (-)-Vince Lactam->N-Boc Protection N-Boc-(-)-Vince Lactam N-Boc-(-)-Vince Lactam N-Boc Protection->N-Boc-(-)-Vince Lactam Reduction (L-Selectride) Reduction (L-Selectride) N-Boc-(-)-Vince Lactam->Reduction (L-Selectride) Boc-Protected Amino Alcohol Boc-Protected Amino Alcohol Reduction (L-Selectride)->Boc-Protected Amino Alcohol Deprotection (HCl) Deprotection (HCl) Boc-Protected Amino Alcohol->Deprotection (HCl) Amino Alcohol Amino Alcohol Deprotection (HCl)->Amino Alcohol Condensation & Ring Closure Condensation & Ring Closure Amino Alcohol->Condensation & Ring Closure Purine Derivative Purine Derivative Purine Derivative->Condensation & Ring Closure Chloropurine Intermediate Chloropurine Intermediate Condensation & Ring Closure->Chloropurine Intermediate Amination Amination Chloropurine Intermediate->Amination Protected Abacavir Protected Abacavir Amination->Protected Abacavir Final Deprotection Final Deprotection Protected Abacavir->Final Deprotection Abacavir Abacavir Final Deprotection->Abacavir

Caption: Synthetic workflow for Abacavir from Vince Lactam.

Mechanism of Action of Abacavir

G cluster_0 Cellular Activation cluster_1 HIV Replication Cycle cluster_2 Inhibition Abacavir Abacavir Cellular Kinases Cellular Kinases Abacavir->Cellular Kinases Carbovir_TP Carbovir Triphosphate (Active Metabolite) Cellular Kinases->Carbovir_TP Reverse_Transcriptase Reverse Transcriptase Carbovir_TP->Reverse_Transcriptase Competitive Inhibition HIV_RNA HIV RNA HIV_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Incorporation Chain Termination Chain Termination Reverse_Transcriptase->Chain Termination Incorporation of Carbovir Monophosphate dGTP dGTP (Natural Substrate) dGTP->Reverse_Transcriptase Incorporation

Caption: Mechanism of action of Abacavir.

References

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of N-Protected Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-protected Vince Lactam monomers and their subsequent polymerization via Ring-Opening Metathesis Polymerization (ROMP). The resulting polymers, with their unique structures, are of significant interest in the development of novel biomaterials and therapeutics. Vince Lactam, a versatile building block, is a precursor to important antiviral drugs like Carbovir and Abacavir.[1][2] This document offers detailed methodologies for the preparation of N-Boc, N-benzyl, and N-TMS protected Vince Lactam, their polymerization using various metathesis catalysts, and subsequent deprotection to yield the final functional polymers.

Synthesis of N-Protected Vince Lactam Monomers

The protection of the nitrogen atom of Vince Lactam is a crucial step prior to polymerization, especially when using Schrock-type catalysts (molybdenum and tungsten-based), which are sensitive to unprotected lactams.[3][4] The choice of protecting group can influence the polymerization kinetics and the properties of the resulting polymer.

Synthesis of N-tert-butoxycarbonyl (N-Boc) Vince Lactam

Protocol:

  • Dissolve Vince Lactam (1 equivalent) in a suitable solvent such as a mixture of distilled water and acetone.[5]

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc Vince Lactam.

Synthesis of N-benzyl Vince Lactam

Protocol:

  • Dissolve Vince Lactam (1 equivalent) in a suitable solvent like acetone.

  • Add potassium carbonate (K₂CO₃) (1 equivalent) to the solution and cool to 0 °C.

  • Add benzyl bromide (1.1 equivalents) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Add ethyl acetate and wash the solution with water.

  • Dry the organic layer and concentrate under reduced pressure to yield N-benzyl Vince Lactam.

Synthesis of N-trimethylsilyl (N-TMS) Vince Lactam

Protocol:

  • Dissolve Vince Lactam (1 equivalent) in a dry, aprotic solvent under an inert atmosphere.

  • Add a suitable silylating agent, such as trimethylsilyl triflate (TMSOTf), to the solution.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction carefully and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain N-TMS Vince Lactam.

Ring-Opening Metathesis Polymerization (ROMP)

The ROMP of N-protected Vince Lactam derivatives allows for the synthesis of polymers with controlled microstructure and tacticity. The choice of catalyst is critical in determining the stereochemistry of the resulting polymer.

General Protocol for ROMP
  • In a glovebox or under a strictly inert atmosphere, dissolve the desired N-protected Vince Lactam monomer in a dry, degassed solvent (e.g., dichloromethane or toluene).

  • In a separate vial, dissolve the metathesis catalyst (e.g., Grubbs' or Schrock-type catalyst) in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed at the desired temperature (typically room temperature) for a specified time. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic signals.

  • Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation: ROMP of N-Protected Vince Lactam
MonomerCatalystMonomer/Catalyst RatioSolventTime (h)Conversion (%)Mn (kDa)PDI (Mw/Mn)Polymer Microstructure
N-Boc Vince LactamGrubbs' 3rd Gen.50:1CH₂Cl₂1>95--Atactic
N-Boc Vince LactamSchrock's Mo Catalyst50:1Toluene0.5>98-->98% cis, isotactic
N-benzyl Vince LactamGrubbs' 3rd Gen.50:1CH₂Cl₂1>95--Atactic
N-benzyl Vince LactamSchrock's W Catalyst50:1Toluene0.5>98-->98% cis, syndiotactic
N-TMS Vince LactamCyclometalated Ru Catalyst50:1CH₂Cl₂1>95--~95% cis, syndiotactic
N-TMS Vince LactamSchrock's W Catalyst50:1Toluene0.5>98-->98% cis, syndiotactic

Note: Specific Mn and PDI values are highly dependent on the precise reaction conditions and purification methods and should be determined empirically. The table indicates the expected trends based on available literature.[3][4]

Deprotection of Poly(N-Protected Vince Lactam)

The final step to obtain the functional poly(Vince Lactam) is the removal of the N-protecting group.

Deprotection of Poly(N-Boc Vince Lactam) and Poly(N-TMS Vince Lactam)

Protocol:

  • Dissolve the N-Boc or N-TMS protected polymer in neat trifluoroacetic acid (TFA).[4]

  • Stir the solution at room temperature for a specified time (e.g., 1-3 hours).

  • Precipitate the deprotected polymer by adding the TFA solution to a large volume of a non-solvent.

  • Collect the polymer by filtration, wash thoroughly to remove residual acid, and dry under vacuum.

Deprotection of Poly(N-benzyl Vince Lactam)

Protocol:

  • Dissolve the N-benzyl protected polymer in a suitable solvent.

  • Employ catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

  • Alternatively, oxidative cleavage using reagents like ceric ammonium nitrate (CAN) can be employed.[6]

  • After the reaction is complete, filter off the catalyst (for hydrogenation) or perform an appropriate work-up to remove the reagents.

  • Isolate the deprotected polymer by precipitation and drying.

Visualizations

ROMP_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Deprotection Deprotection Vince_Lactam Vince Lactam Protection N-Protection (Boc, Benzyl, TMS) Vince_Lactam->Protection N_Protected_Monomer N-Protected Vince Lactam Protection->N_Protected_Monomer ROMP ROMP N_Protected_Monomer->ROMP Catalyst Metathesis Catalyst (Ru, Mo, W) Catalyst->ROMP Protected_Polymer Protected Polymer ROMP->Protected_Polymer Deprotection_Step Deprotection (TFA, H₂/Pd-C, CAN) Protected_Polymer->Deprotection_Step Final_Polymer Poly(Vince Lactam) Deprotection_Step->Final_Polymer

Caption: Experimental workflow for the synthesis of poly(Vince Lactam).

ROMP_Mechanism Catalyst Catalyst [M]=CH-R Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane [2+2] Cycloaddition Monomer N-Protected Vince Lactam Ring with C=C bond Monomer->Metallocyclobutane Propagating_Chain Propagating Polymer Chain [M]=CH-Polymer Metallocyclobutane->Propagating_Chain Cycloreversion Elongated_Chain Elongated Polymer Chain Propagating_Chain->Elongated_Chain Addition of new monomer New_Monomer N-Protected Vince Lactam Incoming Monomer New_Monomer->Elongated_Chain

Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization.

References

Application Notes and Protocols for the Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, a crucial building block in the development of carbocyclic nucleoside analogues with potential antiviral and antitumor properties. The primary synthetic route is a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrolysis.

Key Synthetic Approaches

The synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one can be achieved through several Diels-Alder strategies. The most common methods involve the in-situ formation of a dienophile that reacts with cyclopentadiene. Two prominent, high-yield protocols are detailed below, utilizing either cyanogen chloride with a solid-phase catalyst or methanesulfonyl cyanide followed by acidic hydrolysis.

Data Presentation: Comparison of Synthetic Protocols

ParameterProtocol 1: Cyanogen ChlorideProtocol 2: Methanesulfonyl Cyanide
Dienophile Cyanogen ChlorideMethanesulfonyl Cyanide
Diene CyclopentadieneCyclopentadiene
Catalyst Cross-linked polystyrene-sulfinylAcid (e.g., Acetic Acid) for hydrolysis
Solvent Methanol, EthanolDichloromethane, Acetic Acid solution
Temperature 0-5 °C (Diels-Alder), Room Temp. (Hydrolysis)-50 to +100 °C (Diels-Alder)
Reaction Time 8 hours (Diels-Alder), 8 hours (Hydrolysis)Not explicitly stated
Yield 95%Not explicitly stated
Purity 99.5%[1]Not explicitly stated
Post-Reaction Workup Filtration, ConcentrationHydrolytic cleavage

Experimental Workflow Diagram

G cluster_0 Protocol 1: Cyanogen Chloride Method cluster_1 Protocol 2: Methanesulfonyl Cyanide Method A1 1. Mix Methanol, Polystyrene-Sulfinyl Catalyst, and Cyclopentadiene in a reaction flask. B1 2. Cool the mixture to 0-5°C. A1->B1 C1 3. Slowly introduce Cyanogen Chloride gas while maintaining pH 4-5 with NaOH solution. B1->C1 D1 4. React for 8 hours. C1->D1 E1 5. Filter to separate the solid intermediate. D1->E1 F1 6. Add solid to 5% ethanolic acetic acid solution. E1->F1 G1 7. React for 8 hours at room temperature. F1->G1 H1 8. Filter to remove the catalyst. G1->H1 I1 9. Concentrate the filtrate to obtain the final product. H1->I1 A2 1. React Cyclopentadiene with Methanesulfonyl Cyanide in a suitable solvent (e.g., Dichloromethane). B2 2. Perform the Diels-Alder reaction at a temperature between -50 and +100°C. A2->B2 C2 3. The resulting 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene can be hydrolyzed directly. B2->C2 D2 4. Hydrolyze the intermediate using an acid catalyst, such as acetic acid. C2->D2 E2 5. Isolate the final product, 2-azabicyclo[2.2.1]hept-5-en-3-one. D2->E2

Caption: Experimental workflows for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Detailed Experimental Protocols

Protocol 1: Diels-Alder Reaction with Cyanogen Chloride

This protocol outlines the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one using cyanogen chloride and a solid-phase catalyst, which simplifies purification.[1]

Materials:

  • Methanol

  • Cross-linked polystyrene-sulfinyl (50 g)

  • Cyclopentadiene (5.0 g)

  • Cyanogen chloride gas (2.5 g)

  • 5% Sodium hydroxide in ethanol

  • 5% Acetic acid in ethanol

Equipment:

  • 1000 mL reaction flask with a thermometer and off-gas absorption device

Procedure:

  • In a 1000 mL reaction flask, combine 500 mL of methanol, 50 g of cross-linked polystyrene-sulfinyl, and 5.0 g of cyclopentadiene.[1]

  • Cool the reaction mixture to 0-5°C.

  • Slowly bubble 2.5 g of cyanogen chloride gas into the mixture. Simultaneously, add a 5% solution of sodium hydroxide in ethanol dropwise to maintain the pH of the reaction system between 4 and 5.[1]

  • After the addition of cyanogen chloride is complete, continue the reaction for 8 hours at 0-5°C.[1]

  • Upon completion, separate the solid intermediate by filtration.

  • Add the collected solid to 100 mL of a 5% ethanol solution of acetic acid and continue the reaction for 8 hours at room temperature.[1]

  • Remove the solid catalyst particles by filtration.

  • Concentrate the filtrate to yield the white crystalline product, 2-azabicyclo[2.2.1]hept-5-en-3-one. This method has been reported to produce a yield of 95% with a purity of 99.5%.[1]

Protocol 2: Diels-Alder Reaction with Methanesulfonyl Cyanide

This protocol describes the synthesis via a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, followed by acidic hydrolysis.[2]

Materials:

  • 1,3-Cyclopentadiene

  • Methanesulfonyl cyanide

  • An appropriate solvent (e.g., dichloromethane, benzene, toluene)[3]

  • An acid for hydrolysis (e.g., acetic acid)

Procedure:

  • In a suitable reaction vessel, dissolve methanesulfonyl cyanide in a solvent such as dichloromethane.

  • React the methanesulfonyl cyanide solution with 1,3-cyclopentadiene. The Diels-Alder reaction is typically conducted at a temperature ranging from -50 to +100°C.[2]

  • The reaction yields 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.[2]

  • This intermediate can then be hydrolyzed to 2-azabicyclo[2.2.1]hept-5-en-3-one. The hydrolysis is preferably carried out in the presence of an acid catalyst, with carboxylic acids like acetic acid being particularly effective.[2]

  • The final product is isolated after the hydrolytic cleavage of the methanesulfonyl group.

Reaction Scheme

G cluster_main General Diels-Alder Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one cluster_dienophiles Common Dienophiles Reactants Cyclopentadiene + Dienophile Intermediate Diels-Alder Adduct Reactants->Intermediate [4+2] Cycloaddition Product 2-Azabicyclo[2.2.1]hept-5-en-3-one Intermediate->Product Hydrolysis D1 Cyanogen Chloride D2 Methanesulfonyl Cyanide D3 p-Toluenesulfonyl Cyanide

Caption: General reaction pathway for the synthesis.

References

Application Notes and Protocols for the Functionalization of the C=C Bond in 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its rigid bicyclic framework and strained C=C double bond offer a unique platform for stereocontrolled functionalization, leading to a diverse array of molecular scaffolds with significant therapeutic potential. The strategic modification of this olefinic bond is a cornerstone in the synthesis of numerous carbocyclic nucleoside analogues, including the blockbuster antiviral drugs Abacavir and Peramivir.[3][4] These application notes provide a detailed overview of key chemical transformations targeting the C=C bond of Vince lactam and its derivatives, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Applications in Drug Discovery and Development

The functionalization of the Vince lactam's double bond is instrumental in the synthesis of a wide range of biologically active molecules. The resulting cyclopentane derivatives, endowed with specific stereochemistry, are crucial intermediates in the development of antiviral, anticancer, and anti-influenza agents.[5][6] For instance, the stereoselective introduction of substituents across the C=C bond is a key strategy in creating carbocyclic nucleoside analogues that mimic natural nucleosides and act as potent enzyme inhibitors.[3] The synthesis of the anti-influenza drug Peramivir, for example, relies on a critical 1,3-dipolar cycloaddition reaction across the double bond of a Vince lactam derivative.[7][8]

Chemical Functionalization Pathways

The reactivity of the strained double bond in Vince lactam allows for a variety of chemical transformations. The primary approaches include:

  • Epoxidation: Formation of an epoxide ring, which can be subsequently opened by various nucleophiles to introduce diverse functionalities with high stereocontrol.

  • Dihydroxylation: Introduction of two hydroxyl groups in a syn or anti fashion, providing precursors for further modifications.

  • 1,3-Dipolar Cycloaddition: Construction of five-membered heterocyclic rings fused to the bicyclic core, a key step in the synthesis of complex molecules like Peramivir.

  • Heck Coupling: Formation of carbon-carbon bonds by coupling with aryl or vinyl halides, enabling the introduction of aromatic and vinylic substituents.

  • Aziridination: Introduction of a nitrogen atom across the double bond to form an aziridine ring, a versatile intermediate for the synthesis of amino-functionalized derivatives.

  • Hydrogenation: Saturation of the double bond to produce the corresponding saturated 2-azabicyclo[2.2.1]heptan-3-one scaffold.

Below are detailed protocols and data for some of these key functionalization reactions.

Data Presentation: Summary of Functionalization Reactions

ReactionSubstrateReagents and ConditionsProductYield (%)DiastereoselectivityReference
Epoxidation N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-onem-CPBA (2 equiv.), CH2Cl2, rt, 48 hN-Boc-exo-5,6-epoxy-2-azabicyclo[2.2.1]heptan-3-one95exo-selective
Epoxidation N-Cbz-2-azabicyclo[2.2.1]hept-5-en-3-onem-CPBA (2 equiv.), CH2Cl2, rt, 24 hN-Cbz-exo-5,6-epoxy-2-azabicyclo[2.2.1]heptan-3-one91exo-selective
Epoxidation N-Bn-2-azabicyclo[2.2.1]hept-5-en-3-onem-CPBA (2 equiv.), CH2Cl2, rt, 24 hN-Bn-exo-5,6-epoxy-2-azabicyclo[2.2.1]heptan-3-one88exo-selective
1,3-Dipolar Cycloaddition Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate2-Ethylbutyraldehyde oxime, Activated Sodium Hypochlorite (catalytic), BaseIsoxazolidine Intermediate for Peramivir61-68Not specified[7][8]
Heck Reaction N-Benzoyl-2-azabicyclo[2.2.1]hept-5-eneAryl iodide (1.5 equiv.), Pd(OAc)2 (2.5 mol%), AsPh3 (11 mol%), Et3N (3.5 equiv.), HCOOH (3.0 equiv.), DMF or DMSO, 65 °C, 8-24 hN-Benzoyl-5-exo-aryl-2-azabicyclo[2.2.1]heptaneVariesexo-selective[3]
Intramolecular Heck Reaction N-Boc protected Vince lactam derivativePd(OAc)2 (10 mol%), NaHCO3 (2.5 equiv.), TBACl (1.1 equiv.), DMF, 90 °C, 36 hSpirooxindole derivative>98:2 dr

Experimental Protocols

Exo-selective Epoxidation of N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one

This protocol describes the stereoselective epoxidation of the C=C bond in N-Boc protected Vince lactam using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 equiv) in anhydrous dichloromethane.

  • Add m-CPBA (2.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by medium pressure liquid chromatography (MPLC) using a hexane-ethyl acetate gradient to afford N-Boc-exo-5,6-epoxy-2-azabicyclo[2.2.1]heptan-3-one.

Expected Yield: 95%

1,3-Dipolar Cycloaddition for Peramivir Synthesis

This protocol outlines a key step in the synthesis of the antiviral drug Peramivir, involving a 1,3-dipolar cycloaddition to a derivative of Vince lactam.

Materials:

  • Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate (derived from Vince lactam)

  • 2-Ethylbutyraldehyde oxime

  • Activated sodium hypochlorite solution (catalytic amount)

  • Suitable basic catalyst

  • Appropriate solvent (e.g., hexane is suggested to favor regioselectivity)[8]

Procedure:

  • Dissolve methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate in the chosen solvent.

  • Add 2-ethylbutyraldehyde oxime to the solution.

  • Initiate the in-situ generation of the nitrile oxide by the controlled addition of a catalytic amount of activated sodium hypochlorite solution in the presence of a base.

  • Stir the reaction mixture at the appropriate temperature and monitor for completion by TLC.

  • After the reaction is complete, perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the resulting isoxazolidine intermediate by column chromatography.[7][8]

Expected Yield: 61-68%[8]

Palladium-Catalyzed Heck Reaction

This protocol describes the palladium-catalyzed arylation of the double bond in an N-protected Vince lactam derivative.

Materials:

  • N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene (1.0 mmol)

  • Aryl iodide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 5.6 mg, 25 µmol)

  • Triphenylarsine (AsPh3, 33.7 mg, 110 µmol)

  • Triethylamine (Et3N, 488 µL, 3.5 mmol)

  • Formic acid (HCOOH, 138 mg, 3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (3 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, stir a solution of palladium(II) acetate and triphenylarsine in anhydrous DMF or DMSO at 65 °C for 15 minutes.

  • To this solution, add N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene, the corresponding aryl iodide, triethylamine, and formic acid.

  • Stir the reaction mixture at 65 °C for 8-24 hours.

  • After cooling to room temperature, add ethyl acetate and brine.

  • Separate the organic layer, dry it over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-benzoyl-5-exo-aryl-2-azabicyclo[2.2.1]heptane.[3]

Expected Yield: Varies depending on the aryl iodide used.

Mandatory Visualizations

G cluster_epoxidation Epoxidation Workflow start_epox N-Boc-Vince Lactam in CH2Cl2 reagent_epox Add m-CPBA (2 equiv.) start_epox->reagent_epox reaction_epox Stir at RT, 48h reagent_epox->reaction_epox workup_epox Aqueous Work-up & Extraction reaction_epox->workup_epox purification_epox MPLC Purification workup_epox->purification_epox product_epox N-Boc-exo-5,6-epoxy-2-azabicyclo[2.2.1]heptan-3-one purification_epox->product_epox G cluster_cycloaddition 1,3-Dipolar Cycloaddition Pathway start_cyclo Vince Lactam Derivative reaction_cyclo [3+2] Cycloaddition start_cyclo->reaction_cyclo nitrile_oxide In-situ Nitrile Oxide Generation (from Oxime + NaOCl) nitrile_oxide->reaction_cyclo product_cyclo Isoxazolidine Intermediate reaction_cyclo->product_cyclo G cluster_heck Heck Coupling Reaction Scheme start_heck N-Protected Vince Lactam reaction_heck Heck Coupling start_heck->reaction_heck aryl_halide Aryl Halide aryl_halide->reaction_heck catalyst_heck Pd(0) Catalyst + Base catalyst_heck->reaction_heck product_heck 5-exo-Aryl-2-azabicyclo[2.2.1]heptane reaction_heck->product_heck

References

Chemoenzymatic Synthesis of (-)-Carbovir from Vince Lactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of the antiviral agent (-)-Carbovir, starting from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. The key strategic step in this synthesis is the enzymatic kinetic resolution of the racemic Vince Lactam to afford the enantiopure (-)-Vince Lactam, a critical chiral building block. This approach offers a more efficient and environmentally benign alternative to traditional chemical resolution methods.[1][2][3] Subsequent chemical transformations convert (-)-Vince Lactam into the target molecule, (-)-Carbovir. These notes are intended to guide researchers in the practical application of this chemoenzymatic strategy.

Introduction

(-)-Carbovir is a carbocyclic nucleoside analogue that exhibits potent antiviral activity, particularly against the human immunodeficiency virus (HIV).[4] Its synthesis relies on the availability of the enantiomerically pure cyclopentene backbone. The chemoenzymatic approach, which couples the high selectivity of enzymes with the versatility of organic synthesis, has emerged as a powerful strategy for the efficient production of chiral molecules like (-)-Carbovir.[3][5] The enzymatic kinetic resolution of racemic Vince Lactam using hydrolases, such as γ-lactamases or lipases, provides the desired (-)-enantiomer with high optical purity.[1][6] This enantiopure intermediate is then elaborated through a series of chemical steps to yield (-)-Carbovir.

Chemoenzymatic Synthesis Workflow

The overall synthetic strategy can be divided into two main stages:

  • Enzymatic Kinetic Resolution of (±)-Vince Lactam: A racemic mixture of Vince Lactam is subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed, leaving the desired unreacted enantiomer, (-)-Vince Lactam, in high enantiomeric excess.

  • Chemical Synthesis of (-)-Carbovir from (-)-Vince Lactam: The enantiopure (-)-Vince Lactam is converted to (-)-Carbovir through a sequence of chemical reactions including reduction, protection, and coupling with a purine base analogue.

G rac_vince Racemic Vince Lactam enz_res Enzymatic Kinetic Resolution rac_vince->enz_res neg_vince (-)-Vince Lactam enz_res->neg_vince hydrolyzed_product (+)-Amino Acid enz_res->hydrolyzed_product reduction Reduction neg_vince->reduction amino_alcohol cis-(1R,4S)-4-Amino- 2-cyclopentene-1-methanol reduction->amino_alcohol coupling Coupling with Purine Base amino_alcohol->coupling carbovir (-)-Carbovir coupling->carbovir

Caption: Overall workflow for the chemoenzymatic synthesis of (-)-Carbovir.

Data Presentation

Table 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam
Enzyme SourceBiocatalyst TypeSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee) of (-)-Vince Lactam (%)Reference
Microbacterium hydrocarbonoxydans(+)-γ-Lactamase (mutant)-->99[3][7]
Bradyrhizobium japonicum USDA 6Whole cells (recombinant E. coli)100~49>99[8][9]
Burkholderia ambifaria YCJ01Lipase300 (N-hydroxymethyl derivative)~5099[5]
Pseudomonas solanacearum NCIB 40249Whole cells-->98[5]
Rhodococcus equi NCIB 40213Whole cells-->98 (for (+)-lactam)[5]

Note: The table presents a summary of representative data. Specific conditions such as pH, temperature, and reaction time can influence the results and should be optimized.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam using Whole Cells

This protocol is a generalized procedure based on the use of whole-cell biocatalysts expressing a (+)-γ-lactamase for the kinetic resolution of racemic Vince Lactam.

Materials:

  • Racemic Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Whole-cell biocatalyst (e.g., recombinant E. coli expressing a (+)-γ-lactamase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate or Dichloromethane for extraction

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Chromatography supplies (e.g., silica gel)

Procedure:

  • Suspend racemic Vince Lactam in the phosphate buffer to the desired substrate concentration (e.g., 100 mM).

  • Add the wet biomass of the whole-cell biocatalyst to the substrate suspension.

  • Stir the mixture at a controlled temperature (e.g., 30-37 °C) and monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC).

  • Once the desired conversion (typically close to 50%) is reached, terminate the reaction by removing the cell mass via centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (-)-Vince Lactam.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Determine the enantiomeric excess of the purified (-)-Vince Lactam using chiral HPLC or GC.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Suspend Racemic\nVince Lactam Suspend Racemic Vince Lactam Add Whole-Cell\nBiocatalyst Add Whole-Cell Biocatalyst Suspend Racemic\nVince Lactam->Add Whole-Cell\nBiocatalyst Incubate with\nStirring Incubate with Stirring Add Whole-Cell\nBiocatalyst->Incubate with\nStirring Monitor\nConversion Monitor Conversion Incubate with\nStirring->Monitor\nConversion Terminate Reaction\n& Remove Cells Terminate Reaction & Remove Cells Monitor\nConversion->Terminate Reaction\n& Remove Cells Extract with\nOrganic Solvent Extract with Organic Solvent Terminate Reaction\n& Remove Cells->Extract with\nOrganic Solvent Dry and\nConcentrate Dry and Concentrate Extract with\nOrganic Solvent->Dry and\nConcentrate Purify (-)-Vince Lactam Purify (-)-Vince Lactam Dry and\nConcentrate->Purify (-)-Vince Lactam

Caption: Experimental workflow for enzymatic kinetic resolution.

Protocol 2: Chemical Synthesis of (-)-Carbovir from (-)-Vince Lactam

This protocol outlines the chemical conversion of enantiopure (-)-Vince Lactam to (-)-Carbovir.

Part A: Reduction of (-)-Vince Lactam to cis-(1R,4S)-4-Amino-2-cyclopentene-1-methanol

Materials:

  • (-)-Vince Lactam

  • Reducing agent (e.g., Sodium Borohydride)

  • Solvent (e.g., Methanol)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • Dissolve (-)-Vince Lactam in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., Sodium Borohydride) in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with dilute acid.

  • Neutralize the solution and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Purify the product by crystallization or chromatography.

Part B: Coupling with a Purine Base Analogue

Materials:

  • cis-(1R,4S)-4-Amino-2-cyclopentene-1-methanol

  • A suitable purine precursor (e.g., 2-amino-6-chloropurine)

  • Coupling reagents (e.g., for Mitsunobu reaction: triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD))[4]

  • Solvent (e.g., THF)

Procedure:

  • Dissolve the amino alcohol, the purine precursor, and PPh3 in an anhydrous solvent like THF.

  • Cool the mixture in an ice bath.

  • Add DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected Carbovir precursor.

  • Subsequent deprotection and/or functional group manipulation (e.g., conversion of the chloro group to a hydroxyl group to form the guanine moiety) will yield (-)-Carbovir.

Disclaimer: The provided protocols are generalized and may require optimization based on specific laboratory conditions and the scale of the reaction. Appropriate safety precautions should be taken when handling all chemicals.

References

Asymmetric Synthesis of Pyrrolidine Derivatives via Vince Lactam Ring-Opening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the asymmetric synthesis of pyrrolidine derivatives, with a particular focus on the strategic ring-opening of Vince Lactam. This bicyclic lactam is a crucial chiral building block for the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues with potent antiviral properties. The protocols detailed below are designed to offer reproducible methods for key transformations, and the accompanying data and diagrams aim to facilitate a deeper understanding of the synthetic strategy and its application in drug development.

Overview of the Synthetic Strategy

The asymmetric synthesis of pyrrolidine derivatives from racemic Vince Lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, hinges on a key enzymatic kinetic resolution step. This allows for the separation of the desired enantiomer, typically (-)-(1R,4S)-Vince Lactam, which serves as the precursor to important antiviral drugs like (-)-Carbovir and Abacavir. The core of the strategy involves the selective opening of the lactam ring to unmask a 4-aminocyclopent-2-enyl methanol backbone, a versatile intermediate for further elaboration.

Quantitative Data Summary

The following tables summarize typical yields and enantiomeric excess (e.e.) for the key steps in the synthesis of (-)-Carbovir and a key intermediate for Abacavir, starting from racemic Vince Lactam.

Table 1: Enantioselective Synthesis of (-)-Carbovir

StepProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Enzymatic Kinetic Resolution(-)-(1R,4S)-Vince Lactam45-50>99
Reduction of Lactam(-)-4-(Aminomethyl)cyclopent-2-en-1-ol85-90>99
Conversion to (-)-Carbovir(-)-Carbovir60-70 (from amino alcohol)>99

Table 2: Synthesis of N-Boc Protected Amino Alcohol Intermediate for Abacavir

StepProductTypical Yield (%)Diastereomeric RatioReference
N-Protection of (+)-Vince Lactamtert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate>95N/A
Reduction of N-Boc Lactamtert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate~88>98:2

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam

This protocol describes the lipase-catalyzed hydrolysis of racemic Vince Lactam to obtain the (-)-(1R,4S)-enantiomer with high enantiopurity.

Materials:

  • Racemic (±)-Vince Lactam

  • Lipase (e.g., from Pseudomonas cepacia or Lipolase®)

  • Diisopropyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Brine

Procedure:

  • To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).

  • Add the lipase (1.5 g) to the mixture.

  • Stir the reaction mixture vigorously at 60°C. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Cool the reaction mixture to room temperature and filter to remove the enzyme. Wash the enzyme with ethyl acetate.

  • The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (-)-(1R,4S)-Vince lactam.

  • Determine the enantiomeric excess of the recovered lactam by chiral HPLC analysis (typically >99% e.e.).

Protocol 2: Reduction of (-)-(1R,4S)-Vince Lactam to (-)-4-(Aminomethyl)cyclopent-2-en-1-ol

This protocol details the ring-opening reduction of the resolved Vince Lactam to the corresponding amino alcohol, a key intermediate for Carbovir synthesis.

Materials:

  • (-)-(1R,4S)-Vince Lactam

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

Procedure:

  • To a stirred solution of (-)-(1R,4S)-Vince lactam (1.0 g, 9.16 mmol) in anhydrous THF (20 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a 1 M solution of LiAlH₄ in THF (11.0 mL, 11.0 mmol).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.44 mL), 15% aqueous NaOH (0.44 mL), and then water (1.32 mL).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Filter the granular precipitate through a pad of Celite® and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield (-)-4-(aminomethyl)cyclopent-2-en-1-ol as a colorless oil. The product is often used in the next step without further purification.

Protocol 3: N-Protection and Reduction of (+)-(1S,4R)-Vince Lactam for Abacavir Intermediate Synthesis

This protocol describes the conversion of the undesired (+)-enantiomer of Vince Lactam into a useful intermediate for the synthesis of Abacavir.

Materials:

  • (+)-(1S,4R)-Vince Lactam

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

Part A: N-Protection

  • To a solution of (+)-(1S,4R)-Vince lactam (1.0 g, 9.16 mmol) in dichloromethane (20 mL) at 0°C, add triethylamine (1.53 mL, 11.0 mmol) followed by di-tert-butyl dicarbonate (2.20 g, 10.1 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, which can be used in the next step without further purification.

Part B: Reduction

  • Dissolve the crude N-Boc lactam from Part A in methanol (20 mL).

  • Cool the solution to 0°C and add sodium borohydride (0.52 g, 13.7 mmol) portion-wise over 30 minutes.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the careful addition of acetone.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of pyrrolidine derivatives from racemic Vince Lactam.

experimental_workflow cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Separated Enantiomers cluster_3 Ring-Opening & Derivatization cluster_4 Pyrrolidine Derivatives Racemic Vince Lactam Racemic Vince Lactam Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Vince Lactam->Enzymatic Kinetic Resolution (-)-(1R,4S)-Vince Lactam (-)-(1R,4S)-Vince Lactam Enzymatic Kinetic Resolution->(-)-(1R,4S)-Vince Lactam (+)-(1S,4R)-Amino Acid (+)-(1S,4R)-Amino Acid Enzymatic Kinetic Resolution->(+)-(1S,4R)-Amino Acid Reduction (LiAlH4) Reduction (LiAlH4) (-)-(1R,4S)-Vince Lactam->Reduction (LiAlH4) N-Protection & Reduction (Boc2O, NaBH4) N-Protection & Reduction (Boc2O, NaBH4) (+)-(1S,4R)-Amino Acid->N-Protection & Reduction (Boc2O, NaBH4) (-)-4-(Aminomethyl)cyclopent-2-en-1-ol (-)-4-(Aminomethyl)cyclopent-2-en-1-ol Reduction (LiAlH4)->(-)-4-(Aminomethyl)cyclopent-2-en-1-ol N-Boc Protected Amino Alcohol N-Boc Protected Amino Alcohol N-Protection & Reduction (Boc2O, NaBH4)->N-Boc Protected Amino Alcohol

Caption: Experimental workflow for the synthesis of pyrrolidine derivatives.

Signaling Pathway: Mechanism of Action of Abacavir

Pyrrolidine derivatives synthesized from Vince Lactam, such as Abacavir, are potent antiviral agents. The following diagram illustrates the intracellular activation and mechanism of action of Abacavir in inhibiting HIV replication.

abacavir_moa cluster_0 Cellular Uptake and Activation cluster_1 HIV Replication Cycle Abacavir Abacavir Carbovir Monophosphate Carbovir Monophosphate Abacavir->Carbovir Monophosphate Cellular Kinases Carbovir Diphosphate Carbovir Diphosphate Carbovir Monophosphate->Carbovir Diphosphate Cellular Kinases Carbovir Triphosphate (Active) Carbovir Triphosphate (Active) Carbovir Diphosphate->Carbovir Triphosphate (Active) Cellular Kinases Reverse Transcriptase Reverse Transcriptase Carbovir Triphosphate (Active)->Reverse Transcriptase Competitive Inhibition Chain Termination Chain Termination Carbovir Triphosphate (Active)->Chain Termination Incorporation into Viral DNA HIV RNA HIV RNA Viral DNA Viral DNA HIV RNA->Viral DNA Reverse Transcription Reverse Transcriptase->Viral DNA

Caption: Mechanism of action of Abacavir in inhibiting HIV reverse transcriptase.

Application Notes and Protocols for the N-Protection of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a pivotal chiral building block in synthetic organic chemistry, particularly for the synthesis of carbocyclic nucleoside analogues with significant antiviral activity, including approved drugs like Abacavir and Peramivir. The protection of the nitrogen atom is a critical step in the synthetic routes towards these complex molecules, enabling selective modifications at other positions of the bicyclic scaffold. This document provides detailed application notes and experimental protocols for the N-protection of 2-azabicyclo[2.2.1]hept-5-en-3-one with commonly used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

General Considerations for N-Protection

The selection of an appropriate N-protecting group is contingent upon its stability to subsequent reaction conditions and the orthogonality of its deprotection method relative to other protecting groups present in the molecule. For 2-azabicyclo[2.2.1]hept-5-en-3-one, the lactam nitrogen is a secondary amine, and its reactivity is influenced by the strained bicyclic system. Standard protection protocols can be adapted, with careful consideration of the reaction conditions to ensure high yields and purity.

Data Summary of N-Protection Protocols

The following table summarizes the reaction conditions and outcomes for the N-protection of 2-azabicyclo[2.2.1]hept-5-en-3-one with Boc, Cbz, and Fmoc protecting groups.

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂)4-(Dimethylamino)pyridine (DMAP)Dichloromethane (DCM)Room Temperature12>95
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)Tetrahydrofuran (THF) / Water0 to Room Temperature4~90
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Sodium bicarbonate (NaHCO₃)Dioxane / Water0 to Room Temperature3High

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol describes the protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine.

Materials:

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of 2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol details the protection of the lactam nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.[1]

Materials:

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude N-Cbz-2-azabicyclo[2.2.1]hept-5-en-3-one.[1]

  • Purify the product by silica gel column chromatography.[1]

Protocol 3: N-Fmoc Protection of 2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol outlines the procedure for the protection of the lactam nitrogen with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using 9-fluorenylmethyl chloroformate.

Materials:

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 9-fluorenylmethyl chloroformate (1.1 eq) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude N-Fmoc-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for N-Protection

N_Protection_Workflow cluster_start Starting Material cluster_protocols N-Protection Protocols cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection cluster_workup Workup & Purification cluster_products N-Protected Products start 2-Azabicyclo[2.2.1]hept-5-en-3-one boc_reagents 1. (Boc)₂O, DMAP 2. DCM, RT, 12h start->boc_reagents cbz_reagents 1. Cbz-Cl, NaHCO₃ 2. THF/H₂O, 0°C to RT, 4h start->cbz_reagents fmoc_reagents 1. Fmoc-Cl, NaHCO₃ 2. Dioxane/H₂O, 0°C to RT, 3h start->fmoc_reagents workup 1. Aqueous Workup 2. Extraction 3. Drying 4. Concentration boc_reagents->workup cbz_reagents->workup fmoc_reagents->workup purification Column Chromatography or Recrystallization workup->purification boc_product N-Boc Protected purification->boc_product Boc cbz_product N-Cbz Protected purification->cbz_product Cbz fmoc_product N-Fmoc Protected purification->fmoc_product Fmoc

Caption: General workflow for the N-protection of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Signaling Pathway of N-Protection Reaction

N_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products lactam Vince Lactam (Nucleophile) activation Base-mediated activation of Lactam Nitrogen (optional) or direct nucleophilic attack lactam->activation protecting_reagent Protecting Group Reagent (Electrophile) (e.g., (Boc)₂O, Cbz-Cl) nucleophilic_attack Nucleophilic Attack of Lactam N on Electrophilic Carbonyl protecting_reagent->nucleophilic_attack base Base (e.g., DMAP, NaHCO₃) base->activation activation->nucleophilic_attack intermediate Tetrahedral Intermediate Formation nucleophilic_attack->intermediate elimination Elimination of Leaving Group intermediate->elimination protected_lactam N-Protected 2-azabicyclo[2.2.1]hept-5-en-3-one elimination->protected_lactam byproducts Byproducts (e.g., t-BuOH, CO₂, HCl) elimination->byproducts

Caption: Generalized mechanism for the N-protection of 2-azabicyclo[2.2.1]hept-5-en-3-one.

References

Application Notes and Protocols for the Reduction of the Lactam Carbonyl in Vince Lactam Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a pivotal chiral building block in the synthesis of a wide range of carbocyclic nucleoside analogues, which are prominent in antiviral and anticancer therapies. A key transformation in the synthetic utility of Vince Lactam and its derivatives is the reduction of the lactam carbonyl group to the corresponding cyclic amine. This conversion opens pathways to novel scaffolds for drug discovery and development.

These application notes provide a comprehensive overview of the methodologies for the reduction of the lactam carbonyl in Vince Lactam derivatives. This document includes a comparative summary of different reduction strategies, detailed experimental protocols for key methods, and a visual representation of the general reaction workflow.

Data Presentation: Comparative Analysis of Reduction Methods

The selection of a reducing agent for the lactam carbonyl in Vince Lactam derivatives is critical and depends on the substrate's protecting groups and the desired outcome. The following table summarizes quantitative data from various reported reduction methods.

SubstrateReducing Agent(s)Solvent(s)ProductYield (%)DiastereoselectivityReference
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-oneSodium Borohydride, Lithium ChlorideTetrahydrofuran(1R, 4S)-1-Amino-4-(hydroxymethyl)-2-cyclopentene70.5 (analytical)Not Reported[1]
(+)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-oneSodium BorohydrideMethanoltert-Butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate>90 (crude)Not Reported[2]
(1R,3-exo)-N-Benzyl-3-alkoxycarbonyl-2-azabicyclo[2.2.1]hept-5-eneLithium Aluminium HydrideDiethyl ether[(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol65-70exo selective[3]

Experimental Protocols

Protocol 1: Reduction of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one using Sodium Borohydride and Lithium Chloride

This protocol describes the reduction of the lactam carbonyl to the corresponding amino alcohol.

Materials:

  • (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Sodium Borohydride (NaBH₄)

  • Lithium Chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Dioxane

  • Celite

Procedure: [1]

  • To a 2 L inert autoclave, add 61.4 g of sodium borohydride, 70.2 g of lithium chloride, 13.2 g of Celite, and 1410 g of tetrahydrofuran.

  • Heat the sealed autoclave to an internal temperature of 130°C and stir for 4.5 hours.

  • Cool the autoclave to approximately 60°C and filter off the insoluble sodium salts.

  • Wash the salts with 353 g of tetrahydrofuran and combine the filtrates.

  • Reduce the volume of the combined filtrates by approximately half via distillation.

  • Perform a solvent exchange by the portion-wise addition of a total of 936 g of dioxane while continuing distillation.

  • Cool the resulting LiBH₄ suspension to about 60°C and add 56.7 g of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Starting at 60°C, meter in 132.5 g of methanol over one hour, maintaining the temperature between 58-62°C.

  • Allow the reaction to proceed for an additional hour at 60°C.

  • Add a further 397.0 g of methanol. The analytical yield at this stage is reported to be 70.5%.

  • Cool the reaction mixture to 0°C and introduce 90.0 g of HCl gas.

  • Continue stirring for one hour at 0°C.

  • Isolate the product, (1R, 4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene hydrochloride, through standard workup procedures.

Protocol 2: Reduction of N-Boc-Protected Vince Lactam using Sodium Borohydride

This protocol outlines the reduction of a BOC-protected Vince Lactam derivative.

Materials:

  • (+)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure: [2]

  • Dissolve (+)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Reduction of N-Benzyl Protected Vince Lactam Carboxylate with Lithium Aluminium Hydride

This protocol details the reduction of an ester group in an N-benzyl protected Vince Lactam derivative to a primary alcohol. While not a direct reduction of the lactam carbonyl to an amine, it demonstrates the use of LiAlH₄ on a similar scaffold.

Materials:

  • (1R,3-exo)-N-Benzyl-3-alkoxycarbonyl-2-azabicyclo[2.2.1]hept-5-ene

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O)

Procedure: [3]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminium Hydride in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of (1R,3-exo)-N-Benzyl-3-alkoxycarbonyl-2-azabicyclo[2.2.1]hept-5-ene in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol.

Mandatory Visualization

The following diagrams illustrate the general workflow for the reduction of the lactam carbonyl in Vince Lactam derivatives and a logical diagram of reagent selection.

G cluster_0 General Workflow for Vince Lactam Carbonyl Reduction Vince_Lactam_Derivative Vince Lactam Derivative (N-Protected or Unprotected) Reduction Reduction of Lactam Carbonyl Vince_Lactam_Derivative->Reduction Reducing Agent Solvent Reduced_Product Reduced Product (Cyclic Amine or Amino Alcohol) Reduction->Reduced_Product Workup Purification Purification Reduced_Product->Purification e.g., Chromatography, Crystallization Final_Product Final Product Purification->Final_Product

Caption: General workflow for the reduction of the Vince Lactam carbonyl.

G cluster_1 Reagent Selection Guide Substrate Vince Lactam Derivative Protecting_Group Nitrogen Protecting Group? Substrate->Protecting_Group Unprotected Unprotected (NH) Protecting_Group->Unprotected No Protected Protected (e.g., Boc, Benzyl) Protecting_Group->Protected Yes NaBH4_LiCl NaBH4 / LiCl Unprotected->NaBH4_LiCl Milder Reduction NaBH4 NaBH4 Protected->NaBH4 For BOC group LiAlH4 LiAlH4 Protected->LiAlH4 For Benzyl group (on related carboxylate) Product_Amino_Alcohol Amino Alcohol NaBH4_LiCl->Product_Amino_Alcohol Product_Protected_Amine Protected Cyclic Amine NaBH4->Product_Protected_Amine LiAlH4->Product_Protected_Amine

Caption: Logic diagram for selecting a suitable reducing agent.

References

Application Notes and Protocols: Cross-Metathesis Reactions Involving 2-Azanorbornene Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for cross-metathesis (CM) and ring-opening cross-metathesis (ROM-CM) reactions involving 2-azanorbornene systems. These reactions are powerful tools for the synthesis of functionalized cyclopentenylamines and related structures, which are valuable intermediates in medicinal chemistry and drug development. The protocols and data presented herein are based on established literature and are intended to serve as a practical guide for researchers in this field.

Introduction

Cross-metathesis involving strained cyclic olefins like 2-azanorbornene derivatives offers a direct route to highly functionalized cyclopentane backbones. The reaction typically proceeds via a ring-opening cross-metathesis (ROM-CM) mechanism, where a ruthenium-based catalyst, such as a Grubbs-type catalyst, facilitates the cleavage of the bicyclic alkene and subsequent reaction with a partner olefin. This methodology allows for the stereoselective introduction of diverse substituents, making it a valuable strategy for the synthesis of complex nitrogen-containing molecules.

Key Applications

  • Synthesis of Chiral Aminocyclopentanols: ROM-CM provides an efficient pathway to enantiomerically pure 3,5-disubstituted pyrrolidines and related cyclopentane derivatives.

  • Access to Novel Scaffolds for Drug Discovery: The functionalized cyclopentenylamine products serve as versatile building blocks for the synthesis of nucleoside analogues, alkaloids, and other biologically active compounds.

  • Stereoselective Synthesis: The inherent chirality of the 2-azanorbornene starting material can be effectively transferred to the final product, enabling the synthesis of stereochemically defined molecules.

Data Presentation: Ring-Opening Cross-Metathesis of 2-Azanorbornene Derivatives with Ethylene

The following tables summarize the results of ring-opening cross-metathesis reactions of various N-protected 2-azanorbornene derivatives with ethylene, using first-generation (Grubbs I) and second-generation (Grubbs II) ruthenium catalysts.

Table 1: ROM-CM of N-Substituted 2-Azabicyclo[2.2.1]hept-5-en-3-ones

EntrySubstrateCatalyst (mol%)Time (h)ProductYield (%)
1(-)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-oneGrubbs I (5)24(+)-N-Boc-3-amino-5-vinylcyclopent-1-ene85
2(-)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-oneGrubbs II (5)3(+)-N-Boc-3-amino-5-vinylcyclopent-1-ene95
3(-)-2-Azabicyclo[2.2.1]hept-5-en-3-oneGrubbs I (5)24(-)-3-Amino-5-vinylcyclopent-1-ene70
4(-)-2-Azabicyclo[2.2.1]hept-5-en-3-oneGrubbs II (5)3(-)-3-Amino-5-vinylcyclopent-1-ene80

Table 2: ROM-CM of N-Substituted 2-Azabicyclo[2.2.1]hept-5-enes

EntrySubstrateCatalyst (mol%)Time (h)ProductYield (%)
1(+)-N-Boc-2-azabicyclo[2.2.1]hept-5-eneGrubbs I (5)24(+)-N-Boc-3-amino-5-vinylcyclopentene80
2(+)-N-Boc-2-azabicyclo[2.2.1]hept-5-eneGrubbs II (5)3(+)-N-Boc-3-amino-5-vinylcyclopentene92

Table 3: ROM-CM of N-Substituted 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Ethyl Esters

EntrySubstrateCatalyst (mol%)Time (h)ProductYield (%)
1N-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylateGrubbs II (5)3Ethyl 2-((1S)-1-phenylethylamino)-4-vinylcyclopent-2-ene-1-carboxylate90
2N-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylateGrubbs II (5)3Ethyl 2-(tert-butoxycarbonylamino)-4-vinylcyclopent-2-ene-1-carboxylate93

Experimental Protocols

Protocol 1: General Procedure for the Ring-Opening Cross-Metathesis of N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one with Ethylene using Grubbs II Catalyst

Materials:

  • (-)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one

  • Grubbs Second Generation Catalyst

  • Dichloromethane (DCM), anhydrous

  • Ethylene gas (balloon)

  • Schlenk flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (-)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (concentration typically 0.05-0.1 M).

  • Add Grubbs Second Generation Catalyst (0.05 eq, 5 mol%).

  • Evacuate the flask and backfill with ethylene gas from a balloon. Maintain a positive pressure of ethylene throughout the reaction.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired (+)-N-Boc-3-amino-5-vinylcyclopent-1-ene.

Protocol 2: Synthesis of (+)-N-Boc-2-azabicyclo[2.2.1]hept-5-ene

This protocol describes the synthesis of a starting material for ROM-CM reactions.

Materials:

  • (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • To the filtrate, add Boc₂O (1.2 eq) and stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (+)-N-Boc-2-azabicyclo[2.2.1]hept-5-ene.

Visualizations

Diagram 1: General Workflow for ROM-CM of 2-Azanorbornene Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product & Purification Start_A N-Protected 2-Azanorbornene Reaction Ring-Opening Cross-Metathesis Start_A->Reaction Start_B Partner Olefin (e.g., Ethylene) Start_B->Reaction Product Functionalized Cyclopentenylamine Reaction->Product Catalyst Grubbs I or II Catalyst Catalyst->Reaction Purification Purification (Chromatography) Product->Purification

Caption: General workflow for the synthesis of functionalized cyclopentenylamines.

Diagram 2: Catalytic Cycle for Grubbs-Catalyzed Cross-Metathesis

G Ru_Carbene [Ru]=CHR¹ Metallacyclobutane1 Metallacyclobutane Ru_Carbene->Metallacyclobutane1 + Olefin 1 Olefin1 R²HC=CHR³ Ru_Carbene2 [Ru]=CHR² Metallacyclobutane1->Ru_Carbene2 - Product 1 Product1 R¹HC=CHR² Metallacyclobutane2 Metallacyclobutane Ru_Carbene2->Metallacyclobutane2 + Olefin 2 Olefin2 R⁴HC=CHR⁵ Product2 R¹HC=CHR⁴ Ru_Carbene3 [Ru]=CHR⁴ Metallacyclobutane2->Ru_Carbene3 - Product 2 Ru_Carbene3->Ru_Carbene + Olefin 1 - Product 3

Troubleshooting & Optimization

Technical Support Center: Diels-Alder Synthesis of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Diels-Alder synthesis of Vince Lactam. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical intermediate for antiviral drugs like Carbovir and Abacavir.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the Diels-Alder synthesis of Vince Lactam?

A1: The synthesis typically involves the [4+2] cycloaddition of cyclopentadiene with a dienophile. The most common dienophiles used are chlorosulfonyl isocyanate (CSI) or p-toluenesulfonyl cyanide.[3] The initial adduct is then hydrolyzed to yield the racemic Vince Lactam.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the Diels-Alder synthesis of Vince Lactam can stem from several factors:

  • Purity of Reactants: Ensure that cyclopentadiene is freshly cracked from dicyclopentadiene before use, as it readily dimerizes at room temperature. The dienophile (CSI or tosyl cyanide) should also be of high purity.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to the decomposition of the product. It is crucial to find the optimal temperature that balances reaction rate and product stability.

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity.

  • Moisture: The presence of moisture can lead to the decomposition of the dienophile (especially CSI) and unwanted side reactions. Ensure all glassware is dry and use anhydrous solvents.

  • Inefficient Hydrolysis: Incomplete hydrolysis of the intermediate adduct will result in a lower yield of the final Vince Lactam.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC against the starting materials. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progress.

Q4: What are the common side products, and how can I minimize them?

A4: A common side product is the dimer of cyclopentadiene. To minimize its formation, use freshly cracked cyclopentadiene and consider adding it slowly to the reaction mixture containing the dienophile. Other potential side products can arise from the decomposition of the dienophile or incomplete hydrolysis of the intermediate.

Q5: How can I purify the crude Vince Lactam?

A5: The crude product is typically a mixture of the desired lactam and side products. Purification can be achieved by column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present. A common starting point is a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure or old cyclopentadiene (dimerized). 2. Decomposed dienophile (CSI or tosyl cyanide). 3. Reaction temperature is too low. 4. Incorrect solvent.1. Freshly crack dicyclopentadiene immediately before use. 2. Use a fresh batch of high-purity dienophile. 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Experiment with different solvents of varying polarity.
Low Yield with Evidence of Product Formation 1. Retro-Diels-Alder reaction occurring at high temperatures. 2. Incomplete hydrolysis of the intermediate adduct. 3. Loss of product during workup and purification.1. Optimize the reaction temperature to the lowest effective temperature. 2. Ensure sufficient time and appropriate conditions (acidic or basic) for complete hydrolysis. 3. Carefully perform extractions and column chromatography, monitoring fractions by TLC.
Multiple Spots on TLC of Crude Product 1. Presence of cyclopentadiene dimer. 2. Unreacted starting materials. 3. Formation of side products from dienophile decomposition.1. Use freshly cracked cyclopentadiene. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. Use anhydrous conditions and a high-purity dienophile.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Inefficient extraction.1. Use a different extraction solvent. 2. Perform multiple extractions and saturate the aqueous layer with salt to decrease the solubility of the organic product.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Temperature on Yield

Temperature (°C)Expected Trend in YieldNotes
< 0Slow reaction rate, potentially higher selectivity.May require a catalyst to achieve a reasonable reaction time.
Room TemperatureModerate reaction rate.Often a good starting point for optimization.
> 50Faster reaction rate, but risk of retro-Diels-Alder reaction increases, potentially lowering the overall yield.Monitor the reaction closely for product decomposition.

Table 2: Effect of Solvent on Reaction Rate

SolventPolarityExpected Trend in Reaction Rate
HexaneNon-polarSlow
DichloromethanePolar aproticModerate to Fast
AcetonitrilePolar aproticModerate to Fast
WaterPolar proticCan accelerate some Diels-Alder reactions due to hydrophobic effects.

Table 3: Effect of Lewis Acid Catalysis

Lewis AcidConcentration (mol%)Expected Trend in Yield/Reaction Time
None0Baseline
BF₃·OEt₂10-20Increased reaction rate, potentially allowing for lower reaction temperatures.
AlCl₃10-20Strong Lewis acid, can significantly accelerate the reaction but may also promote side reactions.
ZnCl₂10-20Milder Lewis acid, may offer a good balance between increased rate and selectivity.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Racemic Vince Lactam

This protocol is adapted from a patented procedure (EP0533048A1) and involves the in-situ generation of the dienophile.

Materials:

  • Sodium p-toluenesulfinate

  • Water

  • Cyclopentadiene (freshly cracked)

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Cyanogen chloride

  • Sodium hydroxide solution (30%)

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Dissolve sodium p-toluenesulfinate (0.25 mol) in water (300 ml) and cool the solution to 0 °C.

  • To this solution, add freshly cracked cyclopentadiene (1.25 mol), THF (100 ml), and acetic acid (0.25 mol). Cool the mixture to between -3 and +1 °C.

  • Introduce cyanogen chloride (1.27 mol) over 80 minutes while maintaining the temperature.

  • Stir the mixture at 10 °C.

  • Maintain the pH at 4 for 6 hours by adding 30% sodium hydroxide solution as needed.

  • Raise the pH to 8 by adding more 30% sodium hydroxide solution.

  • Add dichloromethane (300 ml) and water (100 ml) to the mixture and separate the phases.

  • Extract the aqueous phase twice with dichloromethane (150 ml each).

  • Combine the organic phases, dry over magnesium sulfate, and filter.

  • Remove the solvent in vacuo to obtain the crude Vince Lactam. The reported yield of the crude product is approximately 80.3 g with a purity of 78.7% by HPLC.

Protocol 2: Purification of Crude Vince Lactam by Column Chromatography

Materials:

  • Crude Vince Lactam

  • Silica gel (60-120 mesh)

  • Eluent: Ethyl acetate/Hexane mixture (start with a low polarity mixture, e.g., 20:80, and gradually increase the polarity)

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in the initial eluent mixture and pack a chromatography column.

  • Dissolve the crude Vince Lactam in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the solvent mixture, starting with low polarity and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure Vince Lactam.

  • Combine the pure fractions and evaporate the solvent to obtain the purified Vince Lactam.

Visualizations

Diels_Alder_Synthesis Diene Cyclopentadiene Intermediate Cycloaddition Adduct Diene->Intermediate [4+2] Cycloaddition Dienophile Chlorosulfonyl Isocyanate or Tosyl Cyanide Dienophile->Intermediate Vince_Lactam Racemic Vince Lactam Intermediate->Vince_Lactam Hydrolysis

Diels-Alder synthesis of Vince Lactam.

Troubleshooting_Yield Start Low Yield Observed Check_Reactants Check Purity of Cyclopentadiene and Dienophile Start->Check_Reactants Check_Temp Evaluate Reaction Temperature Check_Reactants->Check_Temp If reactants are pure Check_Moisture Ensure Anhydrous Conditions Check_Temp->Check_Moisture If temperature is optimal Check_Hydrolysis Verify Complete Hydrolysis Check_Moisture->Check_Hydrolysis If conditions are dry Optimize_Purification Optimize Workup and Purification Check_Hydrolysis->Optimize_Purification If hydrolysis is complete Improved_Yield Improved Yield Optimize_Purification->Improved_Yield

Troubleshooting workflow for low yield.

Purification_Workflow Crude_Product Crude Vince Lactam Dissolve Dissolve in Minimal Solvent Crude_Product->Dissolve Load_Column Load onto Silica Gel Column Dissolve->Load_Column Elute Elute with Solvent Gradient Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Identify pure fractions Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Vince Lactam Evaporate->Pure_Product

Purification workflow for Vince Lactam.

References

Technical Support Center: Optimization of Enzymatic Resolution for Enantiopure Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) to obtain the enantiopure form, a crucial building block for antiviral drugs like Abacavir and Carbovir.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the kinetic resolution of Vince Lactam?

A1: The most frequently utilized enzymes are (+)-γ-lactamases and (-)-γ-lactamases, which catalyze the stereoselective hydrolysis of one of the lactam enantiomers.[1][2] Lipases are also employed, particularly for the resolution of Vince Lactam derivatives such as N-hydroxymethyl vince lactam, through enantioselective transesterification.[5]

Q2: What is the theoretical maximum yield for a single enantiomer in a kinetic resolution process?

A2: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the enzyme selectively transforms one enantiomer, leaving the other unreacted.[6] Dynamic kinetic resolution (DKR) can theoretically achieve a 100% yield by incorporating a racemization catalyst that continuously converts the undesired enantiomer into the desired one.

Q3: How can I monitor the progress of the enzymatic resolution?

A3: The progress of the reaction, including conversion rate and enantiomeric excess (ee) of the product and remaining substrate, is typically monitored using chiral High-Performance Liquid Chromatography (HPLC).

Q4: What are the key parameters to optimize for a successful resolution?

A4: The critical parameters for optimization include the choice of enzyme, substrate concentration, pH, temperature, reaction time, and in the case of lipase-catalyzed reactions, the choice of organic solvent and acyl donor.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of Vince Lactam.

Problem 1: Low or No Conversion

Possible Cause Troubleshooting Step
Enzyme Inactivity - Verify the storage conditions and expiration date of the enzyme. - Perform an activity assay with a standard substrate to confirm enzyme functionality.
Sub-optimal pH - Ensure the pH of the reaction buffer is within the optimal range for the specific enzyme. Most γ-lactamases and lipases have optimal activity around pH 7.0-7.5.[7] - Measure and adjust the pH of the reaction mixture before and during the reaction.
Sub-optimal Temperature - Confirm the reaction is running at the optimal temperature for the enzyme. While some enzymes are thermostable, others can denature at elevated temperatures.[2] For example, some lipases show optimal activity around 60°C.[7]
Enzyme Inhibition - The presence of heavy metals or certain organic solvents can inhibit enzyme activity.[7] - Consider purifying the substrate to remove potential inhibitors. - If using whole cells, components of the culture medium might be inhibitory. Consider using purified enzymes.
High Substrate Concentration - Very high concentrations of Vince Lactam (e.g., > 4M) can lead to substrate inhibition in some enzymes.[8] - Perform experiments at varying substrate concentrations to identify the optimal range.

Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Possible Cause Troubleshooting Step
Incorrect Enzyme Choice - The selected enzyme may inherently have low enantioselectivity for Vince Lactam. - Screen different commercially available γ-lactamases or lipases.[9] - Consider using an engineered enzyme with improved enantioselectivity.[2][4][10]
Sub-optimal Reaction Conditions - Enantioselectivity can be highly dependent on temperature and pH. Systematically vary these parameters to find the optimal conditions.
Inappropriate Organic Solvent (for lipase reactions) - The nature of the organic solvent significantly impacts lipase enantioselectivity.[11] - Screen a range of solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether).
Reaction Time - For kinetic resolutions, allowing the reaction to proceed beyond 50% conversion can lead to a decrease in the enantiomeric excess of the product.[12] - Monitor the reaction over time to determine the optimal endpoint for achieving high ee.

Data Presentation: Enzyme Performance in Vince Lactam Resolution

Table 1: Performance of Engineered (+)-γ-Lactamase Mutants from Microbacterium hydrocarbonoxydans [2][4][10]

MutantEnantiomeric Excess (ee) of (-)-Vince LactamEnantiomeric Ratio (E)
Val54Ser99.2%> 200
Val54Leu99.5%> 200

Table 2: Influence of Reaction Conditions on Lipase-Catalyzed Resolution of N-hydroxymethyl Vince Lactam [5]

Lipase SourceAcyl DonorOrganic SolventTemperature (°C)Enantioselectivity (E)
Mucor miehei lipase (MML)Vinyl valerateNot specifiedNot specified33.8
Burkholderia ambifaria YCJ01Vinyl acetateHexane:MTBE (1:9)Not specified> 900

Experimental Protocols

1. General Protocol for γ-Lactamase Catalyzed Kinetic Resolution of Racemic Vince Lactam

This protocol is a generalized procedure based on common practices in the literature.[2][8]

  • Materials:

    • Racemic Vince Lactam

    • Purified γ-lactamase or whole cells expressing the enzyme

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Quenching solution (e.g., HCl)

    • Extraction solvent (e.g., dichloromethane)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Prepare a solution of racemic Vince Lactam in the phosphate buffer at the desired concentration.

    • Equilibrate the substrate solution to the optimal reaction temperature.

    • Initiate the reaction by adding the γ-lactamase (as a purified enzyme solution or whole-cell suspension).

    • Incubate the reaction mixture with agitation for a predetermined time. Monitor the reaction progress by taking aliquots at regular intervals.

    • Quench the reaction by adding an appropriate quenching solution (e.g., adjusting the pH to acidic).

    • Extract the unreacted Vince Lactam enantiomer and the hydrolyzed product with an organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Analyze the conversion and enantiomeric excess of the remaining substrate and product by chiral HPLC.

2. General Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic N-hydroxymethyl Vince Lactam

This protocol is a generalized procedure based on common practices for lipase-catalyzed resolutions.[5]

  • Materials:

    • Racemic N-hydroxymethyl Vince Lactam

    • Immobilized or free lipase

    • Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane)

    • Acyl donor (e.g., vinyl acetate, vinyl valerate)

    • Molecular sieves (optional, to control water activity)

  • Procedure:

    • Dissolve the racemic N-hydroxymethyl Vince Lactam in the anhydrous organic solvent in a sealed reaction vessel.

    • Add the acyl donor to the reaction mixture.

    • Add the lipase (and molecular sieves, if used).

    • Incubate the reaction at the optimal temperature with shaking.

    • Monitor the reaction progress by taking samples and analyzing them by chiral HPLC.

    • Upon reaching the desired conversion (typically around 50%), stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Purify the acylated product and the unreacted alcohol by column chromatography.

    • Determine the enantiomeric excess of both fractions by chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Analysis Racemic_Vince_Lactam Racemic_Vince_Lactam Reaction_Setup Reaction Setup & Incubation Racemic_Vince_Lactam->Reaction_Setup Enzyme_Solution Enzyme Solution/Suspension Enzyme_Solution->Reaction_Setup Buffer_Solvent Buffer/Solvent Preparation Buffer_Solvent->Reaction_Setup Monitoring Reaction Monitoring (HPLC) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Desired Conversion Reached Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Analysis Final Product Analysis (ee, yield) Purification->Analysis

Caption: Experimental workflow for enzymatic resolution of Vince Lactam.

Troubleshooting_Logic cluster_troubleshoot_conversion Troubleshoot Low Conversion cluster_troubleshoot_ee Troubleshoot Low ee Start Experiment Start Check_Conversion Check Conversion Rate Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No / Low Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Check_Enzyme Verify Enzyme Activity Low_Conversion->Check_Enzyme Check_ee Check Enantiomeric Excess (ee) Good_Conversion->Check_ee Low_ee Low ee Check_ee->Low_ee Low High_ee High ee (Success) Check_ee->High_ee High Screen_Enzymes Screen Different Enzymes Low_ee->Screen_Enzymes Optimize_pH Optimize pH Check_Enzyme->Optimize_pH Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Check_Inhibitors Check for Inhibitors Optimize_Temp->Check_Inhibitors Optimize_Conditions Optimize Temp/pH Screen_Enzymes->Optimize_Conditions Screen_Solvents Screen Solvents (Lipase) Optimize_Conditions->Screen_Solvents Optimize_Time Optimize Reaction Time Screen_Solvents->Optimize_Time

Caption: Troubleshooting logic for Vince Lactam enzymatic resolution.

References

Overcoming poor regioselectivity in Vince Lactam functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vince Lactam functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Lactam Alkylation (N- vs. O-Alkylation)

Q: I am attempting to alkylate my Vince Lactam, but I am observing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

A: The competition between N- and O-alkylation is a common issue when working with lactams, which can exist in equilibrium with their lactim tautomer. Several factors, including the base, solvent, and the nature of the electrophile, can influence the regioselectivity of the reaction. Here are some troubleshooting steps to favor N-alkylation:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a non-polar, aprotic solvent in combination with a strong, non-nucleophilic base can favor the formation of the N-anion.

  • Protecting Group Strategy: The most reliable method to ensure N-alkylation is to protect the nitrogen atom with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This strategy involves a two-step process: protection of the lactam nitrogen followed by alkylation of a different functional group, or deprotection to allow for subsequent N-functionalization.

  • Nature of the Alkylating Agent: Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. However, this is a general trend and can be influenced by other factors.

Experimental Protocol: N-Boc Protection of Vince Lactam

A widely used method to ensure selective functionalization at other positions and to control the reactivity of the lactam is the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

  • Dissolve Vince Lactam: Dissolve Vince Lactam (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base and Boc Anhydride: Add a non-nucleophilic base like triethylamine (TEA, 1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) to the cooled solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Comparison of Conditions for N- vs. O-Alkylation

Condition Favored Product Rationale Typical Yield (N-alkylation)
Strong Base (e.g., NaH) in THFN-AlkylationFormation of the sodium salt of the lactam, which is predominantly N-alkylated.70-90%
Ag₂O, Alkyl Iodide in CHCl₃O-AlkylationSilver salts are known to promote O-alkylation of lactams.Varies
N-Boc ProtectionN/A (Pre-functionalization step)Blocks the nitrogen, allowing for selective functionalization elsewhere.>95% (for protection)
Issue 2: Lack of Regioselectivity in C=C Double Bond Functionalization

Q: I am trying to perform an epoxidation (or dihydroxylation) on the double bond of my N-protected Vince Lactam, but I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

A: The bicyclic structure of Vince Lactam presents two faces for electrophilic attack on the double bond: the exo and endo faces. The stereochemical outcome of reactions at the double bond is often influenced by steric hindrance and the directing effects of substituents.

  • Steric Hindrance: The bridged structure of the Vince Lactam can sterically hinder the approach of reagents from the endo face, often leading to preferential attack from the less hindered exo face.

  • Protecting Group Influence: The nature and size of the N-protecting group can influence the diastereoselectivity. A bulky protecting group can further block the endo face, enhancing the preference for exo attack.

  • Reagent Choice: The choice of reagent can also play a significant role. For example, in dihydroxylation reactions, using AD-mix-α or AD-mix-β can lead to the formation of different diastereomers.

Experimental Protocol: Diastereoselective Dihydroxylation of N-Boc-Vince Lactam

This protocol describes the asymmetric dihydroxylation of the double bond, which is a key step in the synthesis of many carbocyclic nucleosides.

  • Prepare Reaction Mixture: In a round-bottom flask, prepare a solution of AD-mix-β (or AD-mix-α for the opposite enantiomer) in a mixture of t-butanol and water (1:1).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Substrate: Add N-Boc-Vince Lactam (1 equivalent) to the cooled solution.

  • Stir: Stir the reaction mixture vigorously at 0 °C for 24-48 hours.

  • Quench: Quench the reaction by adding solid sodium sulfite and stirring for an additional hour.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

Data Presentation: Regioselectivity in Olefin Functionalization of N-Boc-Vince Lactam

Reaction Reagent(s) Major Diastereomer Approximate Diastereomeric Ratio (exo:endo) Typical Yield
Epoxidationm-CPBAexo-epoxide>95:585-95%
DihydroxylationOsO₄, NMOexo-diol>90:1080-90%
Asymmetric DihydroxylationAD-mix-β(2R,3S)-exo-diol>98:275-85%
Asymmetric DihydroxylationAD-mix-α(2S,3R)-exo-diol>98:275-85%

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a protecting group on the Vince Lactam nitrogen?

A1: A protecting group, such as the Boc group, serves several critical functions:

  • Prevents N-functionalization: It prevents unwanted reactions at the lactam nitrogen, such as alkylation or acylation, when you intend to functionalize other parts of the molecule.

  • Improves Solubility: N-protected derivatives often have better solubility in organic solvents, which can be advantageous for subsequent reactions.

  • Influences Stereoselectivity: As mentioned in the troubleshooting guide, the steric bulk of the protecting group can influence the stereochemical outcome of reactions at the C=C double bond.

Q2: How do I choose the right protecting group for my Vince Lactam functionalization?

A2: The choice of protecting group depends on the planned reaction sequence. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Easy to remove in high yield without affecting other functional groups (orthogonality).

For many applications involving Vince Lactam, the Boc group is a good choice as it is stable to a wide range of reaction conditions and can be readily removed with acid.

Q3: I am performing a Michael addition to an α,β-unsaturated derivative of Vince Lactam and observing low reactivity. What can I do?

A3: Low reactivity in a Michael addition can be due to several factors:

  • Weak Nucleophile: The Michael donor may not be nucleophilic enough. Consider using a stronger base to generate a higher concentration of the active nucleophile.

  • Steric Hindrance: The bicyclic framework of the Vince Lactam derivative or bulky substituents on the nucleophile can sterically hinder the reaction. Using less hindered nucleophiles or different reaction conditions (e.g., higher temperature, different catalyst) may help.

  • Reaction Conditions: Ensure your solvent is appropriate and that your catalyst (if any) is active. For aza-Michael additions, a Lewis acid catalyst can sometimes enhance the reactivity of the acceptor.

Q4: How can I confirm if I have the N-alkylated or O-alkylated product?

A4: Spectroscopic methods are essential for distinguishing between N- and O-alkylated isomers.

  • ¹³C NMR: The chemical shift of the carbon atom of the newly introduced alkyl group will be significantly different. For an O-alkylated product, this carbon will be deshielded and appear at a higher ppm value (typically > 60 ppm for a methylene group) compared to an N-alkylated product (typically 40-50 ppm for a methylene group).

  • ¹H NMR: The protons on the carbon adjacent to the nitrogen or oxygen will also show different chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation) NMR: This 2D NMR technique can show correlations between the protons of the alkyl group and the carbonyl carbon of the lactam (for N-alkylation) or the carbon of the lactim ether (for O-alkylation), providing definitive structural evidence.

Visualizations

reaction_troubleshooting cluster_alkylation Lactam Alkylation cluster_solution Troubleshooting Strategy start_alk Starting Vince Lactam reaction_alk Alkylation Reaction start_alk->reaction_alk protect_n Protect Nitrogen (e.g., Boc group) start_alk->protect_n alk_reagents Alkylation Reagents (Base, Electrophile, Solvent) alk_reagents->reaction_alk product_mix Mixture of N- and O-alkylated products reaction_alk->product_mix Poor Regioselectivity n_product Desired N-alkylated product product_mix->n_product o_product O-alkylated byproduct product_mix->o_product functionalize_other Functionalize other sites protect_n->functionalize_other deprotect Deprotection deprotect->n_product functionalize_other->deprotect olefin_functionalization cluster_reaction Olefin Functionalization cluster_outcome Stereochemical Outcome start_olefin N-Protected Vince Lactam exo_attack Exo Attack (Less hindered face) start_olefin->exo_attack endo_attack Endo Attack (More hindered face) start_olefin->endo_attack reagents_olefin Electrophilic Reagent (e.g., m-CPBA, OsO₄) reagents_olefin->exo_attack reagents_olefin->endo_attack major_product Major Diastereomer exo_attack->major_product Favored pathway minor_product Minor Diastereomer endo_attack->minor_product Disfavored pathway

Technical Support Center: Improving the Stability of Intermediates in Abacavir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of intermediates during the synthesis of Abacavir.

Frequently Asked Questions (FAQs)

Q1: What are the most common intermediates in Abacavir synthesis that exhibit instability?

A1: The key intermediates in Abacavir synthesis prone to instability are:

  • N-acylated Abacavir precursors: Intermediates where the 2-amino group of the purine ring is protected with an acyl group (e.g., isobutyryl, acetyl) can be sensitive to the deprotection conditions.

  • Cyclopentene-based intermediates: The unsaturated carbocyclic core can be susceptible to side reactions, especially during coupling and functional group manipulations.

  • Intermediates in the Mitsunobu reaction: The formation of the desired N-9 regioisomer can be compromised by the formation of the N-7 isomer and other side products, indicating instability of the reaction intermediate or competing reaction pathways.

Q2: My N-acylated Abacavir intermediate is degrading during the final deprotection step. What is the likely cause?

A2: Degradation during the deprotection of N-acylated intermediates is often due to the use of harsh acidic conditions. Prolonged exposure to strong acids, such as 1N hydrochloric acid, can lead to the formation of impurities and require complex chromatographic purification, potentially lowering the overall yield.[1]

Q3: I am observing the formation of a significant amount of the N-7 isomer during the Mitsunobu reaction. How can I improve the regioselectivity for the desired N-9 isomer?

A3: The formation of the N-7 isomer is a known side reaction in the Mitsunobu coupling of purines. To favor the formation of the thermodynamically more stable N-9 isomer, consider the following:

  • Choice of Protecting Group: The use of a bulky protecting group on the purine ring can sterically hinder attachment at the N-7 position.

  • Reaction Conditions: Optimizing the reaction temperature and the rate of addition of the reagents (e.g., DEAD or DIAD) can influence the regioselectivity. Slower addition at a lower temperature is often beneficial.

  • Solvent: The choice of an appropriate anhydrous solvent is crucial for the reaction's success. Anhydrous THF is commonly used.

Troubleshooting Guide

Issue 1: Low Yield and Impurity Formation During N-Acyl Deprotection

Symptoms:

  • Low yield of the final Abacavir product after deprotection.

  • Presence of multiple spots on TLC analysis of the crude product, indicating impurity formation.

  • Difficult purification by chromatography.

Possible Causes and Solutions:

CauseSolution
Harsh Acidic Deprotection Conditions Switch to a milder basic deprotection method. Hydrolysis using an inorganic base like sodium hydroxide (NaOH) in a suitable solvent such as isopropanol can be effective. This method often leads to shorter reaction times and cleaner product formation.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to avoid degradation of the product.
Inadequate Neutralization Ensure complete neutralization of the reaction mixture after deprotection to the appropriate pH before extraction and purification.
Issue 2: Poor Yield and Side Product Formation in the Mitsunobu Reaction

Symptoms:

  • Low yield of the desired N-9 coupled product.

  • Isolation of the N-7 isomer as a significant side product.

  • Formation of other unidentifiable byproducts.

Possible Causes and Solutions:

CauseSolution
Suboptimal Reagent Quality Use freshly opened or purified triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). These reagents can degrade over time.
Presence of Water The Mitsunobu reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
Incorrect Order of Reagent Addition The recommended order of addition is typically to have the alcohol and the nucleophile (purine) dissolved in the solvent with PPh₃, followed by the slow, dropwise addition of DEAD or DIAD at a reduced temperature (e.g., 0 °C).
Steric Hindrance If the cyclopentene alcohol intermediate has a bulky protecting group, it might hinder the reaction. Consider using a smaller protecting group if the synthesis allows.

Data Presentation

Table 1: Comparison of Deprotection Methods for N-isobutyryl Abacavir Intermediate

ParameterAcidic Deprotection (1N HCl)[1]Basic Deprotection (10% NaOH in Isopropanol)[1]
Reaction Time 2 days1 hour
Yield Not explicitly stated, but implied to be lower due to complex purification77% - 90%
Purification Trituration and chromatography requiredCrystallization
Reagent Corrosiveness High (strong mineral acid)Moderate

Experimental Protocols

Protocol 1: Basic Deprotection of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide

This protocol is adapted from patent literature describing a more efficient and stable method for the final deprotection step in Abacavir synthesis.[1]

Materials:

  • N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide

  • Isopropanol

  • 10% Sodium Hydroxide (NaOH) solution

  • tert-Butyl methyl ether

  • Hydrochloric acid (for neutralization if isolating the free base)

  • Sulfuric acid (if preparing the hemisulfate salt)

Procedure:

  • Prepare a mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (1 equivalent), isopropanol (10 volumes), and a 10% solution of NaOH (1.5 equivalents).

  • Reflux the mixture for 1 hour, monitoring the reaction progress by TLC.

  • Cool the resulting solution to 20-25 °C.

  • Add tert-butyl methyl ether (10 volumes) and separate the aqueous layer.

  • For isolation as the free base: Neutralize the organic layer to a pH of 7.0-7.5 with hydrochloric acid. Concentrate the solution to dryness under vacuum and crystallize the residue from a suitable solvent like ethyl acetate or acetone.

  • For isolation as the hemisulfate salt: To the organic layer, add sulfuric acid (96%) dropwise. Cool the mixture to 0-5 °C to allow the slurry to form. Filter the solid and dry it under a vacuum at 40 °C.

Mandatory Visualizations

Abacavir_Synthesis_Pathway cluster_pyrimidine Pyrimidine Core Synthesis cluster_purine Purine Ring Formation cluster_final Final Steps Pyrimidine Pyrimidine Derivative Coupled_Pyrimidine Coupled Pyrimidine Intermediate Pyrimidine->Coupled_Pyrimidine Coupling Aminoalcohol (1S,4R)-4-Amino- cyclopent-2-ene-1-methanol Aminoalcohol->Coupled_Pyrimidine Chloropurine Chloropurine Intermediate Coupled_Pyrimidine->Chloropurine Cyclization Protected_Abacavir N-Acyl Protected Abacavir Chloropurine->Protected_Abacavir Cyclopropylamination & Acylation Abacavir_Base Abacavir (Free Base) Protected_Abacavir->Abacavir_Base Deprotection (e.g., NaOH) Abacavir_Sulfate Abacavir Sulfate Abacavir_Base->Abacavir_Sulfate Salt Formation

Caption: A simplified workflow of a common synthetic route to Abacavir.

Troubleshooting_Deprotection Start Low yield/impurities during N-acyl deprotection Check_Conditions Check Deprotection Conditions Start->Check_Conditions Acidic_Conditions Are you using strong acidic conditions (e.g., 1N HCl)? Check_Conditions->Acidic_Conditions Switch_to_Basic Switch to basic hydrolysis (e.g., NaOH in isopropanol) Acidic_Conditions->Switch_to_Basic Yes Monitor_Reaction Monitor reaction closely by TLC and work up promptly Acidic_Conditions->Monitor_Reaction No Improved_Stability Improved Stability and Yield Switch_to_Basic->Improved_Stability Check_Workup Review workup procedure Monitor_Reaction->Check_Workup Neutralization Ensure proper neutralization before extraction Check_Workup->Neutralization Neutralization->Improved_Stability

Caption: Troubleshooting logic for N-acyl deprotection instability.

Mitsunobu_Troubleshooting Start Low yield/side products in Mitsunobu reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Fresh_Reagents Use fresh/purified PPh3 and DEAD/DIAD Check_Reagents->Fresh_Reagents Degraded Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Fresh Improved_Selectivity Improved Regioselectivity and Yield Fresh_Reagents->Improved_Selectivity Anhydrous Ensure strictly anhydrous conditions Check_Conditions->Anhydrous Moisture? Addition_Order Optimize order of addition and temperature Check_Conditions->Addition_Order Optimized? Anhydrous->Improved_Selectivity Addition_Order->Improved_Selectivity

Caption: Troubleshooting workflow for the Mitsunobu reaction.

References

Troubleshooting low conversion rates in ROMP of Vince Lactam derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Ring-Opening Metathesis Polymerization (ROMP) of Vince Lactam and its derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My ROMP of a Vince Lactam derivative is resulting in low or no monomer conversion. What are the most common causes?

A1: Low monomer conversion in the ROMP of Vince Lactam derivatives can typically be attributed to one or more of the following factors:

  • Monomer Impurities: The presence of water, acids, bases, or other reactive functional groups can poison the catalyst. The unprotected lactam NH group itself can also inhibit certain catalysts.

  • Catalyst Issues: The catalyst may be deactivated due to improper handling or storage, used in an incorrect amount, or may be unsuitable for the specific Vince Lactam derivative.

  • Solvent Purity: Residual water, oxygen, or other impurities in the reaction solvent can deactivate the catalyst.

  • Reaction Conditions: Suboptimal temperature, monomer concentration, or reaction time can lead to incomplete polymerization.

  • Incompatible Monomer-Catalyst Pairing: Not all catalysts are effective for all Vince Lactam derivatives. For instance, many Molybdenum (Mo) and Tungsten (W) based initiators require the lactam nitrogen to be protected.

Q2: Is it necessary to protect the nitrogen on the Vince Lactam for ROMP?

A2: It depends on the catalyst. Mo- and W-based Schrock-type catalysts generally require N-protected monomers (e.g., with Boc, TMS, or benzyl groups) to prevent catalyst deactivation.[1] However, certain cyclometalated ruthenium complexes have been shown to polymerize unprotected Vince Lactam.[1] If you are using a catalyst sensitive to amines or amides, N-protection is crucial for achieving high conversion.

Q3: Which catalyst is best for the ROMP of Vince Lactam derivatives?

A3: The "best" catalyst depends on the desired polymer properties (e.g., tacticity).

  • For high cis-syndiotactic polymers: Cyclometalated ruthenium complexes are effective. One such complex, Ru--INVALID-LINK--(1-mesityl-3-C4H8-imidazol-2-ylidene), has been used to polymerize both protected and unprotected Vince Lactam.[1][2]

  • For high cis-isotactic polymers: Mo- and W-based catalysts like Mo(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen) can be used, but require N-protected monomers.[1]

  • For living polymerization: Grubbs' third-generation catalyst (G3) has been shown to facilitate living polymerization of some Vince Lactam derivatives, allowing for the synthesis of block copolymers.[3][4]

Q4: How can I monitor the monomer conversion during the reaction?

A4: The most common and effective method is ¹H NMR spectroscopy . By comparing the integration of a characteristic monomer olefinic proton signal with the corresponding signal of the newly formed polymer olefinic protons, you can calculate the conversion at any given time point. For Vince Lactam, the olefinic protons typically appear around 6.0-6.5 ppm.

Q5: My polymerization starts but then stops before reaching high conversion. What could be the cause?

A5: This is often a sign of catalyst decomposition or inhibition. Potential causes include:

  • Slow initiation followed by rapid decomposition: If the rate of catalyst initiation is slow, the catalyst may decompose before all the monomer is consumed.

  • Generation of an inhibitory species: A side reaction could be producing a compound that poisons the catalyst.

  • "Back-biting": The active polymer chain end can react with a double bond on its own chain, leading to the formation of cyclic oligomers and a broader molecular weight distribution. This is more common with highly active catalysts.

Troubleshooting Guide: Low Monomer Conversion

This guide provides a systematic approach to diagnosing and resolving low conversion issues.

Step 1: Verify Reagent Purity
IssueVerification MethodSolution
Monomer Impurity ¹H NMR, ¹³C NMR for structural impurities. Karl Fischer titration for water content (<10 ppm recommended).Recrystallize or chromatographically purify the monomer. For N-Boc Vince Lactam, ensure no residual acid from the protection step is present.
Solvent Impurity Use of a solvent from a freshly opened bottle or a solvent purification system (SPS).Use a freshly purified and thoroughly degassed solvent. Common methods include distillation over appropriate drying agents (e.g., CaH₂) followed by several freeze-pump-thaw cycles.
Catalyst Inactivity Old catalyst or improper storage (exposure to air/moisture).Use a fresh batch of catalyst stored under an inert atmosphere. Perform a test reaction with a known reactive monomer (e.g., norbornene) to confirm activity.
Step 2: Evaluate Reaction Setup and Conditions
IssueVerification MethodSolution
Oxygen Contamination Review of experimental procedure.Ensure the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line). All glassware should be oven-dried and cooled under vacuum or inert gas.
Incorrect Temperature Check reaction temperature.For many Grubbs-type catalysts, room temperature is sufficient. However, some less reactive monomers may require gentle heating. Conversely, excessive heat can accelerate catalyst decomposition.
Low Monomer Concentration Review the experimental plan.ROMP is an equilibrium reaction; higher monomer concentrations generally favor polymer formation. Consider increasing the concentration if the reaction mixture is very dilute.
Insufficient Reaction Time Monitor conversion over time via ¹H NMR.Some monomer/catalyst combinations are slower than others. Ensure the reaction has been allowed to proceed for an adequate duration (can range from minutes to several hours).

Data Summary

The following table summarizes reported conversion data for the ROMP of Vince Lactam and its derivatives with various catalysts. Note that direct comparison can be complex due to variations in reaction conditions.

MonomerCatalystConversion (%)Comments
Unprotected Vince LactamWCl₆ / AlEt₃~34%Early, ill-defined catalyst system.[2]
Unprotected Vince LactamCyclometalated Ru complexHighYields highly cis-syndiotactic polymer.[1]
N-Boc Vince LactamMo- and W-based catalystsHigh (>98%)Yields highly tactic polymers.[1]
N-Boc Vince LactamMo-based catalyst (Mo-10)No polymerCatalyst incompatibility.[1]
N-Sulfonamide Vince LactamGrubbs' III (G3)>95%Achieved living polymerization.

Experimental Protocols

Protocol 1: General Procedure for ROMP of N-Boc-Vince Lactam

This protocol is a general guideline and may require optimization for specific experimental goals.

1. Reagent Preparation:

  • Monomer (N-Boc-Vince Lactam): Ensure the monomer is pure and dry. If necessary, recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) and dry under high vacuum for several hours.

  • Solvent (e.g., Dichloromethane, DCM): Use anhydrous, inhibitor-free solvent. Purge with argon or nitrogen for at least 30 minutes before use, or use solvent from a solvent purification system.

  • Catalyst (e.g., Grubbs' 3rd Generation): The catalyst is air and moisture sensitive and should be handled exclusively under an inert atmosphere (e.g., in a glovebox).

2. Reaction Setup (under Inert Atmosphere):

  • In a glovebox, weigh the desired amount of N-Boc-Vince Lactam into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the desired volume of anhydrous, degassed solvent to the flask to achieve the target monomer concentration (e.g., 0.1-0.5 M).

  • In a separate vial, weigh the required amount of Grubbs' catalyst. The monomer-to-catalyst ratio ([M]/[I]) will determine the target degree of polymerization. A common range is 50:1 to 500:1.

  • Dissolve the catalyst in a small amount of the reaction solvent to create a stock solution. This ensures rapid and uniform initiation.

3. Polymerization:

  • While stirring the monomer solution, rapidly inject the catalyst solution.

  • Allow the reaction to stir at the desired temperature (typically room temperature) for the specified time.

  • Monitor the reaction progress by taking small aliquots at various time points and analyzing by ¹H NMR. To do this, uncap the flask under a positive pressure of inert gas, quickly withdraw an aliquot with a syringe, and transfer it to a vial containing a small amount of a quenching agent (e.g., ethyl vinyl ether) and a deuterated solvent for NMR analysis.

4. Termination and Isolation:

  • Once the desired conversion is reached, terminate the polymerization by adding a few drops of a quenching agent like ethyl vinyl ether. Stir for 20-30 minutes.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexanes).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Determining Monomer Conversion by ¹H NMR
  • Acquire a ¹H NMR spectrum of the pure N-Boc-Vince Lactam monomer to identify the chemical shift of the olefinic protons (typically a multiplet around 6.3-6.5 ppm).

  • Acquire a ¹H NMR spectrum of a crude aliquot from the reaction mixture.

  • In the reaction spectrum, identify the signal for the remaining monomer olefinic protons and the new, broader signal for the polymer olefinic protons (typically shifted slightly, e.g., 5.5-6.0 ppm).

  • Integrate both the monomer and polymer olefinic proton signals.

  • Calculate the percent conversion using the following formula:

    Conversion (%) = [Integral(Polymer Peaks) / (Integral(Polymer Peaks) + Integral(Monomer Peaks))] x 100

Visual Troubleshooting Workflows

Below are logical diagrams to guide the troubleshooting process for low conversion rates.

Troubleshooting_Workflow_1 start Low Monomer Conversion check_purity Step 1: Verify Reagent Purity start->check_purity sub_monomer Monomer Pure? (NMR, KF) check_purity->sub_monomer sub_catalyst Catalyst Active? sub_monomer->sub_catalyst Yes action_purify_monomer Purify Monomer (Recrystallize/Column) sub_monomer->action_purify_monomer No sub_solvent Solvent Dry & Degassed? sub_catalyst->sub_solvent Yes action_new_catalyst Use Fresh Catalyst sub_catalyst->action_new_catalyst No action_purify_solvent Purify/Degas Solvent sub_solvent->action_purify_solvent No proceed_step2 Reagents Verified Proceed to Step 2 sub_solvent->proceed_step2 Yes action_purify_monomer->check_purity Retry action_new_catalyst->check_purity Retry action_purify_solvent->check_purity Retry

Caption: Workflow for verifying reagent purity.

Troubleshooting_Workflow_2 start Step 2: Evaluate Reaction Conditions check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere check_conditions Conditions Optimal? (Temp, Time, Conc.) check_atmosphere->check_conditions Yes action_improve_setup Improve Setup (Schlenk/Glovebox) check_atmosphere->action_improve_setup No check_catalyst_choice Catalyst Suitable for Monomer? check_conditions->check_catalyst_choice Yes action_optimize Adjust T, t, or [M] check_conditions->action_optimize No action_change_catalyst Select Different Catalyst check_catalyst_choice->action_change_catalyst No success High Conversion Achieved check_catalyst_choice->success Yes action_improve_setup->start Retry action_optimize->start Retry action_change_catalyst->start Retry

Caption: Workflow for evaluating reaction conditions.

References

Technical Support Center: Optimizing Catalyst Selection for Metathesis of 2-Azanorbornenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the metathesis of 2-azanorbornene derivatives. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges and optimize catalyst selection for successful outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the ring-opening metathesis polymerization (ROMP) of 2-azanorbornenes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Monomer Conversion 1. Catalyst Inactivity: The chosen catalyst may not be active enough for the specific monomer, especially with bulky substituents.• Switch to a more active catalyst. For instance, second-generation Grubbs catalysts are generally more active than the first generation.[1] • For sterically demanding monomers, consider Schrock catalysts, which are known for their high activity.[2]
2. Catalyst Poisoning: Functional groups on the 2-azanorbornene monomer (e.g., unprotected amines, thioethers, phosphines) can coordinate to the metal center and deactivate the catalyst.• Protect reactive functional groups on the monomer prior to polymerization. • Select a catalyst with higher functional group tolerance. Grubbs-type catalysts are generally more tolerant than Schrock-type catalysts.[2]
3. Impurities in Reagents or Solvents: Traces of water, oxygen, or other impurities can deactivate the catalyst.• Use freshly distilled and thoroughly degassed solvents. • Purify the monomer to remove any potential inhibitors.
4. Insufficient Ring Strain: The driving force for ROMP is the relief of ring strain. Some substituted 2-azanorbornenes may have lower ring strain.• Increase the reaction temperature to provide the necessary activation energy.
Poor Control Over Molecular Weight / High Polydispersity Index (PDI) 1. Slow Initiation Rate: If the rate of initiation is slower than the rate of propagation, polymer chains will not grow uniformly.• Use a catalyst with a fast initiation rate, such as a third-generation Grubbs catalyst.
2. Chain Transfer Reactions: Impurities or certain functional groups can lead to premature termination and chain transfer.• Purify all reagents and solvents meticulously. • Ensure the reaction is performed under a strictly inert atmosphere.
3. "Living" Polymerization Not Achieved: The catalyst may be decomposing or undergoing side reactions during polymerization.• For living polymerizations, ensure high monomer purity and strict anaerobic and anhydrous conditions. Mo- and W-based catalysts are often used for living ROMP.[3]
Undesired Stereochemistry or Regiochemistry 1. Inappropriate Catalyst Selection: The stereochemical and regiochemical outcome of the polymerization is highly dependent on the catalyst structure.• For cis-selective polymerization, cyclometalated Ru-catalysts are often preferred.[3] • For stereoregular polymers (isotactic or syndiotactic), specific Mo- or W-based initiators may be required.[4][5] • The regioselectivity (Head-to-Tail vs. Head-to-Head/Tail-to-Tail) is also catalyst-dependent. For example, Grubbs-type catalysts can favor HT, while some cyclometalated Ru-catalysts yield HH/TT linkages.[3]
2. Reaction Temperature: Temperature can influence the stereoselectivity of the metathesis reaction.• Optimize the reaction temperature. Lower temperatures often favor higher stereoselectivity.
Gel Formation / Cross-linking 1. Dimerization or Side Reactions: The catalyst may promote side reactions, leading to cross-linked, insoluble material.• Lower the monomer concentration. • Reduce the reaction temperature.
2. Bimetallic Decomposition Pathways: Some catalysts can decompose to form species that induce cross-linking.• Screen different catalysts to find one less prone to these side reactions under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for 2-azanorbornene metathesis: Grubbs or Schrock?

A1: The choice depends on your specific needs.

  • Grubbs catalysts (Ruthenium-based) are generally favored for their stability in air and moisture, ease of handling, and tolerance to a wide variety of functional groups.[2] This makes them a good starting point for many applications. Second and third-generation Grubbs catalysts offer higher activity.

  • Schrock catalysts (Molybdenum- or Tungsten-based) are typically more active and can polymerize sterically hindered or less reactive monomers.[2] They are often used for achieving highly stereoregular polymers in living polymerizations. However, they are highly sensitive to air and moisture, requiring more stringent experimental conditions.[3]

Q2: How can I control the stereochemistry of the resulting polymer?

A2: Stereocontrol is primarily dictated by the catalyst's structure. For instance, to obtain a polymer with a high cis-tactic content from a chiral 2-azanorbornene derivative, specific molybdenum imido alkylidene initiators have been shown to be effective.[4][5] Similarly, certain cyclometalated ruthenium catalysts can also promote cis-selectivity.[3] It is crucial to consult the literature for catalysts known to provide the desired stereochemical outcome for your specific monomer class.

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: To improve a sluggish reaction, you can:

  • Increase the reaction temperature.

  • Switch to a more active catalyst (e.g., from a first-generation to a second- or third-generation Grubbs catalyst, or to a Schrock catalyst).

  • Ensure all reagents and solvents are free of impurities that could be inhibiting the catalyst.

  • Increase the catalyst loading, although this should be done judiciously as it can sometimes lead to side reactions.

Q4: How do I remove the ruthenium catalyst from my final polymer?

A4: Residual ruthenium can be removed by various methods, including:

  • Precipitation of the polymer in a solvent in which the polymer is insoluble but the catalyst is soluble (e.g., methanol).

  • Column chromatography on silica gel or alumina.

  • Treatment with scavengers such as lead(IV) oxide, triphenylphosphine oxide, or commercially available ruthenium scavengers.

Data Presentation: Catalyst Performance in 2-Azanorbornene ROMP

The following tables summarize quantitative data from the literature on the performance of different catalysts in the ROMP of specific 2-azanorbornene derivatives.

Table 1: Comparison of Ru-based Catalysts for the ROMP of a Chiral Sulfonamide-Substituted 2-Azanorbornene (R-M4) *

CatalystRegioselectivityAlkene Configuration
Ru-3 (Grubbs 3rd Gen.) Head-to-Tail (HT)Primarily cis
Ru-4 (Cyclometalated) Head-to-Head/Tail-to-Tail (HH/TT)Primarily cis
Ru-5 (Cyclometalated) Head-to-Head/Tail-to-Tail (HH/TT)Primarily cis
Data synthesized from literature describing tunable tacticity in chiral aza-norbornene derivatives.[3]

Table 2: Performance of Mo- and W-based Initiators for the Stereoselective ROMP of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate *

InitiatorMonomerResulting Polymer Tacticity
Mo(NAr')(CHCMe₂Ph)(OBiphenCF₃)(thf)(S)-enantiomercis, isotactic
W(NAr')(CHCMe₂Ph)((S)-OBiphenMe)(S)-enantiomercis, isotactic
Mo(NAd)(CHMe₂Ph)(pyr)(OHMT)racemic~80% cis, syndiotactic
Data from studies on stereoselective ROMP using molybdenum and tungsten initiators.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for ROMP of a Chiral 2-Azanorbornene using a Grubbs-type Catalyst

This protocol is a general guideline and should be optimized for specific monomers and catalysts.

  • Monomer and Solvent Preparation:

    • Dry the 2-azanorbornene monomer under high vacuum for several hours.

    • Use an anhydrous solvent (e.g., dichloromethane or toluene) that has been passed through a solvent purification system or distilled from a suitable drying agent.

    • Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • In a glovebox, weigh the desired amount of monomer into a dry Schlenk flask equipped with a magnetic stir bar.

    • Add the degassed solvent to dissolve the monomer to the desired concentration (e.g., 0.1 M).

    • Prepare a stock solution of the Grubbs catalyst in the same degassed solvent (e.g., 1 mg/mL).

  • Polymerization:

    • While stirring the monomer solution, rapidly inject the required amount of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

    • Allow the reaction to stir at room temperature or heat to the desired temperature. Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer Dry Monomer Setup Dissolve Monomer in Solvent under Inert Atmosphere Monomer->Setup Solvent Degas Anhydrous Solvent Solvent->Setup Initiation Inject Catalyst to Monomer Solution Setup->Initiation Catalyst Prepare Catalyst Stock Solution Catalyst->Initiation Polymerization Stir at Desired Temperature Initiation->Polymerization Termination Terminate with Ethyl Vinyl Ether Polymerization->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation

Caption: Workflow for ROMP of 2-Azanorbornenes.

Catalyst_Selection_Logic start Define Polymerization Goal functional_groups Monomer Functional Group Tolerance? start->functional_groups activity High Activity for Hindered Monomer? functional_groups->activity No grubbs Start with Grubbs Catalysts (G2/G3) functional_groups->grubbs Yes stereocontrol High Stereocontrol Needed? stereocontrol->grubbs No specialized_ru Use Specialized Ru or Mo/W Catalysts stereocontrol->specialized_ru Yes activity->stereocontrol No schrock Consider Schrock or Mo/W Initiators activity->schrock Yes

Caption: Decision tree for initial catalyst selection.

References

Preventing side reactions during the hydrolysis of N-sulfonyl lactams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of N-sulfonyl lactams. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and prevent unwanted side reactions during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective hydrolysis of the lactam ring in N-sulfonylated compounds.

Issue 1: Cleavage of the N-Sulfonyl Protecting Group

Question: I am attempting to hydrolyze the lactam in my N-sulfonylated compound, but I am observing significant cleavage of the sulfonyl group, leading to the unprotected amino acid. How can I prevent this?

Answer: Cleavage of the N-sulfonyl group is a common side reaction, particularly under harsh hydrolytic conditions. The stability of the sulfonamide bond is pH-dependent. To minimize its cleavage, consider the following strategies:

  • pH Control is Critical: The lactam ring is highly susceptible to alkaline hydrolysis, while the sulfonamide bond is relatively more stable under these conditions compared to strongly acidic environments. Employing basic conditions is the preferred method for selective lactam ring opening.

  • Milder Basic Conditions: Avoid using excessively high concentrations of strong bases or high temperatures for extended periods. It is recommended to start with milder conditions and monitor the reaction progress closely.

  • Choice of Base: The choice of base can influence the reaction's selectivity. Alkali metal hydroxides are commonly used, but weaker bases or bicarbonate solutions might be sufficient for highly strained lactams, reducing the risk of sulfonyl group cleavage.

Recommended Starting Conditions for Selective Lactam Hydrolysis:

BaseConcentrationTemperatureSolventTypical Reaction Time
LiOH0.1 - 1.0 M0 °C to RTTHF/H₂O, Dioxane/H₂O1 - 12 h
NaOH0.1 - 1.0 M0 °C to RTMeOH/H₂O, EtOH/H₂O1 - 12 h
K₂CO₃0.5 - 2.0 MRT to 50 °CMeOH/H₂O, CH₃CN/H₂O4 - 24 h
NaHCO₃Saturated Soln.RT to 50 °CH₂O12 - 48 h

Note: These are general starting points. The optimal conditions will depend on the specific substrate, including the nature of the sulfonyl group and the lactam ring size.

Experimental Workflow for Optimizing Selective Hydrolysis

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis and Troubleshooting cluster_2 Phase 3: Optimization A Start with N-Sulfonyl Lactam B Mild Alkaline Hydrolysis (e.g., 0.1 M LiOH, 0°C) A->B C Monitor Reaction by TLC/LC-MS B->C D Analyze Product Mixture C->D E Desired Product Formed (High Yield) D->E Success F Incomplete Reaction D->F Low Conversion G Sulfonyl Cleavage Observed D->G Side Product J Isolate and Characterize Product E->J H Increase Temperature or Base Concentration Gradually F->H I Use Weaker Base or Lower Temperature G->I H->C Re-monitor I->C Re-monitor

Caption: A logical workflow for optimizing the selective hydrolysis of N-sulfonyl lactams.

Issue 2: Epimerization at the α-Carbon

Question: My N-sulfonyl lactam has a stereocenter adjacent to the lactam carbonyl. During hydrolysis, I am observing a loss of stereochemical purity. How can I prevent epimerization?

Answer: Epimerization at the α-carbon is a risk under basic conditions due to the formation of an enolate intermediate. To mitigate this:

  • Low Temperatures: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or below).

  • Use of Lithium Hydroxide (LiOH): Lithium ions can chelate with the carbonyl oxygen and the sulfonyl group oxygens, which can help to maintain the stereochemistry of the α-carbon during the reaction.

  • Careful pH Control: Avoid excessively high pH. Using a weaker base or a buffer system can sometimes prevent epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkaline hydrolysis of an N-sulfonyl lactam?

A1: The generally accepted mechanism for the alkaline hydrolysis of a lactam is a nucleophilic acyl substitution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the amide bond within the ring. The sulfonamide group is generally less electrophilic and therefore less susceptible to nucleophilic attack under these conditions.

Mechanism of Selective Lactam Hydrolysis

G N_Sulfonyl_Lactam N-Sulfonyl Lactam Tetrahedral_Intermediate Tetrahedral Intermediate N_Sulfonyl_Lactam->Tetrahedral_Intermediate + OH⁻ Ring_Opened_Product N-Sulfonyl Amino Acid Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening

Technical Support Center: Purification of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Vince Lactam.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude Vince Lactam?

A1: The most common methods for purifying Vince Lactam are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities from a solid crude product, while column chromatography is useful for separating the lactam from significant impurities or for purifying oily residues.[1][2]

Q2: What are potential chemical impurities I might encounter in my crude Vince Lactam?

A2: A potential side-product from the synthesis involving the Diels-Alder reaction of cyclopentadiene and tosyl cyanide is acetyl tosyl sulfinate.[3] Other impurities may include unreacted starting materials or byproducts from subsequent reaction steps if the lactam is modified.

Q3: How can I assess the purity of my Vince Lactam sample?

A3: The purity of Vince Lactam can be assessed using High-Performance Liquid Chromatography (HPLC), particularly for determining enantiomeric purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine chemical purity, and Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess the number of components in a sample.[2]

Q4: What is a typical yield for the purification of Vince Lactam?

A4: The yield can vary significantly depending on the purification method and the purity of the crude material. One documented recrystallization protocol reports a yield of 82.6% for the crystalline product, with an additional fraction recovered from the mother liquor to bring the total yield to 87.9%.[5]

Troubleshooting Guides

Recrystallization

Issue 1: Vince Lactam 'oils out' instead of crystallizing.

  • Cause: The solute is coming out of solution at a temperature above its melting point, often due to a supersaturated solution or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of the "good" solvent (the one in which the lactam is more soluble) to the mixture to redissolve the oil.

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before any further cooling. Insulating the flask can also help.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Add a seed crystal: If you have a pure crystal of Vince Lactam, add a small one to the cooled solution to induce crystallization.

Issue 2: No crystals form, even after the solution has cooled.

  • Cause: The solution is not saturated, meaning too much solvent was used.

  • Troubleshooting Steps:

    • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again to see if crystals form. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

    • Induce crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Use an anti-solvent: If using a single solvent system, you can try adding a solvent in which Vince Lactam is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then gently heat until it clears and allow it to cool slowly.

Issue 3: The resulting crystals are colored or appear impure.

  • Cause: Impurities are trapped within the crystal lattice. This can happen if crystallization occurs too quickly or if the crude material has a high level of colored impurities.

  • Troubleshooting Steps:

    • Perform a hot filtration: If there are insoluble impurities in the hot solution, they should be removed by filtering the hot solution through a pre-heated funnel with filter paper.

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Re-crystallize: A second recrystallization of the obtained crystals will likely improve the purity.

Column Chromatography

Issue 1: Poor separation of Vince Lactam from impurities.

  • Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Optimize the solvent system using TLC: Before running the column, test different solvent systems with TLC to find one that gives good separation between the Vince Lactam spot and the impurity spots (an Rf value of ~0.3-0.5 for the Vince Lactam is often a good target).

    • Use a gradient elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, may be effective.

    • Check the column packing: An improperly packed column with air bubbles or channels can lead to poor separation. Ensure the silica gel is packed uniformly.

Issue 2: Vince Lactam does not elute from the column.

  • Cause: The mobile phase is not polar enough to move the compound down the column.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Gradually add a more polar solvent to your mobile phase to increase its eluting strength. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Stationary Phase Not ApplicableSilica Gel[1]
Mobile Phase/Solvent Hexanes/Ethyl Acetate[5]Dichloromethane (for extraction prior to chromatography)[1]
Typical Yield 82.6% - 87.9%[5]Dependent on crude purity and separation efficiency
Achievable Purity High chemical purityHigh chemical and isomeric purity

Experimental Protocols

Protocol 1: Recrystallization of Vince Lactam

This protocol is based on a method described for crystallizing Vince Lactam from an oily residue.[5]

  • Dissolution: Take the crude Vince Lactam (as an oil) and dissolve it in hexanes.

  • Induce Crystallization: Add a minimum amount of ethyl acetate to the hexane solution until the oil fully dissolves.

  • Crystallization: Allow the solution to stand undisturbed. Crystal formation may take several days.

  • Isolation: Filter the crystals and wash them with a cold solution of 20% ethyl acetate in hexanes.

  • Drying: Dry the crystals under suction to a constant weight.

Protocol 2: Purification by Column Chromatography

This is a general protocol based on mentions of column chromatography for Vince Lactam purification.[1]

  • Sample Preparation: Dissolve the crude Vince Lactam in a minimal amount of a suitable solvent, such as dichloromethane.

  • Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexanes).

  • Loading: Load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by TLC analysis. A mixture of hexanes and ethyl acetate is a common starting point for many organic compounds.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure Vince Lactam.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Vince Lactam.

Protocol 3: Analytical HPLC for Enantiomeric Purity

This protocol is for the analysis of the enantiomeric purity of Vince Lactam.

  • Chromatographic System: Use an HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Employ a Chiralcel OD-H analytical column (250 x 4.6 mm).

  • Mobile Phase: Use a mobile phase of n-hexane and isopropanol, for example, in an 80:20 (v/v) ratio.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution profile with a UV detector.

  • Analysis: The two enantiomers of Vince Lactam will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee%).

Visualizations

Purification_Workflow Crude Crude Vince Lactam Decision1 Assess Purity (TLC/NMR) Crude->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Minor Impurities ColumnChrom Column Chromatography Decision1->ColumnChrom Significant Impurities / Oily Analysis Purity Analysis (HPLC/NMR) Recrystallization->Analysis ColumnChrom->Analysis Pure Pure Vince Lactam Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of Vince Lactam.

Troubleshooting_Crystallization Start Crystallization Issue OilingOut Product 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals ImpureCrystals Impure/Colored Crystals Start->ImpureCrystals Reheat Re-heat & Add Solvent OilingOut->Reheat Yes Evaporate Evaporate Solvent NoCrystals->Evaporate Yes HotFilter Hot Filtration ImpureCrystals->HotFilter Insoluble Impurities Charcoal Use Activated Charcoal ImpureCrystals->Charcoal Colored Impurities SlowCool Slow Cooling Reheat->SlowCool Scratch Scratch Flask / Seed SlowCool->Scratch Evaporate->Scratch

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a critical step in the synthesis of carbocyclic nucleosides, which are potent antiviral agents. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for determining the enantiomeric purity of Vince Lactam. The information presented is supported by experimental data to facilitate informed method selection for quality control and developmental studies.

Chiral HPLC: The Gold Standard

Chiral HPLC remains the most widely used and robust method for the separation and quantification of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

A well-established method for the enantiomeric purity determination of Vince Lactam utilizes a polysaccharide-based CSP, specifically a cellulose-based column.[1][2][3]

Experimental Protocol: Chiral HPLC of Vince Lactam

A simple and rapid HPLC method has been developed and validated for determining the enantiomeric purity of Vince Lactam.[1][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: A mixture of n-hexane and isopropanol (80:20, v/v) is used.[1][3]

  • Flow Rate: The analysis is performed at a flow rate of 1.0 mL/min.[1][3]

  • Temperature: The column is maintained at 30°C.[1]

  • Detection: UV detection is carried out at a wavelength of 254 nm.[1]

  • Run Time: This method allows for a rapid analysis with a run time of less than 10 minutes.[1][3]

Performance Data

The following table summarizes the performance characteristics of the described chiral HPLC method for Vince Lactam.[1][3]

Parameter(+)-Vince Lactam(-)-Vince Lactam
Retention Time (k1, k2) k1k2
Separation Factor (α) >1.2>1.2
Resolution (Rs) >2.0>2.0
Linearity (Concentration Range) 5-100 µg/mL5-100 µg/mL
Limit of Detection (LOD) 1.2 µg/mL1.3 µg/mL
Limit of Quantification (LOQ) 4.3 µg/mL4.4 µg/mL
Recovery 99.1% - 102.2%99.1% - 102.2%
Relative Standard Deviation (RSD) < 1.14%< 1.14%

Alternative Analytical Techniques

While chiral HPLC is a powerful tool, other techniques offer distinct advantages in specific scenarios.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a rapidly emerging technique that uses supercritical carbon dioxide as the primary mobile phase component.[4][5]

  • Advantages: SFC often provides faster separations and reduced solvent consumption compared to HPLC.[4][5][6] The low viscosity of the mobile phase allows for higher flow rates without a significant loss in efficiency.[4]

  • Considerations: The instrumentation for SFC can be more specialized and may not be as readily available as HPLC systems.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates enantiomers based on their differential migration in an electric field within a narrow capillary. This is achieved by adding a chiral selector to the background electrolyte.[7][8][9]

  • Advantages: CE offers very high separation efficiency, requires minimal sample and reagent volumes, and has rapid analysis times.[7][8]

  • Considerations: CE can be less robust for quantitative analysis compared to HPLC, and achieving reproducible migration times can be challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[10][11][12]

  • Advantages: NMR is a non-destructive technique and can provide a direct measure of the enantiomeric ratio in a single experiment.[11]

  • Considerations: This method generally has lower sensitivity compared to chromatographic techniques and requires higher sample concentrations. The development of a suitable NMR method can also be time-consuming, requiring the screening of different chiral auxiliaries and optimization of experimental conditions.[13]

Comparative Overview

The following table provides a high-level comparison of the different analytical techniques for determining the enantiomeric purity of Vince Lactam.

FeatureChiral HPLCChiral SFCChiral CEChiral NMR
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluidDifferential migration in an electric field with a chiral selectorFormation of diastereomeric complexes leading to distinct NMR signals
Speed ModerateFastFastFast (for data acquisition)
Resolution HighHighVery HighModerate
Sensitivity HighHighHighLow
Solvent Consumption Moderate to HighLowVery LowLow
Sample Requirement LowLowVery LowHigh
Robustness HighModerate to HighModerateModerate
Instrumentation Cost ModerateHighModerateVery High
Primary Application Routine QC, method development, preparative separationHigh-throughput screening, preparative separationAnalytical screening, method developmentStructural confirmation, direct ee determination

Visualizing the Workflow and Decision-Making Process

To further aid in understanding and method selection, the following diagrams illustrate the typical workflow for a chiral HPLC analysis and a decision-making tree for choosing the most appropriate analytical technique.

G cluster_workflow Chiral HPLC Workflow for Vince Lactam prep Sample Preparation (Dissolve in mobile phase) hplc HPLC System (Pump, Injector, Column Oven) prep->hplc Inject Sample column Chiral Column (e.g., Chiralcel OD-H) hplc->column detection UV Detector (254 nm) column->detection data Data Acquisition & Analysis (Chromatography Software) detection->data report Report Generation (Enantiomeric Purity, %ee) data->report

Caption: General workflow for a chiral HPLC method.

G cluster_decision Method Selection for Enantiomeric Purity start Need to determine enantiomeric purity of Vince Lactam q1 High-throughput screening needed? start->q1 sfc Consider Chiral SFC q1->sfc Yes q2 Routine QC and high robustness required? q1->q2 No hplc Chiral HPLC is the primary choice q2->hplc Yes q3 Very limited sample available? q2->q3 No ce Consider Chiral CE q3->ce Yes q4 Need direct ee without separation? q3->q4 No nmr Consider Chiral NMR q4->nmr Yes other Other considerations: - Instrument availability - Method development time q4->other No

Caption: Decision tree for analytical method selection.

Conclusion

For the routine and reliable determination of the enantiomeric purity of Vince Lactam, the validated chiral HPLC method using a Chiralcel OD-H column offers a robust and accurate solution.[1][3] However, for specific needs such as high-throughput screening or analysis of minute sample quantities, Chiral SFC and Chiral CE, respectively, present compelling alternatives. Chiral NMR serves as a valuable orthogonal technique for direct enantiomeric excess determination, particularly when chromatographic method development proves challenging. The choice of the most suitable method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development.

References

A Comparative Guide to the Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chemical and enzymatic resolution strategies for the chiral synthesis of a key pharmaceutical intermediate.

The resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a critical step in the synthesis of numerous carbocyclic nucleoside analogues with significant antiviral properties, including the anti-HIV drug Abacavir. The separation of its enantiomers is paramount as typically only one exhibits the desired therapeutic activity. This guide provides an objective comparison of the two primary methods for this resolution: classical chemical resolution via diastereomeric crystallization and modern enzymatic resolution.

Performance Comparison at a Glance

The choice between chemical and enzymatic resolution hinges on a trade-off between developmental ease and ultimate efficiency, including yield, enantiomeric excess, and environmental impact. Enzymatic methods, particularly those employing γ-lactamases, have emerged as the preferred industrial route due to their superior selectivity and milder reaction conditions.

Parameter Chemical Resolution (Diastereomeric Crystallization) Enzymatic Resolution (Kinetic Resolution)
Resolving Agent Chiral organic molecules (e.g., brucine, chiral acids)Enzymes (e.g., γ-Lactamase, Lipase, Whole Cells)
Typical Yield Lower, often significantly below the theoretical maximum of 50% due to multiple recrystallization steps. For example, resolution with brucine can result in a yield of 13% for the desired enantiomer.Higher, approaching the theoretical maximum of 50% for kinetic resolution. Yields of >49% for the unreacted enantiomer are commonly reported.[1]
Enantiomeric Excess (ee) Variable, depends on the resolving agent and the number of recrystallizations. Can achieve high ee (>92%), but often at the cost of yield.Consistently high, often exceeding 98-99%.[1][2][3]
Reaction Conditions Often requires stoichiometric amounts of resolving agents and organic solvents. May involve heating and cooling cycles.Typically conducted in aqueous buffer at or near room temperature and neutral pH.
Scalability Can be challenging to scale up due to the need for large quantities of chiral resolving agents and handling of solid materials.Generally more straightforward to scale up, especially with immobilized enzymes or whole-cell systems.
Environmental Impact Can generate significant waste from resolving agents and organic solvents.Considered a "greener" alternative with biodegradable catalysts (enzymes) and aqueous reaction media.
Development Time Can be time-consuming to screen for a suitable resolving agent and optimize crystallization conditions.May require initial screening for a suitable enzyme, but established protocols are available for Vince lactam.

Experimental Protocols

Chemical Resolution: Diastereomeric Crystallization with Brucine

This method relies on the formation of diastereomeric inclusion complexes with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.

Protocol:

  • Complex Formation: A solution of the chiral resolving agent, brucine, in a suitable solvent (e.g., methanol) is added to a solution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Crystallization: The solution is allowed to stand at room temperature for several hours to induce the crystallization of the less soluble diastereomeric complex.

  • Isolation: The crystals are isolated by filtration. A single crystallization can yield the (-)-enantiomer with a moderate enantiomeric excess (e.g., 36%).

  • Purification: To achieve higher enantiomeric purity, multiple recrystallizations from a suitable solvent are necessary. Four recrystallizations can increase the enantiomeric excess to over 92%.

  • Liberation of the Enantiomer: The purified diastereomeric complex is treated to release the free enantiomer. This can be achieved by distillation in vacuo.

Enzymatic Resolution: Kinetic Resolution using γ-Lactamase

This highly selective method utilizes an enzyme to catalyze the hydrolysis of one enantiomer of the racemic lactam, leaving the other enantiomer unreacted and in high enantiomeric purity.

Protocol:

  • Reaction Setup: Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is suspended in a phosphate buffer.

  • Enzyme Addition: A γ-lactamase, either as a purified enzyme, a cell-free extract, or in the form of whole microbial cells (e.g., Microbacterium hydrocarbonoxydans or Bradyrhizobium japonicum), is added to the reaction mixture.[1]

  • Incubation: The mixture is stirred at a controlled temperature (typically around 25-30°C) and pH (around 7.0-8.0). The reaction progress is monitored by a suitable analytical technique such as chiral HPLC.

  • Work-up: Once the reaction has reached approximately 50% conversion, the unreacted enantiomer is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate). The hydrolyzed product remains in the aqueous phase.

  • Isolation: The organic solvent is removed under reduced pressure to yield the enantiomerically pure lactam. This method consistently produces the desired enantiomer with over 99% enantiomeric excess and a yield approaching 50%.[1]

Visualizing the Workflows

To better illustrate the distinct processes of chemical and enzymatic resolution, the following diagrams outline the key steps in each workflow.

Chemical_Resolution cluster_0 Chemical Resolution Workflow racemate Racemic Vince Lactam complex_formation Diastereomeric Complex Formation racemate->complex_formation resolving_agent Chiral Resolving Agent (e.g., Brucine) resolving_agent->complex_formation crystallization Fractional Crystallization complex_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Enantiomer separation->liberation Less Soluble other_diastereomer Other Diastereomer separation->other_diastereomer More Soluble enantiomer Enantiopure Vince Lactam liberation->enantiomer Enzymatic_Resolution cluster_1 Enzymatic Resolution Workflow racemate Racemic Vince Lactam kinetic_resolution Enzymatic Kinetic Resolution racemate->kinetic_resolution enzyme Enzyme (e.g., γ-Lactamase) enzyme->kinetic_resolution separation Separation kinetic_resolution->separation enantiomer Enantiopure Vince Lactam separation->enantiomer Unreacted hydrolyzed_product Hydrolyzed Product separation->hydrolyzed_product Reacted

References

X-ray Crystallography of Vince Lactam Inclusion Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of published research specifically detailing the X-ray crystallography analysis of Vince Lactam inclusion complexes. While Vince Lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a well-established and versatile building block in synthetic organic and medicinal chemistry, its role as a host molecule in inclusion complexes that have been structurally characterized by X-ray crystallography does not appear in the current body of scientific literature.[1][2][3] Research on Vince Lactam has predominantly focused on its applications in the synthesis of antiviral drugs and other carbocyclic nucleoside analogues, as well as its enzymatic kinetic resolution.[4]

The broader field of β-lactam chemistry has been extensively studied using X-ray crystallography, particularly to understand the interactions of β-lactam antibiotics with their target enzymes, such as penicillin-binding proteins and β-lactamases.[5][6][7][8][9] These studies provide detailed atomic-level insights into the covalent complexes formed, which is crucial for the development of new antibiotics.

In contrast, the study of inclusion complexes, where a "host" molecule encapsulates a "guest" molecule, is a distinct area of supramolecular chemistry.[10] While X-ray crystallography is a primary method for elucidating the three-dimensional structure of such complexes, the available literature does not contain examples where Vince Lactam acts as the host.

To illustrate the principles and methodologies requested, this guide will therefore focus on a well-documented class of inclusion complexes: those formed with cyclodextrins . Cyclodextrins are common host molecules, and their inclusion complexes are extensively characterized by X-ray crystallography, providing a rich source of comparative data.[11][12][13][14][15]

Comparative Analysis of Cyclodextrin Inclusion Complexes

This section provides a comparative overview of the crystallographic data for β-cyclodextrin inclusion complexes with two different guest molecules: p-aminobenzoic acid and amitriptyline.

Parameterβ-cyclodextrin-p-aminobenzoic acid[11]β-cyclodextrin-amitriptyline[14]
Guest Molecule p-Aminobenzoic acidAmitriptyline
Stoichiometry (Host:Guest) 1:11:1
Crystal System MonoclinicOrthorhombic
Space Group P2(1)P2(1)2(1)2(1)
Unit Cell Parameters a = 20.7890 Å, b = 10.2084 Å, c = 15.1091 Å, β = 110.825°a = 15.467(1) Å, b = 19.336(2) Å, c = 26.541(2) Å
Volume (ų) 29977931.3(11)
Guest Location The amino group is located at the wide side of the β-cyclodextrin cavity, and the carboxyl group is at the narrow side.The aromatic ring system enters the cavity from the large rim of the cyclodextrin, and the alkylammonium chain protrudes out.
Key Interactions Hydrogen bonds between the guest's amino group and the host.van der Waals interactions between the guest's aromatic rings and the host's cavity.

Experimental Protocols

The following is a generalized protocol for the preparation and X-ray crystallographic analysis of cyclodextrin inclusion complexes.

Preparation of the Inclusion Complex
  • Dissolution: Dissolve the host (e.g., β-cyclodextrin) and the guest molecule in a suitable solvent (often water or a buffer solution) in a 1:1 molar ratio.

  • Complexation: Stir the solution at a constant temperature for a period ranging from several hours to days to allow for the formation of the inclusion complex in solution.

  • Crystallization: Induce crystallization by slow evaporation of the solvent at room temperature or by controlled cooling. The formation of single crystals suitable for X-ray diffraction can take several days to weeks.

X-ray Diffraction Data Collection
  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head. For unstable crystals, this may need to be done in the presence of the mother liquor and sealed in a glass capillary.[14]

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often cryogenic temperatures to minimize radiation damage) using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).[14] The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

Structure Solution and Refinement
  • Data Processing: Process the raw diffraction data to obtain the unit cell parameters and a set of structure factors.

  • Structure Solution: Determine the initial crystal structure using direct methods or Patterson methods. This provides an initial electron density map.

  • Model Building and Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental structure factors until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: Validate the final crystal structure using various crystallographic criteria to ensure its quality and accuracy.

Experimental Workflow

experimental_workflow cluster_prep cluster_xray cluster_structure prep Preparation of Inclusion Complex dissolution Dissolve Host & Guest complexation Stir for Complexation dissolution->complexation crystallization Induce Crystallization complexation->crystallization xray X-ray Diffraction Data Collection mounting Mount Single Crystal collection Collect Diffraction Data mounting->collection structure Structure Solution & Refinement processing Process Raw Data solution Solve Initial Structure processing->solution refinement Build & Refine Model solution->refinement validation Validate Final Structure refinement->validation

Caption: Workflow for X-ray crystallography of inclusion complexes.

References

A Comparative Guide to the Validation of Synthetic Intermediates for Carbocyclic Nucleosides: (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one vs. D-Ribose-Derived Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key chiral synthons utilized in the synthesis of carbocyclic nucleoside analogues, a critical class of antiviral drugs. We will objectively evaluate the chemoenzymatic resolution of racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, and an alternative approach starting from the chiral pool material, D-ribose. The comparison is supported by experimental data to inform the selection of an optimal synthetic strategy.

Introduction

Carbocyclic nucleosides, such as the potent anti-HIV agents Abacavir and Carbovir, are crucial in modern medicine. Their synthesis relies on the availability of enantiomerically pure building blocks that form the carbocyclic core of these molecules. (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one is a widely employed bicyclic lactam intermediate that provides a rigid framework for stereocontrolled transformations. An alternative and classical strategy involves the utilization of naturally occurring chiral molecules like D-ribose, leveraging their inherent stereochemistry to construct the desired carbocyclic ring. This guide will delve into the validation of these synthetic intermediates, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Comparison of Synthetic Strategies and Validation Data

The following tables summarize the quantitative data for the synthesis of key chiral intermediates via two distinct routes: the chemoenzymatic resolution of Vince Lactam and the multi-step synthesis of a cyclopentenone intermediate from D-ribose.

Table 1: Chemoenzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

StepProductCatalyst/ReagentYield (%)Enantiomeric Excess (e.e.) (%)Reference
Enzymatic Kinetic Resolution(-)-(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-oneLipase45-50>99[1]

Table 2: Multi-step Synthesis of a Chiral Cyclopentenone Intermediate from D-Ribose

StepIntermediate/ProductReagentsYield (%)Reference
Isopropylidene protection2,3-O-Isopropylidene-D-ribono-1,4-lactone2,2-dimethoxypropane, p-TsOH95[2]
Silylation5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribono-1,4-lactoneTBDMSCl, imidazole85[2]
Grignard Reaction(5R)-5-((R)-1-(tert-Butyldimethylsilyloxy)ethyl)-3,4-O-isopropylidene-dihydrofuran-2(3H)-oneVinylmagnesium bromide100[2]
Desilylation & Oxidative Cleavage(3aR,4R,6aR)-4-(Hydroxymethyl)tetrahydro-2H-cyclopenta[d][2][3]dioxol-2-oneTBAF, NaIO4-[2]
Wittig ReactionDiene intermediateMethyltriphenylphosphonium bromide, NaH, DMSO86[2]
Ring-Closing Metathesis & Oxidation(4R,5R)-4,5-O-Isopropylidene-cyclopent-2-enoneGrubbs' catalyst I, PCC93 (2 steps)[2]
Overall Yield ~56 [2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol describes the enzymatic resolution of racemic Vince Lactam to obtain the desired (-)-(1R,4S)-enantiomer.

Materials:

  • Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Lipase (e.g., from Pseudomonas cepacia)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of racemic Vince Lactam in phosphate buffer is prepared.

  • The lipase is added to the suspension, and the mixture is stirred at a controlled temperature (e.g., 30°C).

  • The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The unreacted (-)-(1R,4S)-Vince Lactam is purified by column chromatography.

Protocol 2: HPLC Determination of Enantiomeric Purity of 2-Azabicyclo[2.2.1]hept-5-en-3-one

This method is used to validate the enantiomeric purity of the resolved Vince Lactam.[4][5]

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 30°C

  • Injection Volume: 5 µL

  • Sample Preparation: The sample is dissolved in n-hexane at a concentration of 80 µg/mL.[4]

Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). Published data indicates LOD and LOQ for the (+)-enantiomer to be 1.2 and 4.3 µg/mL, and for the (-)-enantiomer to be 1.3 and 4.4 µg/mL, respectively.[4][5] Recoveries are reported to be between 99.1% and 102.2%.[4][5]

Mandatory Visualizations

Synthetic Workflow Comparison cluster_0 Chemoenzymatic Resolution of Vince Lactam cluster_1 D-Ribose Chiral Pool Approach racemic_lactam Racemic (±)-Vince Lactam lipase Lipase-catalyzed Kinetic Resolution racemic_lactam->lipase Phosphate Buffer resolved_lactam (-)-(1R,4S)-Vince Lactam (Yield: 45-50%, e.e. >99%) lipase->resolved_lactam d_ribose D-Ribose multi_step Multi-step Synthesis (8 steps) d_ribose->multi_step cyclopentenone Chiral Cyclopentenone (Overall Yield: ~56%) multi_step->cyclopentenone

Comparison of synthetic workflows for chiral intermediates.

HIV_Reverse_Transcriptase_Inhibition cluster_virus HIV Replication Cycle cluster_drug Drug Mechanism of Action viral_rna Viral RNA rt Reverse Transcriptase (RT) viral_rna->rt Reverse Transcription viral_dna Viral DNA rt->viral_dna integration Integration into Host Genome viral_dna->integration abacavir Abacavir / Carbovir (Carbocyclic Nucleoside Analogs) phosphorylation Intracellular Phosphorylation abacavir->phosphorylation active_metabolite Carbovir Triphosphate (Active Metabolite) phosphorylation->active_metabolite active_metabolite->rt Competitive Inhibition & Chain Termination

Mechanism of HIV reverse transcriptase inhibition.

Discussion and Conclusion

Both the chemoenzymatic resolution of Vince Lactam and the chiral pool approach from D-ribose are viable strategies for obtaining enantiomerically pure intermediates for carbocyclic nucleoside synthesis.

The chemoenzymatic resolution of Vince Lactam offers a highly efficient method to obtain the desired (-)-(1R,4S)-enantiomer with excellent enantiomeric excess (>99%).[1] While the theoretical maximum yield is 50%, this route is relatively short and benefits from the high selectivity of the enzymatic step. The starting racemic lactam can be synthesized through various methods, including the Diels-Alder reaction of cyclopentadiene.

The D-ribose chiral pool approach provides an alternative that starts from an inexpensive and readily available chiral starting material. The multi-step synthesis to the chiral cyclopentenone intermediate has a good overall yield of approximately 56%.[2] This route avoids a resolution step, as the chirality is carried over from the starting material. However, it involves a greater number of synthetic steps compared to the resolution of Vince Lactam.

The choice between these two strategies will depend on several factors, including the desired scale of the synthesis, cost of starting materials and reagents, and the available expertise and equipment. For large-scale production, the efficiency and cost-effectiveness of each step in the multi-step D-ribose pathway would need to be carefully evaluated against the cost and efficiency of the enzymatic resolution process.

Ultimately, both this compound and D-ribose-derived synthons are validated and valuable intermediates in the synthesis of life-saving antiviral drugs. The selection of the optimal synthetic route will be guided by the specific needs and constraints of the research or drug development program.

References

A Comparative Analysis of Grubbs' and Schrock Catalysts for the Ring-Opening Metathesis Polymerization of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening metathesis polymerization (ROMP) of Vince Lactam, a chiral bicyclic monomer, offers a compelling route to novel, functionalized polymers with potential applications in drug delivery and biomaterials. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the polymer. This guide provides an objective comparison of the two major classes of catalysts used for this transformation: Grubbs' ruthenium-based catalysts and Schrock's molybdenum or tungsten-based catalysts.

Performance Comparison: Grubbs' vs. Schrock Catalysts

The selection between Grubbs' and Schrock's catalysts for the ROMP of Vince Lactam hinges on the desired polymer microstructure, functional group tolerance, and handling requirements. Schrock-type catalysts, while highly active, often necessitate protection of the lactam's N-H group. In contrast, later-generation Grubbs' catalysts exhibit greater tolerance to functional groups, including the unprotected lactam.[1]

Recent studies have demonstrated that the choice of catalyst directly influences the regioselectivity and stereoselectivity of the polymerization. For instance, Grubbs' third-generation catalyst (G3) has been shown to produce isotactic, "living" polymers with head-to-tail regioselectivity from a sulfonamide derivative of Vince Lactam.[1] Conversely, certain cyclometalated ruthenium-based catalysts can yield syndiotactic polymers with a head-to-head arrangement.[1] Schrock-type tungsten imido and oxo alkylidene catalysts have been successful in producing highly cis, syndiotactic polymers from N-protected Vince Lactam derivatives.[1]

Quantitative Data Summary

The following table summarizes key performance metrics for selected Grubbs' and Schrock's catalysts in the ROMP of Vince Lactam and its derivatives, as reported in the literature.

Catalyst TypeSpecific Catalyst ExampleMonomerMonomer Conversion (%)Polymer Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Resulting Polymer MicrostructureReference
Grubbs' (Ru-based) Grubbs' III (G3)N-Sulfonamide Vince LactamHigh (implied)Controlled ("living" polymer)Narrow (implied)Isotactic, Head-to-Tail[1]
Grubbs' (Ru-based) Cyclometalated Ru-basedN-Sulfonamide Vince LactamHigh (implied)--Syndiotactic, Head-to-Head[1]
Schrock (W-based) Tungsten imido alkylideneN-Boc Vince Lactam>98 (implied)-->98% cis, syndiotactic[1]
Schrock (W-based) Tungsten oxo alkylideneN-Boc Vince Lactam>98 (implied)-->98% cis, syndiotactic[1]

Note: Detailed quantitative data for direct comparison is often spread across different studies with varying reaction conditions. The data above is a representative summary based on available literature.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the ROMP of Vince Lactam using both Grubbs' and Schrock-type catalysts, based on common practices reported in the field.

Protocol 1: ROMP of N-Boc-Vince Lactam using a Schrock-type Catalyst
  • Monomer Preparation: (+)-Vince Lactam is protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate in the presence of a suitable base (e.g., triethylamine) and a catalyst like 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane). The protected monomer is purified by column chromatography.

  • Catalyst Handling and Polymerization: Schrock catalysts are highly sensitive to air and moisture and must be handled under an inert atmosphere (e.g., in a glovebox).[2]

    • In a glovebox, the N-Boc-Vince Lactam is dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or THF).

    • A stock solution of the Schrock catalyst (e.g., a tungsten imido alkylidene complex) is prepared in the same solvent.

    • The catalyst solution is added to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

    • The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) for a specified time.

  • Termination and Polymer Isolation:

    • The polymerization is terminated by the addition of an aldehyde (e.g., benzaldehyde).[3]

    • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Protocol 2: ROMP of N-Sulfonamide Vince Lactam using Grubbs' Third Generation Catalyst (G3)
  • Monomer Preparation: Vince Lactam is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield the N-sulfonamide derivative. The product is purified by recrystallization or column chromatography.

  • Catalyst Handling and Polymerization: While more tolerant than Schrock catalysts, handling Grubbs' catalysts under an inert atmosphere is still recommended for optimal results, especially for living polymerizations.

    • The N-sulfonamide Vince Lactam is dissolved in an anhydrous, deoxygenated solvent (e.g., dichloromethane or THF).

    • Grubbs' third-generation catalyst (G3) is added to the monomer solution as a solid or as a stock solution.

    • The reaction mixture is stirred at a specific temperature (e.g., 25-40 °C) until the desired conversion is reached, which can be monitored by ¹H NMR spectroscopy.

  • Termination and Polymer Isolation:

    • For living polymerizations, the reaction can be quenched by adding an excess of a vinyl ether (e.g., ethyl vinyl ether).

    • The polymer is isolated by precipitation into a non-solvent such as methanol, followed by filtration and drying under vacuum.

Visualizing the Catalytic Pathways and Workflows

To better understand the mechanisms and experimental considerations, the following diagrams illustrate the catalytic cycles and a comparative experimental workflow.

Grubbs_Catalytic_Cycle Grubbs' Catalyst ROMP Cycle for Vince Lactam Catalyst Grubbs' Catalyst (Ru=CHR) Intermediate1 [2+2] Cycloaddition Catalyst->Intermediate1 + Monomer Monomer Vince Lactam Monomer Monomer->Intermediate1 Metallacyclobutane Ruthenacyclobutane Intermediate Intermediate1->Metallacyclobutane Intermediate2 [2+2] Cycloreversion Metallacyclobutane->Intermediate2 Propagating Propagating Species (Ru=Polymer) Intermediate2->Propagating Polymer Growing Polymer Chain Intermediate2->Polymer Chain Growth Propagating->Intermediate1 + Monomer

Caption: Catalytic cycle of Grubbs' catalyst in ROMP.

Schrock_Catalytic_Cycle Schrock Catalyst ROMP Cycle for Vince Lactam Catalyst Schrock Catalyst (Mo=CHR or W=CHR) Intermediate1 [2+2] Cycloaddition Catalyst->Intermediate1 + Monomer Monomer N-Protected Vince Lactam Monomer->Intermediate1 Metallacyclobutane Molybda/Tungstacyclobutane Intermediate Intermediate1->Metallacyclobutane Intermediate2 [2+2] Cycloreversion Metallacyclobutane->Intermediate2 Propagating Propagating Species (M=Polymer) Intermediate2->Propagating Polymer Growing Polymer Chain Intermediate2->Polymer Chain Growth Propagating->Intermediate1 + Monomer

Caption: Catalytic cycle of Schrock's catalyst in ROMP.

Workflow_Comparison Experimental Workflow: Grubbs' vs. Schrock cluster_grubbs Grubbs' Catalyst cluster_schrock Schrock Catalyst G_Monomer Monomer Prep (Protection Optional) G_Setup Standard Schlenk Line Technique G_Monomer->G_Setup G_Reaction Polymerization (Tolerant to many functional groups) G_Setup->G_Reaction G_Quench Quench with Vinyl Ether G_Reaction->G_Quench G_Isolation Precipitation & Isolation G_Quench->G_Isolation S_Monomer Monomer Prep (N-Protection Required) S_Setup Strict Inert Atmosphere (Glovebox) S_Monomer->S_Setup S_Reaction Polymerization (Sensitive to air, moisture, protic groups) S_Setup->S_Reaction S_Quench Quench with Aldehyde S_Reaction->S_Quench S_Isolation Precipitation & Isolation S_Quench->S_Isolation

Caption: Comparative experimental workflow.

Conclusion

Both Grubbs' and Schrock's catalysts are powerful tools for the ROMP of Vince Lactam, each offering distinct advantages and disadvantages.

  • Schrock Catalysts are ideal for achieving highly controlled, stereospecific polymerizations, particularly for producing cis-syndiotactic polymers. However, their high sensitivity to air and moisture, along with the frequent need for monomer protection, increases the complexity of the experimental setup.[1][2]

  • Grubbs' Catalysts , especially the later generations, provide a more user-friendly alternative with significantly greater functional group tolerance and lower sensitivity to ambient conditions.[4][5] This often eliminates the need for monomer protection, simplifying the overall synthetic process. The ability to achieve living polymerization with catalysts like G3 allows for the synthesis of well-defined block copolymers.[1][6]

The ultimate choice of catalyst will depend on the specific research goals. For applications requiring precise control over stereochemistry and where rigorous experimental conditions can be met, Schrock catalysts are an excellent choice. For applications demanding greater versatility, functional group tolerance, and a more straightforward synthetic procedure, Grubbs' catalysts are generally preferred.

References

Efficacy of Antiviral Drugs Derived from Vince Lactam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vince Lactam, a versatile chiral building block, serves as a crucial precursor in the synthesis of several potent antiviral drugs. This guide provides a detailed comparison of the efficacy of prominent antiviral agents synthesized from this starting material, focusing on their mechanisms of action, comparative clinical and in vitro data, and the experimental protocols used for their evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Antiviral Agents Synthesized from Vince Lactam

The primary antiviral drugs synthesized from Vince Lactam fall into two main classes based on their target and mechanism of action:

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs) for HIV: Abacavir and its precursor, Carbovir, are carbocyclic nucleoside analogues that target the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV).

  • Neuraminidase Inhibitors for Influenza: Peramivir is a cyclopentane derivative that inhibits the neuraminidase enzyme of the influenza virus.

Due to their distinct viral targets, a direct efficacy comparison between these drugs is not clinically relevant. Therefore, this guide will compare their performance against other established antiviral agents within their respective therapeutic classes.

Mechanism of Action and Signaling Pathways

HIV Reverse Transcriptase Inhibition by Abacavir and Carbovir

Abacavir is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP)[1][2]. CBV-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase[1][2][3]. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain[1][2]. The incorporation of CBV-TP results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis[1][2].

HIV_RT_Inhibition cluster_cell Host Cell cluster_virus HIV Replication Abacavir Abacavir CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP Cellular Kinases RT Reverse Transcriptase CBV_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription dGTP dGTP (Natural Substrate) dGTP->Viral_DNA Neuraminidase_Inhibition cluster_release Influenza Virus Release Infected_Cell Infected Host Cell New_Virions Newly Assembled Virions Infected_Cell->New_Virions Budding Sialic_Acid Sialic Acid Residues New_Virions->Sialic_Acid Attachment via Hemagglutinin Released_Virions Released Virions Neuraminidase Neuraminidase Neuraminidase->Sialic_Acid Cleavage Peramivir Peramivir Peramivir->Neuraminidase Inhibition HIV_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pre_incubate Pre-incubate cells with compounds (1-2h) incubate1->pre_incubate prepare_dilutions Prepare serial dilutions of test compounds prepare_dilutions->pre_incubate infect_cells Infect cells with HIV-1 pre_incubate->infect_cells incubate2 Incubate 48h infect_cells->incubate2 lyse_cells Lyse cells and add luciferase reagent incubate2->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence analyze_data Calculate % inhibition and determine EC50 read_luminescence->analyze_data end End analyze_data->end NA_Assay_Workflow start Start prepare_reagents Prepare virus and compound dilutions start->prepare_reagents setup_plate Add virus and compounds to 96-well plate prepare_reagents->setup_plate pre_incubate Pre-incubate 30 min at 37°C setup_plate->pre_incubate add_substrate Add MUNANA substrate pre_incubate->add_substrate incubate Incubate 60 min at 37°C add_substrate->incubate stop_reaction Add stop solution incubate->stop_reaction read_fluorescence Read fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence analyze_data Calculate % activity and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

References

Spectroscopic Showdown: A Comparative Guide to Vince Lactam Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers of Vince Lactam, a critical building block in the synthesis of numerous antiviral drugs. By leveraging Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy, we present a comprehensive analysis supported by experimental data and detailed protocols.

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a versatile chiral intermediate. Its two enantiomers, (+)-Vince Lactam and (-)-Vince Lactam, serve as precursors to different active pharmaceutical ingredients, making their unambiguous identification and enantiomeric purity assessment essential. Spectroscopic techniques offer powerful tools for this purpose, each providing unique insights into the three-dimensional structure of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to distinguishable signals for each enantiomer. This allows for the determination of enantiomeric excess (% ee).

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Vince Lactam Enantiomers

Nucleus Chemical Shift (δ) ppm - (+)-Vince Lactam Chemical Shift (δ) ppm - (-)-Vince Lactam
¹H[Data not publicly available][Data not publicly available]
¹³C[Data not publicly available][Data not publicly available]
Experimental Protocol: NMR Analysis of Vince Lactam Enantiomers

Objective: To determine the enantiomeric purity of a Vince Lactam sample using ¹H NMR spectroscopy with a chiral solvating agent.

Materials:

  • Vince Lactam sample (racemic or enantiomerically enriched)

  • Deuterated chloroform (CDCl₃)

  • Chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare a stock solution of the chiral solvating agent in CDCl₃.

  • Accurately weigh a known amount of the Vince Lactam sample and dissolve it in a specific volume of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the Vince Lactam sample.

  • Add a molar excess of the chiral solvating agent stock solution to the NMR tube containing the Vince Lactam sample.

  • Gently mix the solution and allow it to equilibrate for a few minutes.

  • Acquire another ¹H NMR spectrum.

  • Identify a well-resolved proton signal that shows separation into two distinct peaks corresponding to the two enantiomers.

  • Integrate the areas of these two peaks.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the absolute configuration of a molecule and provides a unique fingerprint for each enantiomer. The VCD spectra of enantiomers are mirror images of each other.

Table 2: Key VCD Spectral Data for Vince Lactam Enantiomers

Enantiomer Vibrational Mode Frequency (cm⁻¹) ΔA (x 10⁻⁵)
(+)-Vince LactamC=O stretch[Data not publicly available][Positive Cotton Effect Expected]
(-)-Vince LactamC=O stretch[Data not publicly available][Negative Cotton Effect Expected]

Note: Specific experimental VCD data for Vince Lactam enantiomers is not widely published. The table illustrates the expected opposite Cotton effects for the key carbonyl stretch.

Experimental Protocol: VCD Analysis of Vince Lactam Enantiomers

Objective: To determine the absolute configuration of a Vince Lactam enantiomer.

Materials:

  • Enantiomerically pure (+)- or (-)-Vince Lactam

  • Suitable solvent (e.g., deuterated chloroform, CDCl₃)

  • VCD spectrometer

  • IR cell with appropriate path length

Procedure:

  • Dissolve a known concentration of the Vince Lactam enantiomer in the chosen solvent.

  • Record the VCD spectrum of the sample over the desired spectral range (e.g., 2000-1000 cm⁻¹).

  • Record the VCD spectrum of the pure solvent as a baseline.

  • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the enantiomer.

  • Compare the experimental spectrum with theoretical spectra calculated using quantum chemistry methods (e.g., Density Functional Theory) for both (R)- and (S)-configurations to assign the absolute configuration. A positive Cotton effect for a specific vibrational mode in the experimental spectrum corresponding to a positive calculated effect for a particular configuration confirms that assignment.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. It is particularly useful for chiral molecules containing chromophores, such as the lactam group in Vince Lactam. Similar to VCD, the ECD spectra of enantiomers are mirror images.

Table 3: ECD Spectral Data for Vince Lactam Enantiomers

Enantiomer Wavelength (λmax, nm) Molar Ellipticity ([θ])
(+)-Vince Lactam[Data not publicly available][Positive Value Expected]
(-)-Vince Lactam[Data not publicly available][Negative Value Expected]
Experimental Protocol: ECD Analysis of Vince Lactam Enantiomers

Objective: To confirm the identity and enantiomeric purity of a Vince Lactam sample.

Materials:

  • Vince Lactam sample

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • ECD spectropolarimeter

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the Vince Lactam sample of known concentration in the chosen solvent.

  • Record the ECD spectrum over the appropriate UV wavelength range (e.g., 190-400 nm).

  • Record the spectrum of the pure solvent as a baseline.

  • Subtract the solvent baseline from the sample spectrum.

  • The sign of the Cotton effect at the absorption maximum can be compared to literature data or theoretical calculations to confirm the identity of the enantiomer.

  • The magnitude of the molar ellipticity is proportional to the enantiomeric excess.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflows for the spectroscopic analysis of Vince Lactam enantiomers.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Vince Lactam Sample Mix Mix Sample->Mix Dissolve Solvent CDCl3 Solvent->Mix CSA Chiral Solvating Agent CSA->Mix Add NMR NMR Spectrometer Mix->NMR Acquire Spectrum Spectrum ¹H NMR Spectrum NMR->Spectrum Analysis Integration & % ee Calculation Spectrum->Analysis Experimental_Workflow_VCD_ECD Sample Enantiopure Vince Lactam Preparation Prepare Solution Sample->Preparation Solvent Appropriate Solvent Solvent->Preparation Baseline Record Solvent Baseline Solvent->Baseline Spectrometer VCD or ECD Spectrometer Preparation->Spectrometer Acquisition Record Spectrum Spectrometer->Acquisition Correction Baseline Correction Acquisition->Correction Baseline->Correction Final_Spectrum Final Spectrum Correction->Final_Spectrum Analysis Compare with Theory / Standard Final_Spectrum->Analysis

A Comparative Guide to the Robustness of Validated Chiral HPLC Methods for Lactam Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of lactams, core structural motifs in numerous pharmaceuticals, is a critical aspect of drug development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering high resolution and sensitivity. The robustness of a validated chiral HPLC method ensures its reliability and consistency under the rigors of routine use. This guide provides an objective comparison of validated chiral HPLC methods for lactam resolution, with a focus on polysaccharide- and cyclodextrin-based chiral stationary phases (CSPs), supported by experimental data and detailed protocols.

Comparative Performance of Chiral Stationary Phases for Lactam Resolution

The choice of chiral stationary phase is paramount in achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including lactams.[1][2] Cyclodextrin-based CSPs also serve as a valuable alternative, offering different selectivity.[3]

β-Lactam Enantioseparation

The following table summarizes the performance of various polysaccharide- and levan-based CSPs in the resolution of (±)-trans-β-lactam ureas using polar organic mobile phases.

Chiral Stationary Phase (Column)Mobile PhaseAnalytek'₁αRsReference
Chiralpak AD-3 (Amylose derivative)Methanol1a0.481.211.34[1]
Chiralcel OD-3 (Cellulose derivative)Methanol1a0.491.452.50[1]
Chirallica PST-7 (Levan derivative)Methanol1a0.381.130.81[1]
Chiralpak AD-3 (Amylose derivative)Ethanol1b0.351.231.45[1]
Chiralcel OD-3 (Cellulose derivative)Ethanol1b0.361.542.92[1]
Chirallica PST-7 (Levan derivative)Ethanol1b0.281.140.88[1]

k'₁: Retention factor of the first-eluting enantiomer; α: Selectivity factor; Rs: Resolution factor. Analytes 1a and 1b are different (±)-trans-β-lactam ureas as described in the source.

δ-Lactam Enantioseparation

This table presents a comparison of immobilized polysaccharide-based CSPs for the resolution of a chiral δ-lactam, demonstrating excellent separation in the normal phase mode.

Chiral Stationary Phase (Column)Mobile Phasek'₁k'₂αRsReference
Chiralpak IA (Amylose derivative)n-Hexane/IPA (90:10 v/v)3.134.901.564.28[3]
Chiralpak IA (Amylose derivative)n-Hexane/EtOH (90:10 v/v)4.136.481.573.38[3]
Chiralpak IC (Cellulose derivative)n-Hexane/IPA (90:10 v/v)2.894.191.453.91[3]
Chiralcel OD-H (Cellulose derivative)n-Hexane/IPA (90:10 v/v)---No separation[3]
Lux Amylose-2 (Amylose derivative)n-Hexane/IPA (90:10 v/v)---Poor separation[3]

k'₁ and k'₂: Retention factors of the first and second-eluting enantiomers, respectively; α: Selectivity factor; Rs: Resolution factor. Additives (0.1% DEA and 0.3% TFA for Chiralpak IA; 0.3% TFA for others) were used in the mobile phase.

Assessing Method Robustness

A robust chiral HPLC method remains unaffected by small, deliberate variations in method parameters, ensuring its transferability and reliability.[4] According to ICH guidelines Q14 and Q2(R2), robustness should be evaluated during method development.[2][5] The following table outlines typical parameters investigated during a robustness study of a chiral HPLC method.

ParameterTypical VariationPotential Impact on
Flow Rate± 10%Retention Time, Resolution
Column Temperature± 5 °CRetention Time, Selectivity, Resolution
Mobile Phase Composition (Organic Modifier)± 2% (absolute)Retention Time, Selectivity, Resolution
Mobile Phase Additive Concentration± 10% (relative)Peak Shape, Selectivity, Retention Time
Wavelength± 2 nmSensitivity

While comprehensive robustness data for lactam separations is not extensively published, a study on the chiral resolution of ezetimibe on a polysaccharide-based CSP (Chiral Pak AS-H) demonstrated that a resolution of >2.0 was maintained despite variations in flow rate (±0.2 mL/min), column temperature (±5 °C), and mobile phase composition (±10% for minor components), indicating a robust method.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of chiral separation methods. Below are protocols for the resolution of β- and δ-lactams based on the cited literature.

Protocol 1: Chiral Resolution of (±)-trans-β-Lactam Ureas

This protocol is adapted from a comparative study of polysaccharide- and levan-based CSPs.[1]

  • Instrumentation: HPLC system with UV detector.

  • Columns:

    • Chiralpak AD-3 (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-3 (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chirallica PST-7 (levan tris(3,5-dimethylphenylcarbamate))

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size

  • Mobile Phases: 100% Methanol or 100% Ethanol (Polar Organic Mode).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic β-lactam urea in the mobile phase.

Protocol 2: Chiral Resolution of a δ-Lactam

This protocol is based on the enantioseparation of a δ-lactam intermediate on immobilized polysaccharide CSPs.[3]

  • Instrumentation: HPLC system with UV and Circular Dichroism (CD) detectors.

  • Columns:

    • Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate))

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size

  • Mobile Phases (Normal Phase Mode):

    • n-Hexane / 2-Propanol (IPA) mixtures (e.g., 90:10 v/v)

    • n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10 v/v)

  • Additives:

    • For Chiralpak IA: 0.1% Diethylamine (DEA) and 0.3% Trifluoroacetic Acid (TFA)

    • For Chiralpak IC: 0.3% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 220 nm and CD detector.

  • Sample Preparation: Dissolve the racemic δ-lactam in the mobile phase.

Visualizing Workflows and Logical Relationships

Diagrams illustrating the workflow of method development and the logic behind CSP selection can aid researchers in designing their experimental strategies.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analyte Properties (Lactam Structure, pKa) Screen_CSPs Screen Multiple CSPs (Polysaccharide, Cyclodextrin) Start->Screen_CSPs Screen_Modes Screen Mobile Phase Modes (NP, PO, RP) Screen_CSPs->Screen_Modes Optimization Optimize Mobile Phase (Solvent Ratio, Additives) Screen_Modes->Optimization Temp_Flow Optimize Temperature & Flow Rate Optimization->Temp_Flow Validation Validate Method (ICH Guidelines) (Specificity, Linearity, Precision, Accuracy) Temp_Flow->Validation Robustness Robustness Testing (Deliberate Parameter Variation) Validation->Robustness Final_Method Final_Method Robustness->Final_Method Final Validated Method CSP_Selection_Lactam cluster_csp Primary Screening Strategy cluster_mobile_phase Mobile Phase Considerations Lactam Lactam Analyte Polysaccharide Polysaccharide CSPs (Amylose/Cellulose Derivatives) Lactam->Polysaccharide High success rate Cyclodextrin Cyclodextrin CSPs (Derivatized β-CD) Lactam->Cyclodextrin Alternative selectivity NP Normal Phase (NP) (Hexane/Alcohol) - Often high selectivity Polysaccharide->NP PO Polar Organic (PO) (MeOH, EtOH, ACN) - Good for polar lactams Polysaccharide->PO RP Reversed-Phase (RP) (ACN/Water, MeOH/Water) - LC-MS compatibility Polysaccharide->RP Cyclodextrin->RP Often preferred

References

Comparison of different N-protecting groups for Vince Lactam reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Protecting Groups for Vince Lactam Reactions

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a nitrogen-protecting group is a critical decision in the synthetic manipulation of Vince lactam, a versatile building block in the synthesis of carbocyclic nucleosides and other therapeutic agents. The choice of an N-protecting group can significantly influence reaction yields, stereoselectivity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of three commonly employed N-protecting groups for Vince lactam: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl). The information presented is a synthesis of established principles of protecting group chemistry and available data on their application in lactam synthesis, aimed at informing the rational selection of an appropriate N-protecting group.

Introduction to N-Protecting Groups

In the context of Vince lactam, the secondary amine within the bicyclic structure is a reactive site that often requires protection to prevent unwanted side reactions during subsequent transformations of the molecule. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule. The Boc, Cbz, and Tosyl groups are among the most common choices, each with a distinct profile of stability and reactivity.

Comparison of Protecting Group Performance

The selection of a protecting group is dictated by the specific requirements of the synthetic sequence. The following tables summarize the key characteristics and performance parameters of Boc, Cbz, and Tosyl groups in the context of amine protection, with relevance to Vince lactam reactions.

Table 1: General Characteristics of N-Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Tosyl (p-toluenesulfonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)p-Toluenesulfonyl chloride (TsCl)
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions.[1]Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2]
Lability Labile to strong acids (e.g., TFA, HCl).[1]Labile to catalytic hydrogenolysis and strong acids.[1]Cleaved by strong reducing agents (e.g., Na/NH₃) or harsh acidic conditions.[2]
Orthogonality Orthogonal to Cbz and Fmoc protecting groups.[3]Orthogonal to Boc and Fmoc protecting groups.[3]Orthogonal to Boc and Cbz groups under many conditions.

Table 2: Typical Reaction Parameters for N-Protection of Amines

ParameterBoc ProtectionCbz ProtectionTosyl Protection
Typical Reagents (Boc)₂O, base (e.g., NEt₃, NaOH)Cbz-Cl, base (e.g., NaHCO₃, K₂CO₃)TsCl, base (e.g., pyridine, K₂CO₃)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Water/DioxaneAcetonitrile, Dichloromethane (DCM)
Temperature 0 °C to room temperature0 °C to room temperatureRoom temperature
Reaction Time 1-4 hours2-6 hours6-12 hours
Typical Yield High (>90%)High (>85%)Generally high (>80%)

Note: The yields and reaction times are general observations for amine protection and may vary for the specific substrate, Vince lactam.

Influence on Stereoselectivity

The nature of the N-protecting group can exert a significant influence on the stereochemical outcome of subsequent reactions. For instance, in the OsO₄-catalyzed dihydroxylation of a related bicyclic lactam, the steric bulk of the N-protecting group was shown to direct the approach of the reagent. Sterically large groups favor exo-face attack, while smaller groups can permit endo-face approach.[4] This suggests that for reactions such as epoxidation or dihydroxylation of the double bond in N-protected Vince lactam, the choice between the bulky Boc or Tosyl group and the less sterically demanding Cbz group could be critical in controlling the diastereoselectivity of the product.

Experimental Protocols

The following are generalized experimental protocols for the N-protection of Vince lactam. Researchers should optimize these conditions for their specific needs.

N-Boc-Vince Lactam Synthesis
  • Dissolution: Dissolve Vince lactam (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq).

  • Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel chromatography.

N-Cbz-Vince Lactam Synthesis
  • Dissolution: Dissolve Vince lactam (1.0 eq) in a mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq).

  • Protection: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Extract the reaction mixture with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, concentrate in vacuo, and purify the residue by silica gel chromatography.

N-Tosyl-Vince Lactam Synthesis
  • Dissolution: Dissolve Vince lactam (1.0 eq) in acetonitrile.

  • Base Addition: Add potassium carbonate (4.0 eq).

  • Protection: Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise at room temperature.[5]

  • Reaction: Stir the mixture for 6-12 hours at room temperature, monitoring by TLC.[5]

  • Work-up: Filter the solid and evaporate the solvent.

  • Purification: Purify the crude product by silica gel chromatography.

Data Visualization

The following diagrams illustrate the general workflows for the protection and deprotection of Vince lactam with Boc, Cbz, and Tosyl groups.

G cluster_0 N-Boc Protection and Deprotection Workflow VinceLactam_Boc Vince Lactam BocProtected N-Boc-Vince Lactam VinceLactam_Boc->BocProtected (Boc)2O, Base Deprotected_Boc Vince Lactam BocProtected->Deprotected_Boc Acid (e.g., TFA)

Caption: Workflow for N-Boc protection and deprotection of Vince Lactam.

G cluster_1 N-Cbz Protection and Deprotection Workflow VinceLactam_Cbz Vince Lactam CbzProtected N-Cbz-Vince Lactam VinceLactam_Cbz->CbzProtected Cbz-Cl, Base Deprotected_Cbz Vince Lactam CbzProtected->Deprotected_Cbz H2, Pd/C

Caption: Workflow for N-Cbz protection and deprotection of Vince Lactam.

G cluster_2 N-Tosyl Protection and Deprotection Workflow VinceLactam_Tosyl Vince Lactam TosylProtected N-Tosyl-Vince Lactam VinceLactam_Tosyl->TosylProtected TsCl, Base Deprotected_Tosyl Vince Lactam TosylProtected->Deprotected_Tosyl Reducing Agent (e.g., Na/NH3)

Caption: Workflow for N-Tosyl protection and deprotection of Vince Lactam.

Conclusion

The choice of an N-protecting group for Vince lactam is a critical parameter that should be guided by the specific demands of the synthetic route.

  • The Boc group is often a preferred choice for its ease of introduction and mild, acidic removal, making it suitable for a wide range of applications, particularly when subsequent steps are base-sensitive.

  • The Cbz group offers robustness to both acidic and basic conditions and is cleanly removed by hydrogenolysis, providing an excellent orthogonal strategy to the Boc group.

  • The Tosyl group provides the highest level of stability, making it ideal for reactions involving harsh conditions. However, its removal requires more stringent conditions, which may not be compatible with sensitive functionalities.

A thorough evaluation of the reaction conditions planned for the entire synthetic sequence is essential for the rational selection of the most appropriate N-protecting group, ultimately leading to a more efficient and successful synthesis.

References

Safety Operating Guide

Proper Disposal of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe disposal of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound , also known as Vince's Lactam, is a valuable chiral building block in pharmaceutical synthesis. Proper handling and disposal are paramount to ensure a safe laboratory environment and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as hazardous, and appropriate precautions must be taken.

Hazard Identification and GHS Classifications:

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[1][2][3]
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)[1][2][3][4]
H318/H319: Causes serious eye damage/irritationSerious eye damage/eye irritation (Category 1/2A)[1][4][5]

Personal Protective Equipment (PPE):

A critical aspect of safe handling is the consistent use of appropriate personal protective equipment.

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including any contaminated materials such as weighing paper or disposable spatulas, in a designated, leak-proof, and sealable container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealable container designed for chemical waste.

  • Contaminated Labware: Decontaminate any reusable labware that has come into contact with the compound. If decontamination is not feasible, dispose of the labware as chemical waste.

2. Waste Container Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: [79200-56-9][4]

    • The primary hazards (e.g., "Harmful if swallowed," "May cause an allergic skin reaction," "Causes serious eye irritation").

    • The date of accumulation.

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste manifest with all the necessary information about the chemical.

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Crucially, do not discharge this compound into sewer systems or waterways. [2][6]

III. Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and any contaminated soil into a labeled hazardous waste container.

  • Clean the spill area with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[4][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_dispose Final Disposal cluster_emergency Emergency Procedures A Identify Waste (this compound) B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Label Container with Chemical Name, CAS, Hazards C->D E Store in Secure Waste Accumulation Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Incineration/Destruction F->G H Spill Occurs I Follow Spill Response Protocol H->I J Exposure Occurs K Administer First Aid J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince Lactam. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards are serious eye irritation and the potential to cause an allergic skin reaction.[1] It is also harmful if swallowed.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Due to the lack of specific chemical resistance data for this compound, double gloving is advised, especially for prolonged handling.
Body Protection Laboratory CoatA clean, buttoned laboratory coat made of a low-linting, non-flammable material.
Respiratory Protection N95 or FFP2 RespiratorRequired when handling the powder outside of a certified chemical fume hood, or in the event of a spill, to prevent inhalation of airborne particles.

Safe Handling Procedures and Experimental Protocols

All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Weighing the Compound
  • Preparation: Before starting, ensure the weighing area inside the chemical fume hood is clean and free of clutter. Place a fresh sheet of absorbent bench paper on the work surface.

  • Tare the Balance: Place a clean, dry weighing boat or vial on the analytical balance and tare the weight.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound from the stock container to the weighing boat. Avoid creating dust. If any powder is spilled, clean it up immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

  • Record: Record the exact weight of the compound.

  • Seal: Securely close the stock container immediately after use.

Dissolving the Compound
  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Transfer to Flask: Place a magnetic stir bar in the reaction flask and position it on a magnetic stir plate within the fume hood.

  • Addition of Solid: Carefully add the weighed this compound to the reaction flask. A powder funnel can be used to minimize spills.

  • Addition of Solvent: Slowly add the desired volume of solvent to the flask.

  • Dissolution: Begin stirring to facilitate dissolution. Gentle heating may be applied if specified in your protocol, but be aware of the compound's stability and the solvent's flash point.

Addition to a Reaction Mixture
  • Controlled Addition: If adding the compound as a solid to a reaction, do so in small portions to control the reaction rate and temperature.

  • Solution Transfer: If adding as a solution, use a syringe or a dropping funnel for a controlled and steady addition.

Spill Management and First Aid

In the event of a spill or exposure, immediate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE (including a respirator), carefully scoop the solid material into a labeled container for hazardous waste. Clean the spill area with a damp cloth.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.
Liquid Waste (Solutions) Collect in a clearly labeled, sealed container designated for liquid hazardous chemical waste. Do not mix with incompatible waste streams.
Contaminated PPE Place in a designated, sealed bag or container for hazardous waste.

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocol B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound C->D E Dissolve Compound D->E F Add to Reaction E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 2
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.